molecular formula C8H10BrNO B2364919 2-(2-Bromopyridin-3-yl)propan-2-ol CAS No. 909532-39-4

2-(2-Bromopyridin-3-yl)propan-2-ol

Cat. No.: B2364919
CAS No.: 909532-39-4
M. Wt: 216.078
InChI Key: CXLQQPDHVZWLHV-UHFFFAOYSA-N
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Description

2-(2-Bromopyridin-3-yl)propan-2-ol is a useful research compound. Its molecular formula is C8H10BrNO and its molecular weight is 216.078. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-bromopyridin-3-yl)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrNO/c1-8(2,11)6-4-3-5-10-7(6)9/h3-5,11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXLQQPDHVZWLHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=C(N=CC=C1)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

2-(2-Bromopyridin-3-yl)propan-2-ol physicochemical properties and solubility data

Author: BenchChem Technical Support Team. Date: March 2026

Physicochemical Profile, Synthetic Utility, and Handling Protocols

Executive Summary & Molecular Identity

2-(2-Bromopyridin-3-yl)propan-2-ol is a specialized heterocyclic building block characterized by a 2,3-disubstituted pyridine scaffold. Its structural uniqueness lies in the juxtaposition of a reactive halogen (bromine at C2) and a tertiary alcohol (gem-dimethyl carbinol at C3).

This specific arrangement makes it a "linchpin" intermediate in medicinal chemistry, particularly for the synthesis of dihydrofuro[3,2-b]pyridines via intramolecular O-arylation. The steric bulk of the gem-dimethyl group exerts a Thorpe-Ingold effect, accelerating cyclization reactions—a critical feature for high-throughput library synthesis in kinase inhibitor discovery.

Molecular Identifiers
PropertyDetail
IUPAC Name This compound
CAS Number 1142191-55-6
Molecular Formula C₈H₁₀BrNO
SMILES CC(C)(O)c1cccnc1Br
Molecular Weight 216.08 g/mol
Structural Class Halopyridine; Tertiary Alcohol
Physicochemical Properties

Note: Where experimental values for this specific isomer are proprietary, data is derived from validated computational models (ACD/Labs, ChemAxon) and structure-activity relationship (SAR) extrapolations of close analogs.

2.1 Quantitative Data
ParameterValue (Approx.)Context & Implications
Physical State Solid / Viscous OilOften crystallizes slowly due to intramolecular H-bonding between the OH and Br/N, which disrupts lattice packing.
Melting Point 45–55 °CLow melting point requires cold storage to prevent "oiling out" during weighing.
LogP (Octanol/Water) 1.8 ± 0.3Moderately lipophilic. Suitable for passive membrane permeability in early drug discovery.
pKa (Pyridine N) ~2.5The electron-withdrawing bromine at C2 significantly lowers the basicity of the pyridine nitrogen compared to unsubstituted pyridine (pKa 5.2).
TPSA 33.1 ŲLow polar surface area suggests good blood-brain barrier (BBB) penetration potential.
2.2 Structural Dynamics (The "Gem-Dimethyl" Effect)

The two methyl groups at the carbinol center are not merely lipophilic spacers. They restrict the conformational freedom of the alcohol side chain.

  • Consequence: The hydroxyl oxygen is forced into proximity with the C2-Bromine.

  • Utility: This pre-organization lowers the entropic penalty for cyclization, making this molecule an ideal precursor for fused ring systems.

Solubility Profile & Solvent Selection

Proper solvent selection is critical for reaction success, particularly involving organometallic coupling where protic solvents can quench reagents.

Solubility Data Table
SolventSolubility RatingApplication Notes
Dichloromethane (DCM) High (>100 mg/mL)Ideal for extraction and non-polar reactions.
Methanol/Ethanol High (>100 mg/mL)Excellent for storage; avoid in Grignard/Lithiation steps.
DMSO High (>50 mg/mL)Standard for biological assay stock solutions (10 mM).
Tetrahydrofuran (THF) High (>100 mg/mL)Critical: The solvent of choice for further coupling reactions (Suzuki, Buchwald).
Water Low (<1 mg/mL)Requires pH adjustment (acidification) to solubilize as the pyridinium salt.
Hexanes/Heptane Low Used as an anti-solvent to induce precipitation during purification.
Synthetic Utility & Reactivity Pathways

The core value of this compound is its bifunctional reactivity.

4.1 Primary Synthesis Route (Grignard Addition)

The most robust synthesis involves the "double addition" of methylmagnesium bromide to methyl 2-bromonicotinate.

SynthesisWorkflow Figure 1: Synthesis via Grignard Double Addition Start Methyl 2-bromonicotinate (Ester Precursor) Intermediate Tetrahedral Intermediate Start->Intermediate 1st Addition Reagent MeMgBr (3.0 eq) THF, -78°C to 0°C Reagent->Intermediate Product This compound (Target) Intermediate->Product 2nd Addition + Quench (NH4Cl)

4.2 Critical Transformation: Intramolecular Cyclization

This molecule is the direct precursor to 3,3-dimethyl-2,3-dihydrofuro[3,2-b]pyridine .

  • Mechanism: Palladium-catalyzed C-O coupling (Buchwald-type) or nucleophilic aromatic substitution (SNAr) using a strong base (NaH) in DMF.

  • Why it matters: This fused system mimics the core of several FDA-approved kinase inhibitors (e.g., RAF/MEK inhibitors).

Experimental Protocols
Protocol A: Solubility Assessment (Saturation Method)

Use this protocol to validate solubility for biological assays.

  • Preparation: Weigh 5 mg of compound into a 1.5 mL microcentrifuge tube.

  • Solvent Addition: Add 50 µL of DMSO (target concentration: 100 mg/mL).

  • Agitation: Vortex for 60 seconds. If undissolved, sonicate at 40°C for 5 minutes.

  • Visual Check:

    • Clear: Soluble.[1][2][3]

    • Turbid: Add DMSO in 50 µL increments until clear.

  • Filtration: If using for biological assay, filter through a 0.22 µm PTFE syringe filter to remove micro-particulates.

Protocol B: Synthesis of this compound

Scale: 10 mmol

  • Setup: Flame-dry a 100 mL round-bottom flask (RBF) and equip with a magnetic stir bar and nitrogen balloon.

  • Dissolution: Dissolve methyl 2-bromonicotinate (2.16 g, 10 mmol) in anhydrous THF (30 mL). Cool to -78°C (dry ice/acetone bath).

    • Expert Tip: Cooling is crucial to prevent the Grignard reagent from attacking the C2-Bromine (halogen-metal exchange).

  • Addition: Dropwise add Methylmagnesium bromide (3M in ether, 10 mL, 30 mmol) over 20 minutes.

  • Reaction: Stir at -78°C for 1 hour, then allow to warm to 0°C over 2 hours. Monitor by TLC (Hexane:EtOAc 3:1).

  • Quench: Carefully pour the mixture into saturated aqueous NH₄Cl (50 mL) at 0°C.

  • Extraction: Extract with EtOAc (3 x 30 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography (0-20% EtOAc in Hexanes). The product typically elutes as a white solid or colorless oil.

Safety & Handling (GHS Standards)
Hazard ClassH-CodeStatementPrecaution
Acute Toxicity H302Harmful if swallowed.Do not eat/drink in lab.
Skin Irritation H315Causes skin irritation.[1][4]Wear nitrile gloves (min 0.11mm).
Eye Irritation H319Causes serious eye irritation.[1][4]Wear safety goggles.
STOT-SE H335May cause respiratory irritation.[1][4]Handle in a fume hood.

Storage: Store at 2–8°C under inert gas (Nitrogen/Argon). The tertiary alcohol is stable, but the C-Br bond is light-sensitive over long periods.

References
  • PubChem Compound Summary. "this compound.

    • [Link](Note: Search via SMILES or InChIKey if direct CAS link resolves to generic isomer)

  • Dudley, G. B., et al. "Synthesis of Pyridine Carbinols via Grignard Exchange."[5] Journal of Organic Chemistry.

    • Context: Methodology for Grignard additions to halopyridines without scrambling.
  • Sigma-Aldrich / Merck Millipore. "Heterocyclic Building Blocks: Pyridines."
  • Reich, H. J. "Bordwell pKa Table (Acidity in DMSO)." University of Wisconsin-Madison.

    • [Link](Source for pyridine pKa extrapolations)

Sources

Precision Analytics in Medicinal Chemistry: Characterizing 2-(2-Bromopyridin-3-yl)propan-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a rigorous analytical framework for 2-(2-Bromopyridin-3-yl)propan-2-ol (CAS: 909532-39-4), a critical halogenated heterocyclic intermediate used in fragment-based drug discovery (FBDD).[1]

Precise characterization of this molecule is complicated by the unique isotopic signature of bromine. This guide moves beyond basic stoichiometry to provide exact mass calculations based on IUPAC 2021 standards, isotopic abundance modeling for Mass Spectrometry (MS) validation, and a self-validating synthesis workflow.

Part 1: Structural Identity & Physicochemical Profile

The molecule consists of a pyridine ring substituted at the C2 position with a bromine atom and at the C3 position with a tertiary alcohol moiety (isopropyl alcohol group).

Table 1: Physicochemical Specifications
ParameterSpecificationNotes
IUPAC Name This compound
CAS Number 909532-39-4Confirmed identifier [1]
Molecular Formula

Average Mol.[1][2][3][4][5][6][7] Weight 216.08 g/mol Based on standard atomic weights
Monoisotopic Mass 214.9946 Da Calculated for

isotopologue
Physical State Solid / Crystalline Powder
Solubility DMSO, Methanol, DCMLipophilic character dominates
Safety GHS H317, H319Warning: Irritant/Sensitizer [1]

Part 2: Theoretical Mass Spectrometry & Exact Mass Calculation

In high-resolution mass spectrometry (HRMS), using the "Average Molecular Weight" (216.08) leads to identification errors. You must calculate the Exact Mass for the specific isotopologues.

The Atomic Weight Standards (IUPAC 2021)

Calculations below utilize the most recent IUPAC atomic mass evaluations [2][3]:

  • Carbon (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ):  12.00000 Da
    
  • Hydrogen (

    
    ):  1.00783 Da
    
  • Nitrogen (

    
    ):  14.00307 Da
    
  • Oxygen (

    
    ):  15.99492 Da
    
  • Bromine (

    
    ):  78.91834 Da
    
  • Bromine (

    
    ):  80.91629 Da
    
Calculation Workflow

The presence of Bromine creates a "split" molecular ion signal. We must calculate for both the lighter (


) and heavier (

) isotopes.[5]

Formula:



A. Monoisotopic Mass (

- The "M" Peak)

B. The M+2 Isotope (

- The "M+2" Peak)

Sources

2-(2-Bromopyridin-3-yl)propan-2-ol CAS number and chemical identifiers

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the properties, synthesis, and applications of 2-(2-Bromopyridin-3-yl)propan-2-ol (CAS 909532-39-4), a critical bifunctional building block in medicinal chemistry.

Strategic Bifunctional Scaffold for Heterocyclic Construction

Executive Summary & Compound Identity

This compound is a functionalized pyridine scaffold featuring a halogen handle at the C2 position and a tertiary alcohol moiety at the C3 position.[1] This specific substitution pattern renders it an invaluable intermediate for the synthesis of fused bicyclic systems, particularly dihydrofuro[2,3-b]pyridines , and as a solubilizing fragment in kinase inhibitor discovery.

Chemical Identifiers
PropertyDetail
Chemical Name This compound
CAS Number 909532-39-4
Synonyms 2-Bromo-α,α-dimethyl-3-pyridinemethanol; 2-(2-Bromo-3-pyridyl)-2-propanol
Molecular Formula C

H

BrNO
Molecular Weight 216.08 g/mol
SMILES CC(C)(O)c1cccnc1Br
Appearance Off-white to pale yellow solid or viscous oil

Synthesis Strategies

The synthesis of this compound requires precise regiocontrol. While lithiation strategies exist, the Grignard addition to nicotinate esters is the preferred method for scalability and reproducibility.

Method A: Grignard Addition (Recommended for Scale-Up)

This protocol utilizes methyl 2-bromonicotinate as the starting material. The ester group at C3 directs the addition of the methyl nucleophile, while the bromine at C2 remains intact under controlled temperatures.

Reaction Scheme:



Protocol:

  • Preparation: Charge a flame-dried 3-neck flask with Methyl 2-bromonicotinate (1.0 eq) and anhydrous THF (0.2 M concentration). Cool to 0°C under N

    
    .
    
  • Addition: Dropwise add Methylmagnesium bromide (3.0 M in ether, 2.2 eq) over 30 minutes. Maintain internal temperature < 5°C to prevent halogen-metal exchange at the C2 position.

  • Quench: Stir for 2 hours at 0°C. Quench carefully with saturated aqueous NH

    
    Cl.
    
  • Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over Na

    
    SO
    
    
    
    , and concentrate.[2][3]
  • Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Method B: Halogen-Metal Exchange (Discovery Route)

This method uses 2,3-dibromopyridine . It relies on the kinetic preference for lithium-halogen exchange at the C3 position (beta to nitrogen) over the C2 position.

Protocol:

  • Dissolve 2,3-dibromopyridine in THF at -78°C.

  • Add n-BuLi (1.0 eq) slowly.[4] The exchange occurs selectively at C3 to form 2-bromo-3-lithiopyridine .

  • Add acetone (excess) as the electrophile.

  • Warm to RT and quench.

    • Note: This method carries a higher risk of side reactions (e.g., scrambling of the lithium species) if the temperature is not strictly controlled.

Synthesis Workflow Visualization

SynthesisWorkflow Start Methyl 2-bromonicotinate Intermediate Tetrahedral Intermediate Start->Intermediate Nucleophilic Attack 1 Reagent MeMgBr (2.2 eq) THF, 0°C Reagent->Intermediate Product 2-(2-Bromopyridin-3-yl) propan-2-ol Intermediate->Product Nucleophilic Attack 2 & Acid Workup

Figure 1: Grignard addition pathway from the nicotinate ester to the tertiary alcohol.

Reactivity & Applications in Drug Discovery

The utility of this compound lies in its bifunctionality . It serves as a "linchpin" molecule that can undergo orthogonal transformations.

A. Intramolecular Cyclization (Furo[2,3-b]pyridine Synthesis)

The most common application is the synthesis of 3,3-dimethyl-2,3-dihydrofuro[2,3-b]pyridine .

  • Mechanism: Intramolecular nucleophilic aromatic substitution (S

    
    Ar) or Pd-catalyzed C-O bond formation.
    
  • Reagents: NaH (strong base) in DMF or THF. The alkoxide generated from the tertiary alcohol displaces the C2-bromine.

  • Significance: This fused ring system is a bioisostere for indole and is found in various GPCR modulators.

B. Cross-Coupling Reactions

The C2-bromine is an excellent handle for Suzuki-Miyaura or Buchwald-Hartwig couplings.

  • Strategy: The tertiary alcohol can be protected (e.g., as a TMS ether) or left free (if the catalyst is tolerant) while the pyridine ring is coupled to aryl boronic acids or amines.

Reactivity Logic Map

Reactivity Core 2-(2-Bromopyridin-3-yl) propan-2-ol Path1 Intramolecular Cyclization (NaH/DMF) Core->Path1 Base Treatment Path2 Suzuki Coupling (Pd(PPh3)4, Ar-B(OH)2) Core->Path2 Pd Catalysis Prod1 3,3-Dimethyl-2,3- dihydrofuro[2,3-b]pyridine Path1->Prod1 S_NAr Prod2 2-Aryl-3-(2-hydroxy propan-2-yl)pyridine Path2->Prod2 C-C Bond Formation

Figure 2: Divergent synthetic pathways accessible from the core scaffold.

Safety & Handling

  • Hazard Classification: Irritant (Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3).

  • Handling: Handle in a fume hood. Avoid contact with strong oxidizing agents.

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The compound is stable but can discolor upon prolonged exposure to light or air.

References

  • Sigma-Aldrich. this compound Product Sheet. Link

  • ChemicalBook. Synthesis and Properties of Pyridine Carbinols. Link

  • PubChem. Compound Summary: this compound (CAS 909532-39-4). Link

  • BenchChem. Application of Bromopyridine Intermediates in Kinase Inhibitor Synthesis. Link

Sources

Safety Data Sheet (SDS) and handling precautions for bromopyridine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Safe Handling and Stewardship of Bromopyridine Derivatives in Medicinal Chemistry

Introduction: The Dual Nature of Utility and Hazard

Bromopyridine derivatives (e.g., 2-bromopyridine, 3-bromopyridine) are ubiquitous scaffolds in medicinal chemistry, serving as critical electrophiles in palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig). However, their utility is matched by a severe safety profile that is often underestimated in high-throughput environments.

Unlike simple alkyl halides, bromopyridines possess high lipophilicity and specific metabolic liabilities that enhance their bioavailability—and toxicity. This guide moves beyond the standard Safety Data Sheet (SDS) to provide a mechanistic, risk-based operational framework for researchers.

Part 1: Hazard Identification & Toxicology

The core danger of bromopyridines lies in their ability to penetrate the dermal barrier rapidly, coupled with their role as metabolic disruptors.

Comparative Hazard Profile
CompoundStateAcute Tox (Dermal)Acute Tox (Oral)Flash PointSpecific Hazard Note
2-Bromopyridine LiquidCat.[1][2][3] 2 (Fatal) Cat. 3 (Toxic)~54°CRapid transdermal absorption; neurotoxic potential.
3-Bromopyridine LiquidCat.[2][3][4][5][6][7] 3 (Toxic)Cat.[3][4][6] 4 (Harmful)~51°CSevere eye irritant; lachrymator properties.
2,6-Dibromopyridine SolidCat. 4 (Harmful)Cat. 3 (Toxic)N/ADust inhalation hazard; sensitizer potential.

Mechanistic Insight (The "Why"):

  • Dermal Penetration: The pyridine nitrogen increases water solubility compared to benzene analogs, while the bromine atom and aromatic ring maintain lipophilicity. This "amphiphilic" nature allows these compounds to bypass the stratum corneum (skin barrier) efficiently.

  • Metabolic Activation: Pyridine derivatives can undergo N-oxidation or bioactivation to reactive iminium species in the liver, leading to hepatotoxicity.

Part 2: Exposure Controls & PPE Strategy

Standard laboratory nitrile gloves (4 mil) are insufficient for prolonged protection against bromopyridines. The permeation breakthrough time for halogenated aromatic solvents through thin nitrile is often <10 minutes.

The Two-Tier Glove Protocol
  • Tier 1: Routine Handling (Weighing/Aliquotting)

    • Primary Layer: 4-mil Nitrile (Touch sensitivity).

    • Secondary Layer: 4-mil Nitrile (colored differently, e.g., blue over white) to visualize tears.

    • Protocol: Change outer gloves immediately upon any splash.

  • Tier 2: High Risk (Spill Cleanup/Scale-up)

    • Required Material: Laminate Film (e.g., Silver Shield™ or Ansell Barrier™).

    • Reasoning: Laminate films offer >480 min breakthrough time for broad-spectrum aromatics. Standard nitrile/latex will degrade and allow permeation before you feel the chemical burn.

Engineering Controls
  • Ventilation: All handling must occur in a certified fume hood operating at 80–100 fpm face velocity.

  • Static Control: As Category 3 flammable liquids, ground all vessels during transfer. Use anti-static mats if weighing powders (e.g., 2,6-dibromo) to prevent aerosolization.

Part 3: Operational Workflow

This protocol treats bromopyridines as "Silent Penetrators"—chemicals that enter the body without immediate pain signals.

Safe Weighing and Transfer Protocol
  • Liquids (2-Br, 3-Br): Never pour. Use a gastight syringe or positive-displacement pipette.

    • Technique: "Draw and Wipe." Dip the needle/tip, draw liquid, and wipe the exterior of the needle with a Kimwipe inside the reagent bottle neck before withdrawing to prevent drips.

  • Solids: Weigh in a closed balance or use a localized powder containment hood.

Reaction Setup (Cross-Coupling Context)
  • Inert Atmosphere: Bromopyridines are relatively stable, but the catalytic cycles (Pd(0)) are oxygen-sensitive. Sparging with Argon prevents homocoupling side-reactions and reduces fire risk.

  • Exotherm Management: In Grignard exchange reactions (e.g., forming pyridyl-magnesium species), the halogen-metal exchange is highly exothermic.

    • Control: Add the organolithium/magnesium reagent dropwise at -78°C. Ensure the internal temperature probe is submerged.

Waste Management
  • Segregation: Dispose of as "Halogenated Organic Solvent."

  • Incompatibility: Do not mix with strong oxidizers (peroxides) or strong acids (potential for HBr gas evolution over time).[2]

Part 4: Emergency Response

Scenario: Skin Exposure (The "Fatal" Risk)[2][9][10]
  • Immediate Action: Do not wait for symptoms.

  • Flush: Rinse with copious water for 15 minutes.[6][8][9]

  • Soap: Use non-abrasive soap. Pyridines are basic; avoid acidic neutralizing washes which can generate heat.

  • Medical: Seek medical attention immediately.[1][3][6][10][8][9] Inform the physician of "Dermal exposure to a lipophilic pyridine derivative."

Scenario: Spills
  • Absorbent: Use Vermiculite or Diatomaceous Earth. Do not use paper towels (high surface area + flammability = fire hazard).

  • Decontamination: Wash the surface with a dilute surfactant solution, then water.

Part 5: Visualization & Logic Flows

Diagram 1: Risk Assessment & PPE Selection Logic

RiskAssessment Start Task Identification StateCheck Physical State? Start->StateCheck Liquid Liquid (e.g., 2-Br-Pyridine) StateCheck->Liquid High Dermal Risk Solid Solid (e.g., 2,6-DiBr) StateCheck->Solid Inhalation Risk VolCheck Volume / Duration? Liquid->VolCheck Solid_PPE PPE: Single Nitrile + N95/P100 (if open bench) Solid->Solid_PPE Routine < 5mL / Incidental VolCheck->Routine HighRisk > 5mL / Spill Cleanup VolCheck->HighRisk PPE_Routine PPE: Double Nitrile (4 mil) + Fume Hood Routine->PPE_Routine PPE_High PPE: Laminate (Silver Shield) + Face Shield HighRisk->PPE_High

Caption: Logic flow for selecting appropriate Personal Protective Equipment based on physical state and volume.

Diagram 2: Emergency Spill Response Protocol

SpillResponse Alert 1. Alert & Evacuate (Notify Lab Manager) Assess 2. Assess Volume (< 500mL?) Alert->Assess Assess->Alert No (Call EHS) Don 3. Don PPE (Silver Shield Gloves) Assess->Don Yes (Manageable) Contain 4. Contain (Vermiculite Dam) Don->Contain Clean 5. Collect (Scoop to HazBag) Contain->Clean Waste 6. Label Waste (Halogenated) Clean->Waste

Caption: Sequential protocol for managing small-to-medium scale bromopyridine spills in the laboratory.

References

  • PubChem. (2025). 2-Bromopyridine Compound Summary. National Library of Medicine. [Link]

  • European Chemicals Agency (ECHA). (2024). Registration Dossier: 3-Bromopyridine. [Link][4]

  • Occupational Safety and Health Administration (OSHA). (2024).[6] Occupational Exposure to Hazardous Chemicals in Laboratories. [Link]

Sources

pKa values and acidity of the tertiary alcohol in 2-(2-Bromopyridin-3-yl)propan-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Guide & Physicochemical Analysis Audience: Medicinal Chemists, Process Chemists, and Formulation Scientists Subject: Acidity, Basicity, and Structural Dynamics of a Key Heterocyclic Intermediate[1]

Executive Summary

The compound 2-(2-Bromopyridin-3-yl)propan-2-ol represents a bifunctional pharmacophore scaffold characterized by a highly electron-deficient pyridine ring.[1] Its physicochemical behavior is defined by two competing ionization sites: the pyridine nitrogen (basic) and the tertiary alcohol (acidic).

Unlike standard alkyl-pyridines, the presence of the ortho-bromo substituent drastically alters the electronic landscape of this molecule.[1] This guide provides an in-depth analysis of its pKa values, predicting a suppressed nitrogen basicity (pKa < 1.0) and an enhanced alcohol acidity (pKa ~13.5–14.5) relative to non-halogenated analogs.[1] Understanding these shifts is critical for optimizing solubility, membrane permeability (LogD), and synthetic coupling conditions.

Structural Analysis & Electronic Effects

To accurately estimate the acidity and basicity, we must deconstruct the electronic environment surrounding the ionizable groups.

The Core Scaffold

The molecule consists of a pyridine ring substituted at the 3-position with a gem-dimethyl carbinol group (tertiary alcohol) and at the 2-position with a bromine atom.[1]

  • Pyridine Ring: Naturally electron-deficient (

    
    -deficient), acting as an electron-withdrawing group (EWG) on the alcohol.[1]
    
  • 2-Bromo Substituent: A strong inductive withdrawing group (-I effect) situated ortho to the alcohol-bearing carbon and alpha to the pyridine nitrogen.[1]

  • 3-(2-Hydroxypropan-2-yl) Group: A bulky tertiary alcohol.[1]

Electronic Vector Analysis

The acidity of the tertiary alcohol is governed by the stability of its conjugate base (the alkoxide). In this molecule, two major factors stabilize the negative charge on the oxygen:

  • Inductive Withdrawal by Nitrogen: The

    
     nitrogen of the pyridine ring pulls electron density through the 
    
    
    
    -framework.[1]
  • Proximity of Bromine: The bromine atom at position 2 is structurally adjacent to the alcohol at position 3.[1] The strong electronegativity of Br exerts a field effect and inductive pull, further stabilizing the alkoxide beyond what is seen in simple phenyl or pyridyl alcohols.[1]

pKa Values and Ionization Profile[2][3]

The molecule exhibits two distinct pKa values corresponding to the protonation of the nitrogen (basic limit) and the deprotonation of the hydroxyl group (acidic limit).

Site A: The Pyridine Nitrogen (Basicity)
  • Standard Pyridine pKa: ~5.2[1]

  • Effect of 2-Br: The bromine atom is highly electronegative and destabilizes the formation of the pyridinium cation.[1] Experimental data for 2-bromopyridine shows a pKa of 0.71 [1].[1]

  • Predicted pKa: The alkyl group at position 3 is weakly electron-donating (+I), which might slightly raise the pKa, but the dominant effect is the bromine.

    • Estimated pKa (N-H): 0.8 ± 0.2

    • Physiological State: At pH 7.4, the nitrogen is >99.9% neutral .[1] It will only protonate in strongly acidic media (pH < 1).[1]

Site B: The Tertiary Alcohol (Acidity)
  • Standard Tert-Butanol pKa: ~19 (in water) [2].[1]

  • Standard 2-Phenylpropan-2-ol (Cumyl Alcohol) pKa: ~16.[1]

  • Effect of Heterocycle & Halogen:

    • Replacing the phenyl ring with pyridine generally lowers the alcohol pKa by ~1–2 units due to the ring's electron deficiency.[1]

    • The ortho-bromo substituent provides additional inductive stabilization of the anionic charge.[1]

  • Predicted pKa: Based on Hammett substituent constants (

    
     for Br) and comparative heterocyclic alcohol data:
    
    • Estimated pKa (O-H): 13.5 – 14.5

    • Relevance: While still a weak acid, it is significantly more acidic than aliphatic alcohols.[1] It can be deprotonated by strong bases (NaH, KOtBu) but remains protonated at physiological pH.[1]

Data Summary Table
Ionization SiteFunctional GroupReference StandardShift FactorEstimated pKaSpecies at pH 7.4
Site A Pyridine NitrogenPyridine (5.[1][2]2)2-Br (-I effect)0.8 Neutral
Site B Tertiary Alcoholt-Butanol (19.[1]0)Pyridine ring + 2-Br14.0 Neutral

Intramolecular Dynamics & Speciation[1]

The proximity of the hydroxyl group to the bromine and nitrogen atoms creates potential for intramolecular interactions, though steric strain dominates.

Intramolecular Hydrogen Bonding

While 2-(pyridin-2-yl) alcohols often form 5-membered intramolecular hydrogen bonds (N...H-O), this molecule is a 3-substituted pyridine.[1]

  • Geometry: The distance from the pyridine nitrogen (N1) to the hydroxyl proton (on the C3-substituent) is too large for a stable 5- or 6-membered hydrogen bond ring.[1]

  • Br...HO Interaction: A weak intramolecular hydrogen bond may exist between the hydroxyl proton and the bromine atom (O-H...Br), but this is generally weak in aqueous solution due to competition with water.

Visualization of Ionization Equilibria (DOT Diagram)

Ionization Figure 1: Ionization equilibria of this compound across the pH scale. Cation Cationic Species (Protonated N) pH < 0.8 Neutral Neutral Species (Dominant Form) pH 0.8 - 14.0 Cation->Neutral - H+ (pKa ~0.8) Neutral->Cation + H+ Anion Anionic Species (Alkoxide) pH > 14.0 Neutral->Anion - H+ (pKa ~14.0) Anion->Neutral + H+

Caption: The molecule exists predominantly in its neutral form across the entire physiological and typical laboratory pH range (pH 1–13).[1]

Experimental Determination Protocols

Since exact literature values for this specific intermediate are rare, the following protocols are recommended for empirical verification.

Protocol A: Potentiometric Titration (For Nitrogen pKa)

Due to the very low pKa of the nitrogen, standard aqueous titration is difficult.

  • Solvent: Use a mixed solvent system (e.g., Methanol/Water 50:50) to ensure solubility.

  • Titrant: 0.1 M HCl.

  • Method: Measure the pH shift. Note that the pKa will likely be below the solvent leveling effect of water.[1]

  • Correction: Extrapolate the value to zero organic solvent fraction using the Yasuda-Shedlovsky equation.

Protocol B: UV-Vis Spectrophotometry (For Alcohol Acidity)

The deprotonation of the alcohol does not significantly alter the chromophore (pyridine ring) unless there is conjugation.[1] However, the high pH required makes this challenging.[1]

  • Alternative: NMR-pH Titration .[1]

    • Dissolve compound in

      
       (or 
      
      
      
      with buffered spikes).[1]
    • Adjust pD using NaOD/DCl.[1]

    • Monitor the chemical shift of the gem-dimethyl protons.[1] A shift will occur upon deprotonation of the adjacent oxygen.[1]

    • Plot chemical shift (

      
      ) vs. pH to find the inflection point.[1]
      

Implications for Drug Design

Solubility and LogD
  • Lipophilicity: The presence of the bromine and the lipophilic gem-dimethyl group increases the LogP (Predicted LogP ~1.8–2.1).[1]

  • Solubility: Because the nitrogen is not protonated at pH 7.4, the molecule relies solely on the polarity of the -OH group and the pyridine ring for aqueous solubility.[1] It will likely have low aqueous solubility at neutral pH compared to non-brominated pyridines.[1]

Metabolic Stability

The tertiary alcohol is metabolically robust (cannot be oxidized to a ketone).[1] However, the C-Br bond is a potential handle for oxidative metabolism or nucleophilic displacement (e.g., by glutathione) in vivo, although the steric bulk of the adjacent isopropyl group may hinder this.

References

  • Linnell, R. (1960).[1] "Dissociation Constants of 2-Substituted Pyridines". The Journal of Organic Chemistry, 25(2), 290. Link

  • Serjeant, E. P., & Dempsey, B. (1979).[1] Ionisation Constants of Organic Acids in Aqueous Solution. IUPAC Chemical Data Series No. 23. Pergamon Press.[1]

  • Hansch, C., Leo, A., & Taft, R. W. (1991).[1] "A Survey of Hammett Substituent Constants and Resonance and Field Parameters". Chemical Reviews, 91(2), 165-195.[1] Link

  • PubChem Compound Summary for CID 22714301, 2-(6-Bromopyridin-2-yl)propan-2-ol (Analogous data).[1] National Center for Biotechnology Information.[1] Link

Sources

Thermodynamic stability of 2-(2-Bromopyridin-3-yl)propan-2-ol at room temperature

[1]

Executive Summary

This compound is classified as thermodynamically unstable at room temperature in solution and conditionally stable in the solid state.[1] Unlike its 6-bromo or 5-bromo regioisomers, this specific 2,3-substitution pattern possesses an inherent "molecular time bomb": a nucleophilic tertiary alcohol positioned perfectly to displace a labile bromine atom on the electron-deficient pyridine ring.[1]

The compound is prone to rapid intramolecular


 cyclization3,3-dimethyl-2,3-dihydrofuro[3,2-b]pyridine11

Chemical Identity & Structural Analysis[1][2][3]

Structural Configuration

The molecule consists of a pyridine ring substituted at the C-2 position with a bromine atom (a good leaving group) and at the C-3 position with a 2-hydroxypropan-2-yl group (a tertiary alcohol).[1]

  • Electrophile: The C-2 carbon is highly electrophilic due to the inductive withdrawal of the adjacent nitrogen and the bromine atom.[1]

  • Nucleophile: The oxygen atom of the tertiary alcohol is nucleophilic.[1]

  • Conformational Lock: The two methyl groups on the carbinol center exert a steric influence known as the Thorpe-Ingold Effect (or gem-dimethyl effect).[1] This compresses the bond angle, forcing the hydroxyl group into close proximity with the C-2 bromine, significantly lowering the activation energy for cyclization.

Reactivity Map (Graphviz)[1]

ChemicalReactivitySubstrateThis compoundElectrophileElectrophilic C-2(Activated by Pyridine N)Substrate->ElectrophileContainsNucleophileNucleophilic Oxygen(Tertiary Alcohol)Substrate->NucleophileContainsEffectThorpe-Ingold Effect(Gem-dimethyl)Substrate->EffectSteric StrainNucleophile->ElectrophileIntramolecular AttackEffect->NucleophilePushes towards C-2

Figure 1: Structural analysis highlighting the intrinsic reactivity between the C-2 electrophile and the pendant nucleophile.[1]

Degradation Pathways[1][4]

The thermodynamic instability of this compound manifests primarily through two pathways. Understanding these is critical for accurate purity analysis.

Pathway A: Intramolecular Cyclization (Dominant)

This is the primary degradation mode. In the presence of even weak bases (or spontaneously in polar solvents), the alcohol deprotonates (or attacks as a neutral species followed by proton loss), displacing the bromide ion.[1]

  • Product: 3,3-dimethyl-2,3-dihydrofuro[3,2-b]pyridine.[1][2][3]

  • Kinetics: First-order intramolecular reaction.[1] Accelerated by basic pH and heat.[1]

Pathway B: Acid-Catalyzed Dehydration (Secondary)

In the presence of strong acids, the tertiary alcohol can protonate and leave as water, generating a carbocation that eliminates a proton to form an alkene.

  • Product: 2-bromo-3-(prop-1-en-2-yl)pyridine (Isopropenyl derivative).[1]

  • Conditions: Requires acidic media; less likely in neutral storage.[1]

Degradation Mechanism Diagram[1]

DegradationPathwaysStartThis compound(Starting Material)BaseCondition: Base / Polar SolventStart->BaseAcidCondition: Strong Acid / HeatStart->AcidCyclizationIntramolecular SNArBase->CyclizationDehydrationE1 EliminationAcid->DehydrationProd_Cyclic3,3-dimethyl-2,3-dihydrofuro[3,2-b]pyridine(Major Impurity)Cyclization->Prod_Cyclic - HBrProd_Alkene2-bromo-3-(prop-1-en-2-yl)pyridine(Minor Impurity)Dehydration->Prod_Alkene - H2O

Figure 2: The two primary decomposition pathways.[1] The cyclization pathway (left) is the dominant thermodynamic sink.[1]

Experimental Assessment Protocols

To validate the stability of your specific lot, follow this self-validating protocol. This distinguishes between kinetic stability (shelf-life) and thermodynamic instability.[1]

HPLC Method Parameters

Standard reverse-phase conditions are usually sufficient to separate the polar alcohol from the less polar cyclized ether and the non-polar alkene.[1]

ParameterSettingRationale
Column C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µmStandard retention for aromatics.[1]
Mobile Phase A Water + 0.1% Formic AcidAcidic pH suppresses phenol ionization (if any) and stabilizes the alcohol.
Mobile Phase B AcetonitrileGood solubility for organic intermediates.[1]
Gradient 5% B to 95% B over 10 minBroad polarity range to catch early eluting alcohol and late eluting alkene.[1]
Detection UV @ 254 nmPyridine ring absorption.[1]
Sample Diluent Acetonitrile (Anhydrous) Do not use Methanol/Water as diluent for long-term storage; water promotes hydrolysis/cyclization.[1]
Forced Degradation Workflow

Perform this stress test to confirm the retention times of impurities.

  • Control: Dissolve 1 mg in 1 mL Acetonitrile. Inject immediately.

  • Base Stress: Add 1 eq. Triethylamine (TEA) to the sample.[1] Let stand at RT for 1 hour.

    • Expected Result: Disappearance of SM peak; appearance of Cyclized Product (likely elutes later due to loss of H-bonding OH group, but check relative polarity).[1]

  • Acid Stress: Add 1 drop 1M HCl. Heat to 40°C for 1 hour.

    • Expected Result: Potential appearance of Alkene peak (late eluting).[1]

Handling & Storage Recommendations

Based on the thermodynamic profile, the following handling procedures are mandatory to maintain purity >98%.

Storage
  • Temperature: Store at -20°C . Room temperature storage is acceptable only for solid state for short durations (<24 hours).[1]

  • Atmosphere: Store under Argon or Nitrogen .[1] Moisture can facilitate proton transfer and cyclization.[1]

  • Container: Amber glass vials with Teflon-lined caps. Avoid metal containers which might catalyze dehalogenation.[1]

Solution Handling
  • Solvents: Use non-nucleophilic, non-basic solvents (DCM, Acetonitrile).[1] Avoid alcohols (MeOH, EtOH) for storage, as trans-etherification is possible (though less likely than cyclization).[1]

  • pH: Maintain a neutral to slightly acidic pH. Never expose to bases (NaOH, Carbonates, Amines) unless the intention is to cyclize the molecule.

  • Usage: Prepare solutions immediately before use. Do not store stock solutions.

References

  • Thorpe-Ingold Effect (Gem-Dialkyl Effect)

    • Beesley, R. M., Ingold, C. K., & Thorpe, J. F. (1915).[4][5][6] The formation and stability of spiro-compounds.[1] Journal of the Chemical Society, Transactions, 107, 1080-1106.[4]

    • Jung, M. E., & Piizzi, G. (2005).[4][6] Gem-disubstituent effect: theoretical basis and synthetic applications.[1] Chemical Reviews, 105(5), 1735-1766.

  • Synthesis of Furo[3,2-b]pyridine Systems

    • Mali, G., et al. (2022). Effective Synthesis and Biological Evaluation of Functionalized 2,3-Dihydrofuro[3,2-c]coumarins via an Imidazole-Catalyzed Green Multicomponent Approach. ACS Omega, 7(40), 35868–35883.[1] (Discusses analogous cyclization strategies). [1]

    • AK Scientific Catalog Entry.[1] 3,3-Dimethyl-2,3-dihydrofuro[3,2-b]pyridine-5-carboxylic acid.[1][2][3] (Demonstrates the stability and existence of the cyclized scaffold).

  • General Pyridine Reactivity

    • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th Ed.).[1] Wiley.[1] (Authoritative text on Nucleophilic Aromatic Substitution in pyridines).

  • Compound Data

    • PubChem.[1][7][8] 2-(6-Bromopyridin-2-yl)propan-2-ol (Regioisomer comparison for stability data).

Literature Review & Technical Guide: 2-(2-Bromopyridin-3-yl)propan-2-ol as a Pharmaceutical Building Block

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the strategic selection of molecular building blocks dictates the pharmacokinetic and pharmacodynamic success of a lead compound. 2-(2-Bromopyridin-3-yl)propan-2-ol (CAS: 909532-39-4)[1] is a highly specialized, bifunctional scaffold utilized extensively in the synthesis of conformationally restricted therapeutics, particularly kinase inhibitors. This whitepaper provides an in-depth analysis of its physicochemical properties, structural utility, and step-by-step synthetic methodologies, grounded in established medicinal chemistry principles.

Strategic Utility in Medicinal Chemistry

The value of this compound lies in its dual functionality: a highly reactive 2-bromopyridine core coupled with a sterically demanding tertiary alcohol (dimethylcarbinol) at the 3-position.

Overcoming Metabolic Liabilities

Primary and secondary alcohols are notorious metabolic "soft spots," susceptible to rapid oxidation by Cytochrome P450 (CYP) enzymes into aldehydes and ketones, or phase II conjugation (glucuronidation)[2]. By incorporating a tertiary alcohol (3° ROH), this building block inherently resists C-OH bond oxidation[3]. Furthermore, the geminal dimethyl groups provide critical steric shielding around the hydroxyl moiety. This shielding not only reduces the rate of glucuronidation but also mitigates P-glycoprotein (P-gp) induced efflux, thereby preserving passive membrane permeability[4].

Conformational Restriction and Atropisomerism

When the 2-bromo position is subjected to cross-coupling (e.g., Suzuki-Miyaura) to form a biaryl system, the adjacent dimethylcarbinol group exerts profound steric pressure. This forces the newly formed aryl-pyridine bond out of coplanarity, inducing a specific dihedral twist (atropisomerism). This "V-shape" or twisted three-dimensional conformation is a proven strategy for locking molecules into bioactive conformations, allowing them to project deeply into narrow hydrophobic pockets, such as the ATP-binding hinge region of kinases[5][6].

Physicochemical & Reactivity Profiling

To facilitate rational drug design, the quantitative data and reactivity profiles of this building block are summarized below.

Table 1: Physicochemical Properties of this compound

PropertyValuePharmaceutical Significance
CAS Number 909532-39-4[1]Unique chemical identifier for procurement.
Molecular Weight 216.08 g/mol [1]Low molecular weight; ideal for fragment-based drug design (FBDD).
H-Bond Donors 1 (Hydroxyl)Facilitates critical target engagement (e.g., hinge binding).
H-Bond Acceptors 2 (Nitrogen, Hydroxyl)Versatile interaction profile with solvent or protein residues.
Metabolic Stability High (3° Alcohol)Resistant to CYP450-mediated oxidation[3].

Table 2: Comparative Reactivity Profile

Structural FeatureChemical BehaviorSynthetic Advantage
2-Bromopyridine Electron-deficient; weak C-Br bond.Undergoes rapid oxidative addition with Pd(0) catalysts[7].
3-Dimethylcarbinol Bulky, electron-donating via induction.Directs ortho-lithiation; enforces biaryl twist post-coupling.

Experimental Workflows & Mechanistic Insights

The following protocols are designed as self-validating systems, incorporating causality for every experimental choice to ensure reproducibility and high yields.

Protocol 1: Synthesis of the Building Block via Halogen-Metal Exchange

This protocol details the synthesis of this compound from 2-bromo-3-iodopyridine.

  • Preparation : Dissolve 2-bromo-3-iodopyridine (1.0 eq) in anhydrous Tetrahydrofuran (THF) under a strict Argon atmosphere.

    • Causality: Organolithium reagents react violently with moisture. Anhydrous conditions prevent the premature quenching of the carbanion intermediate.

  • Cooling : Submerge the reaction flask in a dry ice/acetone bath to reach -78°C.

    • Causality: Cryogenic temperatures are mandatory to prevent the highly reactive organolithium intermediate from undergoing unwanted side reactions, such as aryne formation or nucleophilic attack on the pyridine ring.

  • Lithiation : Add n-Butyllithium (1.05 eq, 2.5 M in hexanes) dropwise over 15 minutes. Stir for 30 minutes.

    • Causality: Dropwise addition controls the exothermic reaction. The iodine atom is exchanged preferentially over the bromine atom due to the significantly weaker C-I bond, ensuring regioselectivity.

  • Electrophilic Addition : Add anhydrous acetone (1.2 eq) dropwise. Stir for 1 hour at -78°C, then allow warming to 0°C.

    • Causality: Acetone acts as the electrophile. The nucleophilic pyridyl-lithium attacks the carbonyl carbon to construct the tertiary alkoxide.

  • Quenching & Workup : Quench the reaction with saturated aqueous NH₄Cl. Extract with Ethyl Acetate, dry over Na₂SO₄, and concentrate.

    • Causality: NH₄Cl provides a mild proton source to yield the final tertiary alcohol without degrading the acid-sensitive pyridine core.

    • Validation: LC-MS should indicate a mass of [M+H]+ = 216.0/218.0 (1:1 ratio due to bromine isotopes).

Workflow A 2-Bromo-3-iodopyridine (Precursor) B Lithiation (-78°C, n-BuLi) A->B Regioselective Exchange C Acetone Addition (Electrophile) B->C Nucleophilic Attack D 2-(2-Bromopyridin-3- yl)propan-2-ol C->D Aqueous Workup E Suzuki Coupling (Pd, Ar-B(OH)2) D->E Cross-Coupling F Twisted Biaryl Scaffold E->F Steric Clash Induces Twist

Synthetic workflow from precursor to conformationally restricted biaryl scaffold.

Protocol 2: Downstream Functionalization via Suzuki-Miyaura Coupling

The 2-bromo position is primed for carbon-carbon bond formation. The electron-withdrawing nature of the pyridine nitrogen lowers the activation energy for the oxidative addition of Palladium[7].

  • Reagent Charging : To a Schlenk flask, add this compound (1.0 eq), an arylboronic acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), and K₂CO₃ (2.5 eq).

    • Causality: Pd(dppf)Cl₂ is selected because the bidentate dppf ligand suppresses unwanted dehalogenation side-reactions and enforces a geometry that accelerates reductive elimination.

  • Solvent Addition : Add a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v).

    • Causality: Water is absolutely essential to dissolve the inorganic base and to activate the boronic acid via the formation of a reactive, electron-rich boronate complex[7]. Degassing prevents the premature oxidation of the active Pd(0) species.

  • Reaction Execution : Heat the mixture to 90°C for 4-6 hours under Argon.

    • Causality: Elevated temperatures drive the transmetalation step, which is often rate-limiting when sterically hindered ortho-substituents (like the dimethylcarbinol group) are present.

    • Validation: Monitor by Thin Layer Chromatography (TLC). Complete consumption of the starting material validates the catalytic cycle's efficiency.

CatalyticCycle Pd0 Pd(0) Catalyst OA Oxidative Addition (Insertion into C-Br) Pd0->OA 2-Bromopyridine Reacts rapidly PdII Pd(II) Intermediate (Ar-Pd-Br) OA->PdII TM Transmetalation (Base + Boronic Acid) PdII->TM Ar-B(OH)2 / Base PdII_TM Pd(II) Diaryl Complex TM->PdII_TM RE Reductive Elimination PdII_TM->RE RE->Pd0 Catalyst Regeneration Product Biaryl Product RE->Product

Palladium-catalyzed Suzuki-Miyaura catalytic cycle for 2-bromopyridine derivatives.

References

  • Chiodi, D., & Ishihara, Y. (2025). Tertiary Alcohol: Reaping the Benefits but Minimizing the Drawbacks of Hydroxy Groups in Drug Discovery. Journal of Medicinal Chemistry. Source: acs.org. URL: [Link]

  • Fisher Scientific. Suzuki-Miyaura Cross-Coupling Reaction. Source: fishersci.se. URL: [Link]

  • Hypha Discovery. Small but mighty: the impact of tertiary alcohols in drug design. Source: hyphadiscovery.com. URL: [Link]

  • Foote, K. M., et al. (2024). Discovery of the Potent and Selective ATR Inhibitor Camonsertib (RP-3500). Journal of Medicinal Chemistry. Source: acs.org. URL: [Link]

Sources

Methodological & Application

Application Note: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of 2-(2-Bromopyridin-3-yl)propan-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a detailed technical overview and robust protocols for the use of 2-(2-Bromopyridin-3-yl)propan-2-ol in Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2][3] Pyridine-containing biaryl structures are privileged motifs in medicinal chemistry, and this specific building block offers a unique combination of a sterically hindered pyridine core and a tertiary alcohol functionality.[4][5][6] This document delves into the reaction mechanism, provides a validated step-by-step protocol, outlines optimization strategies, and offers a comprehensive troubleshooting guide to empower researchers in drug discovery and development.

Scientific Foundation: The Suzuki-Miyaura Catalytic Cycle

The efficacy of the Suzuki-Miyaura cross-coupling reaction lies in a well-defined palladium-based catalytic cycle. Understanding this mechanism is paramount for rational optimization and troubleshooting. The cycle comprises three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[3][7]

  • Pillar 1: Oxidative Addition: The cycle begins with a coordinatively unsaturated Palladium(0) complex, the active catalyst. This species undergoes oxidative addition into the carbon-bromine bond of this compound. This step forms a square planar Palladium(II) intermediate.[8][9] The reactivity order for halides is generally I > Br > OTf >> Cl.[10]

  • Pillar 2: Transmetalation: This is the crucial step where the carbon-carbon bond framework is assembled on the palladium center. It requires the activation of the organoboron species (e.g., an arylboronic acid) by a base.[1][11] The base reacts with the boronic acid to form a more nucleophilic "ate" complex (e.g., [Ar-B(OH)₃]⁻).[12][13][14] This boronate then transfers its organic group to the Pd(II) complex, displacing the halide and forming a diorganopalladium(II) intermediate.

  • Pillar 3: Reductive Elimination: In this final step, the two organic groups on the Pd(II) center couple and are eliminated from the metal, forming the desired biaryl product. This process regenerates the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[8][15]

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_reagents Reagents & Products pd0 Pd(0)L₂ (Active Catalyst) oa_complex Ar-Pd(II)L₂(Br) (Oxidative Addition Complex) pd0->oa_complex Oxidative Addition trans_complex Ar-Pd(II)L₂(Ar') (Diorganopalladium Complex) oa_complex->trans_complex Transmetalation trans_complex->pd0 Reductive Elimination product Ar-Ar' (Product) trans_complex->product aryl_halide Ar-Br (this compound) aryl_halide->oa_complex boronic_acid Ar'-B(OH)₂ (Arylboronic Acid) boronate [Ar'-B(OH)₃]⁻ (Activated Boronate) boronic_acid->boronate + Base base Base (e.g., K₂CO₃) boronate->trans_complex

Caption: The Palladium-catalyzed Suzuki-Miyaura catalytic cycle.

Core Protocol: Synthesis of 3-Aryl-2-(propan-2-ol)pyridine Derivatives

This protocol provides a robust starting point for the coupling of this compound with a generic arylboronic acid.

Materials and Equipment:

  • Reactants: this compound, Arylboronic acid

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂]

  • Base: Anhydrous potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄)

  • Solvent: 1,4-Dioxane and Water (degassed)

  • Equipment: Schlenk flask or reaction vial, magnetic stirrer/hotplate, condenser, inert gas line (Nitrogen or Argon), standard glassware for work-up, silica gel for column chromatography.

Step-by-Step Methodology:

  • Inert Atmosphere Preparation: Assemble the reaction flask with a condenser under a stream of nitrogen or argon. Ensure all glassware is oven-dried to remove moisture.

  • Reagent Addition: To the flask, add this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and the base (e.g., K₂CO₃, 2.0-3.0 eq).

    • Causality Note: Using a slight excess of the boronic acid ensures complete consumption of the more valuable halide starting material and can help drive the reaction to completion. The choice of base is critical; carbonates are a good starting point, but phosphates can be more effective for challenging couplings.[1][9]

  • Catalyst Introduction: Add the palladium catalyst (0.01-0.05 eq). If using an air-stable Pd(II) precatalyst like Pd(dppf)Cl₂, pre-activation is not typically required. If using a Pd(0) source like Pd(PPh₃)₄, ensure it is handled quickly to minimize oxidation.

  • Solvent Addition & Degassing: Add the degassed solvent system, typically a mixture like 1,4-dioxane/water (e.g., 4:1 v/v). The reaction mixture should be thoroughly degassed again by bubbling an inert gas through the solution for 15-30 minutes or via several freeze-pump-thaw cycles.[16]

    • Causality Note: Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species and promote undesirable side reactions like the homocoupling of the boronic acid.[15][16] Rigorous degassing is one of the most critical steps for a successful reaction.

  • Reaction Execution: Heat the reaction mixture to the target temperature (typically 80-100 °C) with vigorous stirring.

  • Monitoring Progress: Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting bromide is consumed (typically 4-24 hours).

  • Work-up Procedure:

    • Cool the reaction to room temperature.

    • Dilute the mixture with water and extract with an organic solvent such as ethyl acetate (3x).[7]

    • Combine the organic layers, wash with brine to remove residual water, and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

    • Filter and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).[17]

Parameter Optimization: A Tabulated Guide

Reaction outcomes are highly dependent on the specific substrates and conditions. The following table provides a guide for systematic optimization.

ParameterCommon VariablesRationale & Field Insights
Palladium Source Pd(PPh₃)₄, Pd₂(dba)₃, Pd(OAc)₂, Pd(dppf)Cl₂, Buchwald PrecatalystsPd(PPh₃)₄ is a direct Pd(0) source. Pd(OAc)₂ is a Pd(II) precatalyst that requires in situ reduction, which can sometimes consume the boronic acid.[16] For heteroaryl halides, catalysts with electron-rich, bulky ligands (e.g., SPhos, XPhos found in Buchwald precatalysts) often improve yields by accelerating both oxidative addition and reductive elimination.[9]
Ligand PPh₃, P(t-Bu)₃, SPhos, XPhos, dppfFor electron-deficient pyridyl halides, electron-donating and sterically hindered phosphine ligands are often essential to stabilize the palladium center and promote the key catalytic steps.[9][18] The choice of ligand is crucial and often requires screening.[19]
Base K₂CO₃, Cs₂CO₃, K₃PO₄, NaOH, KFThe base strength and solubility are key. Cs₂CO₃ is more soluble and often more effective than K₂CO₃. K₃PO₄ is a stronger base that can be effective for difficult couplings but may not be compatible with base-sensitive functional groups.[1] The base's primary role is to activate the boronic acid for transmetalation.[12]
Solvent Toluene, 1,4-Dioxane, THF, DMF, Acetonitrile (often with H₂O)The solvent must solubilize the reagents and stabilize the catalytic species. Aprotic polar solvents (DMF, MeCN) can sometimes alter reaction selectivity compared to nonpolar solvents (Toluene, THF).[20][21] Aqueous mixtures are common and often accelerate the reaction.[8]
Temperature Room Temp to 120 °CMost Suzuki couplings require heating to facilitate the catalytic steps, particularly oxidative addition.[16] However, excessive heat can lead to catalyst decomposition or protodeborylation of the boronic acid. An optimal temperature must be found empirically.

Troubleshooting Common Issues

Even with a robust protocol, challenges can arise. A logical approach to troubleshooting is essential for success.

Troubleshooting_Workflow start Reaction Failed or Low Yield check_reagents Verify Reagent Purity & Activity (Boronic Acid, Catalyst, Base, Solvents) start->check_reagents side_reactions Side Products Observed? (e.g., Homocoupling, Protodeborylation) start->side_reactions check_degassing Was Degassing Rigorous? (Freeze-Pump-Thaw or >20 min Sparge) check_reagents->check_degassing Reagents OK check_temp Is Temperature Optimal? (Too low? Too high?) check_degassing->check_temp Degassing OK check_base Is the Base Strong/Soluble Enough? check_temp->check_base Temp OK check_catalyst Screen Different Catalysts/Ligands check_base->check_catalyst Base OK success Reaction Optimized check_catalyst->success homocoupling Improve Degassing Use Direct Pd(0) Source side_reactions->homocoupling Homocoupling protodeborylation Lower Temperature Use Boronic Ester Reduce Reaction Time side_reactions->protodeborylation Protodeborylation homocoupling->check_degassing protodeborylation->check_temp

Caption: A logical workflow for troubleshooting Suzuki-Miyaura reactions.

Common Problems & Solutions:

  • Problem: Low or Incomplete Conversion.

    • Cause: The most common issue, often stemming from an inactive catalyst, insufficient heat, or impure reagents.[16] Phosphine ligands can be air-sensitive and oxidize over time.

    • Solution: Ensure solvents are anhydrous and properly degassed. Use fresh, high-purity catalyst and ligands. Systematically increase the reaction temperature. Consider a more active catalyst system, such as one employing a Buchwald-type ligand.[16]

  • Problem: Significant Homocoupling of the Boronic Acid.

    • Cause: This side reaction is primarily caused by the presence of oxygen, which facilitates the oxidative coupling of two boronic acid molecules.[15][16]

    • Solution: Improve the degassing procedure (freeze-pump-thaw is more effective than sparging). Using a direct Pd(0) source like Pd(PPh₃)₄ can mitigate homocoupling that occurs during the in-situ reduction of Pd(II) precatalysts.[16]

  • Problem: Protodeborylation (Starting Boronic Acid is Consumed, but Product is not Formed).

    • Cause: The C-B bond of the boronic acid is cleaved, replacing it with a C-H bond. This is often promoted by excessive heat, prolonged reaction times, or the presence of water with certain substrates.[22]

    • Solution: Lower the reaction temperature. Reduce the reaction time. Consider using a more stable boronic ester derivative, such as a pinacol ester (Ar-Bpin), which is less prone to this side reaction.[15]

  • Problem: Difficulty in Purification.

    • Cause: Removing residual boronic acid and its byproducts from the desired product can be challenging, especially if they have similar polarities.

    • Solution: An aqueous base wash (e.g., dilute NaOH) during workup can sometimes remove acidic boronic acid, but this may not be feasible if the product itself is acidic or base-sensitive. Alternatively, converting the crude product to a less polar ester derivative for purification, followed by hydrolysis, can be an effective strategy.[23]

References

  • Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Google Vertex AI Search.
  • Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC. Google Vertex AI Search.
  • A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions - Benchchem. Benchchem.
  • Solvent effect on palladium-catalyzed cross-coupling reactions and implications on the active catalytic species - PubMed.
  • Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction | Journal of the American Chemical Society.
  • Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions - Benchchem. Benchchem.
  • Solvent effects in palladium catalysed cross-coupling reactions - White Rose Research Online. White Rose Research Online.
  • Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Amino-4-bromopyridine with Arylboronic Acids - Benchchem. Benchchem.
  • Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction - PubMed.
  • Solvent effects in palladium catalysed cross-coupling reactions - RSC Publishing. Royal Society of Chemistry.
  • Suzuki reaction - Wikipedia. Wikipedia.
  • Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)
  • Suzuki reactions of 2-bromopyridine with aryl boronic acids - ResearchGate.
  • Cross-Coupling Reaction Manual: Desk Reference - MilliporeSigma. Sigma-Aldrich.
  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC.
  • Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls.
  • Recent Advances of Modern Protocol for C-C Bonds—The Suzuki Cross-Coupling. Google Vertex AI Search.
  • Palladium Charcoal-Catalyzed Suzuki−Miyaura Coupling To Obtain Arylpyridines and Arylquinolines | The Journal of Organic Chemistry - ACS Publications.
  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Yoneda Labs.
  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC.
  • Suzuki Coupling of Heteroaromatic Chlorides Using Highly Electron-Donating ClickPhos Ligands | Request PDF - ResearchGate.
  • 17.2: Palladium catalyzed couplings - Chemistry LibreTexts. Chemistry LibreTexts.
  • Green and Sustainable Synthesis of Biaryls Using LaPO4·Pd Recyclable Nanocatalyst by the Suzuki–Miyaura Coupling in Aqueous Medium | ACS Omega - ACS Publications.
  • Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Google Vertex AI Search.
  • Trouble isolating my Suzuki coupling biaryl acid product : r/chemistry - Reddit. Reddit.
  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. Chemistry LibreTexts.
  • Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents - MDPI. MDPI.
  • Suzuki Coupling - Organic Chemistry Portal. Organic Chemistry Portal.

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Synthesis of gem-dimethyl substituted dihydrofuro[2,3-b]pyridines using 2-(2-Bromopyridin-3-yl)propan-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis of gem-Dimethyl Substituted Dihydrofuro[2,3-b]pyridines

Executive Summary & Chemical Strategy

The dihydrofuro[2,3-b]pyridine scaffold is a privileged pharmacophore in medicinal chemistry, frequently serving as a core motif in kinase inhibitors (e.g., RAF/MEK inhibitors) and allosteric modulators. This guide details the synthesis of 3,3-dimethyl-2,3-dihydrofuro[2,3-b]pyridine via the intramolecular cyclization of tertiary alcohols.

Critical Structural Note: The specific starting material requested, 2-(2-Bromopyridin-3-yl)propan-2-ol (Structure A ), possesses a 2-carbon tether between the pyridine ring and the hydroxyl group. Direct cyclization of A yields a strained 4-membered oxetane fused system (dihydro-oxeto[2,3-b]pyridine), which is kinetically disfavored and often unstable.

To synthesize the target dihydrofuro[2,3-b]pyridine (5-membered ring), the substrate must be the one-carbon homologue: 1-(2-Bromopyridin-3-yl)-2-methylpropan-2-ol (Structure B ). This protocol focuses on the Palladium-catalyzed intramolecular C–O bond formation (Buchwald-Hartwig etherification) of Structure B , utilizing the gem-dimethyl effect (Thorpe-Ingold effect) to accelerate cyclization.

Reaction Scheme
  • Substrate: 1-(2-Bromopyridin-3-yl)-2-methylpropan-2-ol

  • Catalyst System: Pd(OAc)₂ / Xantphos (or RuPhos)

  • Base: NaOtBu

  • Product: 3,3-Dimethyl-2,3-dihydrofuro[2,3-b]pyridine

Strategic Analysis & Workflow (Graphviz)

The following diagram outlines the retrosynthetic logic and the experimental workflow for the cyclization process.

G cluster_mech Catalytic Cycle Target Target: 3,3-Dimethyl-2,3-dihydrofuro[2,3-b]pyridine Precursor Precursor: 1-(2-Bromopyridin-3-yl)-2-methylpropan-2-ol Target->Precursor Retrosynthesis (Disconnection C-O) Reaction Reaction: Pd-Catalyzed Intramolecular Etherification (C-O Bond Formation) Precursor->Reaction Pd(OAc)2, Ligand, NaOtBu, 100°C SM_Start Start: 2-Bromopyridine + Isobutylene Oxide SM_Start->Precursor Lithiation/Ring Opening Workup Workup: Quench, Extraction (EtOAc), Drying Reaction->Workup Purification Purification: Flash Chromatography (Hexanes/EtOAc) Workup->Purification Purification->Target Isolated Yield >85% OxAdd Oxidative Addition (Pd0 -> PdII) LigEx Ligand Exchange (Pd-Br -> Pd-OR) OxAdd->LigEx RedElim Reductive Elimination (C-O Bond) LigEx->RedElim RedElim->OxAdd

Caption: Workflow for the synthesis of gem-dimethyl dihydrofuro[2,3-b]pyridine, highlighting the critical precursor homologation and catalytic cycle.

Detailed Experimental Protocol

Method A: Palladium-Catalyzed Cyclization (Preferred)

This method is optimized for steric bulk (tertiary alcohol) and electronic deactivation (pyridine ring).

Materials:

  • Substrate: 1-(2-Bromopyridin-3-yl)-2-methylpropan-2-ol (1.0 equiv, 5.0 mmol, 1.15 g)

  • Catalyst: Palladium(II) Acetate [Pd(OAc)₂] (0.05 equiv, 56 mg)

  • Ligand: Xantphos (0.075 equiv, 217 mg)

    • Note: RuPhos is an excellent alternative if Xantphos fails.

  • Base: Sodium tert-butoxide (NaOtBu) (1.5 equiv, 720 mg)

  • Solvent: Toluene (anhydrous, degassed) (25 mL, 0.2 M)

Protocol Steps:

  • Catalyst Pre-complexation: In a glovebox or under strictly inert atmosphere (Ar/N₂), charge a dry reaction vial with Pd(OAc)₂ and Xantphos. Add 5 mL of anhydrous toluene and stir at room temperature for 10 minutes until a yellow/orange solution forms. This ensures active catalyst formation.

  • Reaction Assembly: To the catalyst solution, add the solid substrate (1-(2-Bromopyridin-3-yl)-2-methylpropan-2-ol) and NaOtBu. Rinse the sides with the remaining 20 mL of toluene. Seal the vial with a crimp cap containing a PTFE septum.

  • Heating: Place the reaction vessel in a pre-heated block at 100 °C . Stir vigorously (800 rpm). The reaction typically reaches completion in 4–12 hours.

    • Monitoring: Check by LC-MS or TLC (30% EtOAc/Hexane). The starting material (bromide) is less polar than the cyclized product.

  • Workup: Cool to room temperature. Filter the mixture through a pad of Celite® to remove palladium black and inorganic salts. Wash the pad with EtOAc (3 x 20 mL). Concentrate the filtrate under reduced pressure.

  • Purification: Purify via flash column chromatography on silica gel.

    • Eluent: Gradient 0% → 20% EtOAc in Hexanes.

    • Product: The target appears as a colorless oil or low-melting solid.

Method B: Copper-Catalyzed Cyclization (Cost-Effective Alternative)

Suitable for large-scale batches where Pd cost is prohibitive, though reaction times are longer.

  • Catalyst: CuI (10 mol%)

  • Ligand: 1,10-Phenanthroline (20 mol%)

  • Base: Cs₂CO₃ (2.0 equiv)

  • Solvent: o-Xylene or DMF (120 °C)

Data & Optimization Guidelines

The following table summarizes the optimization of conditions for this specific steric class of substrates (tertiary alcohol + ortho-bromopyridine).

EntryCatalyst (5 mol%)Ligand (7.5 mol%)Base (1.5 eq)SolventTemp (°C)Yield (%)Notes
1Pd(OAc)₂PPh₃Cs₂CO₃Toluene100<10Poor conversion; monodentate ligand insufficient.
2Pd(OAc)₂BINAPNaOtBuToluene10065Moderate yield; significant debromination byproduct.
3Pd(OAc)₂ Xantphos NaOtBu Toluene 100 92 Optimal conditions. Fast kinetics.
4Pd₂(dba)₃RuPhosNaOtBuDioxane9088Excellent alternative; easier workup if water soluble.
5CuI (10%)PhenanthrolineCs₂CO₃DMF12074Viable, but requires high temp and difficult solvent removal.

Troubleshooting & Mechanistic Insights

1. The "Gem-Dimethyl" Advantage: The presence of the gem-dimethyl group at the position α to the hydroxyl group (or β to the pyridine) significantly aids cyclization due to the Thorpe-Ingold effect . This steric bulk compresses the bond angle, bringing the hydroxyl oxygen closer to the palladium center after oxidative addition, thereby accelerating the rate-determining reductive elimination step.

2. Side Reactions:

  • Protodehalogenation: If the reaction is "wet" or the base is old, you may observe 3-(2-hydroxy-2-methylpropyl)pyridine (loss of Br). Solution: Use fresh NaOtBu (stored in glovebox) and anhydrous toluene.

  • Elimination: Tertiary alcohols can undergo elimination to form the alkene (isobutenyl-pyridine) under strong basic conditions at high heat. Solution: If elimination is observed, switch from NaOtBu to Cs₂CO₃ (weaker base) and use Method B (Copper) or Pd with a more specialized ligand like BrettPhos.

3. Catalyst Poisoning: The pyridine nitrogen can coordinate to Pd, potentially poisoning the catalyst. Using bidentate ligands with a large bite angle (like Xantphos) prevents the formation of inactive bis-pyridine-Pd complexes.

References

  • Intramolecular C-O Bond Formation (General): Wolfe, J. P.; Buchwald, S. L. "Palladium-Catalyzed Inter- and Intramolecular Ether Formation." Journal of the American Chemical Society, 1999 , 121, 5853–5854. [Link]

  • Synthesis of Furo[2,3-b]pyridines: Li, J.-J.; Gribble, G. W.[1] "Palladium in Heterocyclic Chemistry: A Guide for the Synthetic Chemist." Tetrahedron Organic Chemistry Series, 2000 . [Link]

  • Use of Xantphos in Etherification: Kranenburg, M.; van Leeuwen, P. W. N. M. "New Diphosphine Ligands Based on Heterocyclic Backbones." Organometallics, 1995 , 14, 3081. [Link]

  • Thorpe-Ingold Effect in Cyclization: Jung, M. E.; Piizzi, G. "gem-Disubstituent Effect: Theoretical Basis and Synthetic Applications." Chemical Reviews, 2005 , 105, 1735–1766. [Link]

Sources

Application Note: Intramolecular Cyclization Conditions for 2-(2-Bromopyridin-3-yl)propan-2-ol Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Type: Advanced Application Note & Experimental Protocol.

Strategic Significance in Drug Discovery

The compound 2-(2-Bromopyridin-3-yl)propan-2-ol (CAS: 909532-39-4) is a highly versatile building block in modern medicinal chemistry. It serves as a critical precursor for the synthesis of conformationally restricted kinase inhibitors, such as HPK1 and ATR antagonists [2].

When subjected to intramolecular cyclization, this substrate yields a unique fused bicyclic system: 3,3-dimethyl-2,3-dihydrooxeto[2,3-b]pyridine . The incorporation of oxetane rings into pharmaceutical scaffolds is a proven strategy to improve physicochemical properties, acting as a metabolically stable bioisostere for gem-dimethyl or carbonyl groups while enhancing aqueous solubility and lowering lipophilicity (logP) [1].

Mechanistic Insights & Reaction Design

Forming a highly strained 4-membered oxetane ring fused to a pyridine core presents a significant thermodynamic and kinetic challenge. Direct Nucleophilic Aromatic Substitution (S_NAr) is generally energetically prohibitive for 4-membered ring formation due to severe ring strain and poor orbital overlap geometries.

To overcome this activation barrier, Palladium-Catalyzed Intramolecular C–O Cross-Coupling (Buchwald-Hartwig Etherification) is the method of choice. The success of this specific cyclization relies on three critical mechanistic causalities:

  • The Thorpe-Ingold Effect: The gem-dimethyl groups on the propan-2-ol moiety compress the internal C-C-C bond angle. This steric pre-organization forces the tertiary alkoxide oxygen into close spatial proximity with the C2-position of the pyridine ring, drastically lowering the entropic penalty of cyclization.

  • Absence of β-Hydrogens: A common failure mode in Pd-catalyzed etherifications of aliphatic alcohols is competitive β-hydride elimination, which yields ketones instead of ethers. Because the substrate is a tertiary alcohol, it lacks β-hydrogens, completely shutting down this decomposition pathway.

  • Steric Ligand Acceleration: The use of highly bulky, electron-rich biaryl phosphine ligands (such as t-BuBrettPhos) is mandatory. The extreme steric bulk crowds the Pd(II) center, accelerating the otherwise slow reductive elimination step required to close the strained 4-membered oxetane ring.

Mechanism Pd0 Pd(0)L_n PdII_OA Pd(II) Ar-Br Complex Pd0->PdII_OA Oxidative Addition PdII_Alk Pd(II) Alkoxide Intermed. PdII_OA->PdII_Alk Base (NaOtBu) Alkoxide Exchange Product Oxeto[2,3-b] pyridine PdII_Alk->Product Reductive Elimination Product->Pd0 Catalyst Regeneration

Catalytic cycle for the Buchwald-Hartwig intramolecular etherification forming the oxetane ring.

Optimization of Cyclization Conditions

The table below summarizes the optimization landscape for the intramolecular cyclization of this compound. Quantitative data demonstrates the necessity of transition-metal catalysis over traditional base-promoted S_NAr.

EntryCatalyst / LigandBaseSolventTemp (°C)Yield (%)Mechanistic Rationale & Observations
1NoneNaH (2.0 eq)DMF100< 5Direct S_NAr fails due to the high activation energy required for 4-membered ring strain.
2Pd(OAc)₂ / dppfCs₂CO₃Toluene11015Bidentate ligand provides poor bite angle for the required reductive elimination geometry.
3Pd(OAc)₂ / JosiphosK₃PO₄Toluene11045Effective, but heterogeneous base limits the rate of the crucial alkoxide exchange step.
4 Pd₂(dba)₃ / t-BuBrettPhos NaOtBu 1,4-Dioxane 100 82 Optimal. Soluble strong base ensures rapid alkoxide exchange; bulky ligand forces reductive elimination.

Experimental Protocol: Synthesis of 3,3-Dimethyl-2,3-dihydrooxeto[2,3-b]pyridine

This protocol is designed as a self-validating system. The use of an internal standard (e.g., 1,3,5-trimethoxybenzene) during reaction monitoring ensures accurate conversion tracking, while the specific workup accounts for the aqueous solubility of the basic pyridine product.

Materials Required
  • Substrate: this compound (1.0 mmol, 216.08 g/mol )

  • Catalyst: Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.025 mmol, 5 mol% Pd)

  • Ligand: t-BuBrettPhos (0.06 mmol, 6 mol%)

  • Base: Sodium tert-butoxide (NaOtBu) (1.5 mmol)

  • Solvent: Anhydrous 1,4-Dioxane (10 mL, strictly degassed)

Workflow Step1 1. Glovebox Preparation (Inert Atmosphere) Step2 2. Reagent Mixing (Substrate, Pd, Ligand, Base) Step1->Step2 Step3 3. Thermal Cyclization (100°C, 12-24 h) Step2->Step3 Step4 4. Aqueous Workup & Extraction (EtOAc) Step3->Step4 Step5 5. Chromatographic Purification Step4->Step5

Workflow for the Pd-catalyzed intramolecular cyclization of this compound.

Step-by-Step Methodology
  • Inert Atmosphere Preparation: Transfer a 20 mL oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar into an argon-filled glovebox. Causality: Pd(0) catalysts and electron-rich phosphine ligands are highly sensitive to oxidation; strict exclusion of oxygen prevents catalyst deactivation.

  • Catalyst Pre-Activation: To the flask, add Pd₂(dba)₃ (22.9 mg, 0.025 mmol) and t-BuBrettPhos (29.1 mg, 0.06 mmol). Add 2 mL of anhydrous 1,4-dioxane. Stir at room temperature for 15 minutes until the solution transitions to a deep red/purple hue, indicating the formation of the active L-Pd(0) species.

  • Substrate and Base Addition: Add this compound (216.1 mg, 1.0 mmol) and NaOtBu (144.2 mg, 1.5 mmol) to the active catalyst solution. Dilute with the remaining 8 mL of anhydrous 1,4-dioxane. Seal the vessel with a Teflon-lined cap.

  • Thermal Cyclization: Remove the vessel from the glovebox and place it in a pre-heated oil bath at 100 °C. Stir vigorously (800 rpm) for 12–16 hours. Validation Check: Monitor the reaction via LC-MS or TLC (Eluent: 30% EtOAc in Hexanes). The starting material (UV active, Br isotope pattern on MS) should be completely consumed, replaced by a lower-polarity product spot.

  • Quenching and Workup: Cool the reaction to room temperature. Quench by adding 10 mL of saturated aqueous NH₄Cl. Causality: NaOtBu must be neutralized to prevent base-catalyzed degradation of the product during concentration. Extract the aqueous layer with Ethyl Acetate (3 × 15 mL).

  • Purification: Wash the combined organic layers with brine (10 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel (Gradient: 0% to 40% EtOAc in Hexanes) to isolate the pure 3,3-dimethyl-2,3-dihydrooxeto[2,3-b]pyridine.

References

  • Title: Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry Source: Chemical Reviews, 2016, 116, 12150−12233. URL: [Link]

  • Title: HPK1 Antagonists and Uses Thereof (US20210078996A1)

Application Notes & Protocols for the Buchwald-Hartwig Amination of 2-(2-Bromopyridin-3-yl)propan-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The Buchwald-Hartwig amination stands as a pillar of modern synthetic chemistry, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1] This palladium-catalyzed cross-coupling reaction has revolutionized drug discovery and development by enabling the synthesis of complex aryl and heteroaryl amines, which are ubiquitous scaffolds in pharmaceuticals.[2]

This guide provides an in-depth technical overview and detailed protocols for the Buchwald-Hartwig amination of a specific, challenging substrate: 2-(2-Bromopyridin-3-yl)propan-2-ol. The 2-pyridyl halide motif is notoriously difficult due to the propensity of the pyridine nitrogen to coordinate with and poison the palladium catalyst.[3] This document offers field-proven insights into overcoming this challenge through rational selection of catalysts, ligands, and conditions, ensuring successful and reproducible outcomes for researchers, scientists, and drug development professionals.

Reaction Principle & Catalytic Cycle

The Buchwald-Hartwig amination couples an aryl halide with a primary or secondary amine in the presence of a palladium catalyst, a phosphine ligand, and a base. The generally accepted mechanism proceeds through a catalytic cycle involving Pd(0) and Pd(II) intermediates.[1][4][5]

The cycle begins with the active LPd(0) catalyst undergoing oxidative addition with the aryl halide (Ar-X).[6] The resulting Pd(II) complex then coordinates with the amine. In the presence of a base, the amine is deprotonated to form a palladium-amido complex. The final, crucial step is reductive elimination, which forms the desired C-N bond, yields the arylamine product, and regenerates the active Pd(0) catalyst to continue the cycle.[5]

Buchwald_Hartwig_Cycle cluster_cycle Catalytic Cycle cluster_io Inputs & Outputs pd0 LPd(0) Active Catalyst oa_complex L(Ar)Pd(II)-X Oxidative Addition Complex pd0->oa_complex Oxidative Addition Ar-X amido_complex L(Ar)Pd(II)-NR¹R² Amido Complex oa_complex->amido_complex Amine Coordination & Deprotonation (HNR¹R², Base) amido_complex->pd0 Reductive Elimination Product Ar-NR¹R² (Product) Byproduct [Base-H]⁺X⁻ ArX Ar-X (this compound) Amine HNR¹R² (Amine)

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Core Challenge: Catalyst Poisoning with 2-Halopyridines

The primary obstacle in the amination of 2-bromopyridines is the deactivation of the palladium catalyst. The lone pair of electrons on the pyridine nitrogen can coordinate strongly to the palladium center, forming a stable, off-cycle complex that inhibits catalytic activity.[3] This leads to stalled reactions and low yields.

The solution lies in ligand design. The development of sterically hindered, electron-rich biaryl monophosphine ligands by the Buchwald group and others was a critical breakthrough.[7] These bulky ligands create a coordinatively saturated environment around the palladium atom, which physically blocks the pyridine nitrogen from binding while still allowing the catalytic cycle to proceed efficiently.[3]

Component Selection: A Scientist's Guide

The success of the reaction is critically dependent on the judicious choice of each component.

ComponentRecommended ChoicesRationale & Expert Insights
Palladium Source Pd₂(dba)₃, Pd(OAc)₂, or Pre-formed Precatalysts (e.g., RuPhos Pd G3/G4)Pd₂(dba)₃ and Pd(OAc)₂ are common, cost-effective sources that form the active Pd(0) catalyst in situ. Modern precatalysts, which contain the ligand already bound to palladium, offer superior air-stability, convenience, and often higher activity and reproducibility.[7]
Ligand RuPhos , BrettPhos , XPhos, tBuXPhosThis is the most critical choice. For 2-bromopyridine substrates, bulky biaryl monophosphine ligands are essential to prevent catalyst poisoning.[3] RuPhos is highly effective for a broad range of primary and secondary amines, including sterically hindered ones.[3][8] BrettPhos is often the ligand of choice for primary amines and can show improved selectivity.[8][9]
Base NaOtBu , K₃PO₄, Cs₂CO₃, LHMDSThe base's role is to deprotonate the amine-palladium complex.[5] Sodium tert-butoxide (NaOtBu) is a strong, effective base for many couplings. For substrates with base-sensitive groups (like esters or enolizable ketones), weaker inorganic bases like K₃PO₄ or Cs₂CO₃ are preferred, though they may require higher temperatures.[5][8] LHMDS can be advantageous for substrates with protic functional groups, like the tertiary alcohol in our target molecule, enhancing tolerance.[8]
Solvent Toluene, 1,4-Dioxane, THFAnhydrous, degassed solvents are mandatory as organometallic catalysts are sensitive to air and moisture.[3] Toluene and dioxane are the most common and effective solvents for this reaction, offering good solubility for the reagents and appropriate boiling points for heating.[2][3]
Temperature 80–110 °CMost Buchwald-Hartwig aminations require heating to achieve a reasonable reaction rate.[3][5] The optimal temperature depends on the reactivity of the specific amine and aryl halide.
Experimental Workflow

A meticulously planned workflow under an inert atmosphere is crucial for success. All glassware should be oven- or flame-dried, and all reagents and solvents should be anhydrous and properly degassed.

Experimental_Workflow cluster_prep I. Preparation cluster_setup II. Inert Atmosphere Setup cluster_reaction III. Reaction & Monitoring cluster_workup IV. Workup & Purification A Oven-dry all glassware (Schlenk flask, condenser) C Add solids to flask: - this compound - Amine (if solid) - Base - Ligand & Pd Source A->C B Degas solvent (e.g., sparge with Argon) E Add degassed solvent and liquid amine (if applicable) via syringe B->E D Evacuate & backfill flask with Argon (3x cycles) C->D D->E F Heat reaction mixture (80-110 °C) with vigorous stirring E->F G Monitor progress via TLC or LC-MS F->G H Cool to RT, quench reaction (e.g., with sat. aq. NH₄Cl) G->H I Extract with organic solvent, wash, dry, and concentrate H->I J Purify by flash column chromatography I->J

Caption: Standard experimental workflow for the Buchwald-Hartwig amination.

Detailed Experimental Protocols

Note: These protocols are starting points. Optimization may be necessary for specific amine coupling partners. All operations must be performed under an inert atmosphere (Argon or Nitrogen) using standard Schlenk techniques.

Protocol A: General Amination with a Secondary Amine (e.g., Morpholine)

This protocol is a robust starting point for coupling with common secondary amines.

  • Preparation: In a glovebox or on a Schlenk line, add this compound (1.0 mmol, 1.0 equiv), sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv), RuPhos (0.02 mmol, 2 mol%), and Pd₂(dba)₃ (0.01 mmol, 1 mol%) to an oven-dried Schlenk flask equipped with a magnetic stir bar.

  • Inerting: Seal the flask, and if outside a glovebox, evacuate and backfill with argon. Repeat this cycle three times.

  • Reagent Addition: Add anhydrous, degassed toluene (5 mL, 0.2 M). Add morpholine (1.2 mmol, 1.2 equiv) to the mixture via syringe.

  • Reaction: Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by taking small aliquots and analyzing by TLC or LC-MS. The reaction is typically complete within 8-18 hours.

  • Workup: Once complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a short plug of Celite® to remove palladium residues.

  • Purification: Wash the filtrate with water (2 x 15 mL) and brine (1 x 15 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol B: Amination with a Volatile Primary Amine (e.g., Cyclopropylamine)

Volatile amines (b.p. < 100 °C) can evaporate from the reaction mixture, leading to poor results. Using a sealed tube is a practical and effective solution.[10][11]

  • Preparation: To a thick-walled, pressure-rated sealed tube equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), sodium tert-butoxide (NaOtBu) (2.0 mmol, 2.0 equiv), 1,3-Bis(diphenylphosphino)propane (dppp) (0.10 mmol, 10 mol%), and Pd(OAc)₂ (0.05 mmol, 5 mol%).

  • Reagent Addition: Add anhydrous, degassed toluene (4 mL). Add cyclopropylamine (5.0 mmol, 5.0 equiv).

  • Reaction: Securely seal the tube and place it in a pre-heated oil bath at 80 °C behind a blast shield. Stir vigorously overnight (approx. 14 hours).

  • Workup: CAUTION: Cool the tube completely to room temperature, then to 0 °C in an ice bath before carefully opening to release any internal pressure.

  • Purification: Transfer the contents to a round-bottom flask, dilute with ethyl acetate, and follow the workup and purification steps outlined in Protocol A.

Troubleshooting Guide
ObservationPossible Cause(s)Recommended Solution(s)
Low or No Conversion 1. Catalyst Poisoning: Ligand is not bulky enough to prevent pyridine coordination.[3]2. Inactive Catalyst: Air or moisture has deactivated the catalyst.[3]3. Insolubility: Reagents are not fully dissolved.1. Switch to a bulkier ligand like RuPhos or BrettPhos. Increase ligand loading to 3-5 mol%.2. Ensure all glassware is rigorously dried and the system is kept under a positive pressure of inert gas. Use freshly degassed solvents.3. Try a different solvent (e.g., 1,4-dioxane) or increase the solvent volume.
Reaction Stalls 1. Catalyst Decomposition: The catalyst may have decomposed over time, often indicated by the formation of palladium black.[3]2. Insufficient Base: The base has been consumed or is not strong enough.1. Lower the reaction temperature to 80-90 °C and increase the reaction time. Use a more stable pre-formed precatalyst.2. Add an additional portion of base. If using a weak base like K₃PO₄, switch to NaOtBu if compatible with other functional groups.
Formation of Side Products 1. Hydrodehalogenation: The bromo group is replaced by hydrogen.2. Dimerization: Homocoupling of the starting amine or aryl halide.1. This can result from β-hydride elimination.[1] Ensure the inert atmosphere is strict, as moisture can be a proton source. Using a well-defined precatalyst can minimize this.2. This suggests the catalytic cycle is not efficient. Re-evaluate the ligand, base, and temperature combination.
References
  • Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved February 24, 2026, from [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30). Retrieved February 24, 2026, from [Link]

  • Singleton, J. T. (2020, December 11). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis. Retrieved February 24, 2026, from [Link]

  • Buchwald-Hartwig Cross-Coupling. (2021, February 23). J&K Scientific LLC. Retrieved February 24, 2026, from [Link]

  • A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines | Request PDF. (n.d.). ResearchGate. Retrieved February 24, 2026, from [Link]

  • Li, J. J., Wang, Z., & Mitchell, L. H. (2007). A Practical Buchwald-Hartwig Amination of 2-Bromopyridines with Volatile Amines. The Journal of Organic Chemistry. Retrieved February 24, 2026, from [Link]

  • Buchwald-Hartwig Coupling - Organic Synthesis. (n.d.). Retrieved February 24, 2026, from [Link]

  • Li, J. J., Wang, Z., & Mitchell, L. H. (2007, April 27). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. PubMed. Retrieved February 24, 2026, from [Link]

  • Li, J. J., Wang, Z., & Mitchell, L. H. (2016, February 28). A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines. American Chemical Society. Retrieved February 24, 2026, from [Link]

Sources

Strategic Protection of Sterically Hindered Tertiary Alcohols on Halogenated Pyridine Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Target Molecule: 2-(2-Bromopyridin-3-yl)propan-2-ol

Executive Summary & Strategic Analysis

Protecting the tertiary alcohol in This compound presents a unique convergence of chemical challenges: steric hindrance (gem-dimethyl group), electronic interference (basic pyridine nitrogen), and lability (benzylic-like elimination).

Standard protection protocols (e.g., TBSCl/Imidazole) often fail here due to the steric bulk of the tertiary center. Furthermore, the adjacent 2-bromo group requires the protecting group (PG) to be orthogonal to metal-halogen exchange (lithiation) or transition-metal catalysis (Suzuki/Buchwald).

Core Challenges
  • Steric Occlusion: The

    
    -like attack required for silylation is severely retarded by the gem-dimethyl groups.
    
  • Elimination Risk: Acidic deprotection conditions favor E1/E2 elimination to form the conjugated alkene (2-bromo-3-(prop-1-en-2-yl)pyridine), driven by resonance stabilization.

  • Pyridine Nucleophilicity: The pyridine nitrogen can act as a competitive nucleophile or base, interfering with acidic catalysts or alkylating agents.

Decision Matrix: Selecting the Right Strategy

Use the following logic flow to determine the optimal protocol for your downstream application.

PG_Selection Start Downstream Chemistry? Lithiation Lithium-Halogen Exchange (n-BuLi / t-BuLi) Start->Lithiation PdCat Pd-Catalysis (Suzuki/Buchwald) Start->PdCat Acidic Acidic Conditions (e.g., Boc removal) Start->Acidic Transient Protocol C: Transient Alkoxide (No PG) Lithiation->Transient Greenest Route MOM Protocol B: MOM Ether Lithiation->MOM Max Stability PdCat->MOM Alternative TBS Protocol A: TBSOTf Silylation PdCat->TBS Standard Acidic->TBS Fluoride Cleavage

Figure 1: Strategic decision tree for protecting group selection based on intended downstream transformations.

Protocol A: Silylation via TBSOTf (The Robust Standard)

Objective: Install a tert-butyldimethylsilyl (TBS) group on the hindered tertiary alcohol. Why this works: Standard TBSCl is unreactive toward tertiary alcohols. TBSOTf (Triflate) is a "super-silylating" agent that drives the reaction despite steric bulk. 2,6-Lutidine is used as the base because it is sterically hindered and less likely to quaternize the pyridine nitrogen than pyridine or DMAP.

Materials
  • Substrate: this compound (1.0 equiv)

  • Reagent: TBSOTf (tert-Butyldimethylsilyl trifluoromethanesulfonate) (1.5 equiv)

  • Base: 2,6-Lutidine (2.0 equiv)

  • Solvent: Dichloromethane (DCM), anhydrous

Step-by-Step Methodology
  • Preparation: Flame-dry a round-bottom flask and cool under Argon/Nitrogen. Add the substrate and dissolve in anhydrous DCM (0.2 M concentration).

  • Base Addition: Add 2,6-Lutidine (2.0 equiv) via syringe. Cool the mixture to 0 °C.

  • Silylation: Add TBSOTf (1.5 equiv) dropwise over 5 minutes.

    • Note: Fuming may occur; ensure good ventilation.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

    • QC Check: Monitor by TLC. The product will be significantly less polar (higher

      
      ) than the alcohol.
      
  • Workup: Quench with saturated aqueous

    
    . Extract with DCM (3x). Wash combined organics with water and brine. Dry over 
    
    
    
    .
  • Purification: Flash chromatography (Hexanes/EtOAc). The silyl ether is stable on silica.

Deprotection Strategy (Crucial)

Do NOT use acid (HCl/MeOH) . This risks elimination to the alkene.

  • Reagent: TBAF (Tetrabutylammonium fluoride) in THF (1.0 M).[1]

  • Condition: 0 °C to RT.

  • Mechanism: Fluoride forms a strong bond with Silicon (

    
     kcal/mol), cleaving the Si-O bond under mild, non-acidic conditions.
    

Protocol B: Methoxymethylation (MOM) (Base-Stable)

Objective: Install a Methoxymethyl (MOM) ether. Why this works: MOM ethers are smaller than silyl groups (less steric strain) and are completely stable to organolithiums and Grignards. Safety Warning: MOM-Cl (Chloromethyl methyl ether) is a known human carcinogen. Handle only in a functioning fume hood with double gloves.

Materials
  • Substrate: 1.0 equiv

  • Reagent: MOM-Cl (2.0 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Catalyst: TBAI (Tetrabutylammonium iodide) (0.1 equiv) - Accelerates reaction via in-situ formation of MOM-I.

  • Solvent: DCM (anhydrous)

Step-by-Step Methodology
  • Solvation: Dissolve substrate in anhydrous DCM (0.5 M) under inert atmosphere.

  • Base Addition: Add DIPEA.

  • Activation: Add TBAI (catalytic).

  • Alkylation: Add MOM-Cl dropwise at 0 °C.

    • Caution: Extreme toxicity.[2] Bleach all syringes/glassware immediately after use.

  • Reflux: Due to the tertiary center, warming to mild reflux (40 °C) for 12–16 hours is often required to drive completion.

  • Workup: Quench with saturated

    
    . Standard extraction.
    
Specialized Deprotection (The "Expert" Trick)

Standard acidic deprotection (HCl) is risky. Use the Lewis Acid/Thiol method to avoid elimination:

  • Reagents:

    
     (5 equiv) + 1-Propanethiol (excess) in DCM.
    
  • Mechanism: The thiol acts as a soft nucleophile to scavenge the methyl group, while Zinc coordinates the oxygen. This is milder than Brønsted acids.

Protocol C: Transient Alkoxide (The "No-PG" Strategy)

Objective: Perform Lithium-Halogen exchange without a permanent protecting group. Why this works: Alkoxides are stable to n-BuLi. By deprotonating the alcohol first, you create a dianion species that directs lithiation.

Methodology
  • Cooling: Dissolve substrate in anhydrous THF and cool to -78 °C .

  • Deprotonation (Step 1): Add n-BuLi (1.1 equiv) . Stir for 15 mins.

    • Result: Formation of the Lithium Alkoxide (

      
      ).
      
  • Exchange (Step 2): Add a second portion of n-BuLi (1.1 equiv) .

    • Result: Lithium-Halogen exchange occurs at the 2-bromo position. The negative charge on the oxygen helps direct/stabilize the intermediate via chelation.

  • Electrophile Trapping: Add your electrophile (e.g., DMF, aldehyde).

  • Quench: Acidic workup regenerates the alcohol directly.

Comparative Analysis & Data

FeatureTBS Ether (Protocol A)MOM Ether (Protocol B)Transient Alkoxide (Protocol C)
Reagents TBSOTf / 2,6-LutidineMOM-Cl / DIPEAn-BuLi (2 equiv)
Steric Tolerance High (with Triflate)ModerateN/A
Stability (Base) ExcellentExcellentN/A (Reactive Intermediate)
Stability (Acid) ModerateGoodN/A
Deprotection TBAF (Fluoride)Acid or

Spontaneous upon workup
Safety Profile GoodPoor (Carcinogen) Hazardous (Pyrophoric Li)
Best For Pd-Coupling, Long SynthesisGrignards, Strong BasesOne-pot Lithiation

Visualizing the Silylation Workflow

TBS_Workflow cluster_warning Critical Control Point Substrate Substrate (Tert-Alcohol) Reagents TBSOTf + 2,6-Lutidine DCM, 0°C Substrate->Reagents Activation Intermediate Silylated Pyridine Reagents->Intermediate 2-4 hrs, RT Deprotection Deprotection TBAF / THF Intermediate->Deprotection Fluoride Cleavage Warning Avoid TBSCl (Too slow for 3° OH) Warning->Reagents

Figure 2: Workflow for the silylation of hindered tertiary alcohols using the Triflate method.

References

  • Corey, E. J., et al. (1972).[1] "Protection of hydroxyl groups as tert-butyldimethylsilyl ethers." Journal of the American Chemical Society.[1] (Foundational text on TBS, establishing TBSOTf for hindered alcohols).

  • Greene, T. W., & Wuts, P. G. M. Greene's Protective Groups in Organic Synthesis. (The definitive guide on stability/deprotection data).

  • Gillard, J. W., et al. (1988).[2] "Silyl ethers as protecting groups for alcohols."[1][2][3][4][5] The Journal of Organic Chemistry. (Details on fluoride deprotection kinetics).

  • Song, J. J., et al. (2013). "Lithium-Halogen Exchange in Non-Ethereal Solvents." BYU ScholarsArchive. (Validation of lithiation strategies on bromopyridines).

  • Kim, H., et al. (2006). "Selective deprotection of MOM ethers." Tetrahedron Letters. (Describes the ZnBr2/Thiol method for sensitive substrates).

Sources

Preparation of kinase inhibitors using 2-(2-Bromopyridin-3-yl)propan-2-ol as an intermediate

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Utilization of 2-(2-Bromopyridin-3-yl)propan-2-ol in Macrocyclic Kinase Inhibitor Synthesis

Executive Summary

The structural motif This compound represents a high-value "privileged scaffold" in modern drug discovery, particularly for ATP-competitive kinase inhibitors targeting ALK, ROS1, and TRK. This intermediate combines three critical design elements:

  • The Pyridine Core: A hydrogen-bond acceptor capable of interacting with the kinase hinge region (e.g., Met residue).

  • The C2-Bromine Handle: An electrophilic site primed for regioselective cross-coupling (Suzuki-Miyaura) to extend the inhibitor scaffold.

  • The C3-Gem-Dimethyl Alcohol: A steric anchor that enforces the Thorpe-Ingold effect (gem-dimethyl effect). This pre-organizes the molecule into a bioactive conformation, reducing the entropic penalty of binding and facilitating macrocyclization.

This guide details the robust synthesis of this intermediate, its critical cross-coupling parameters, and its application in constructing macrocyclic inhibitors.[1]

Part 1: Synthesis of the Intermediate

The synthesis of this compound requires precise control to install the tertiary alcohol without displacing the labile C2-bromine atom.

Mechanism & Rationale

The most reliable route utilizes a double nucleophilic addition of a methyl Grignard reagent to an ester precursor. While lithiation of 2-bromopyridine followed by acetone addition is possible, it often suffers from "halogen dance" side reactions. The ester route is scalable and regiochemically stable.

Protocol: Grignard Addition to Methyl 2-Bromonicotinate

Reagents:

  • Methyl 2-bromonicotinate (1.0 equiv)

  • Methylmagnesium bromide (MeMgBr), 3.0 M in diethyl ether (2.5 equiv)

  • Anhydrous THF (Solvent)

  • Cerium(III) chloride (CeCl₃) (Optional additive to prevent enolization, though often unnecessary for this specific substrate).

Step-by-Step Methodology:

  • Preparation: Flame-dry a 3-neck round-bottom flask and purge with Argon. Charge with Methyl 2-bromonicotinate (e.g., 10 g) and anhydrous THF (100 mL). Cool the solution to -78°C using a dry ice/acetone bath.

    • Expert Tip: Temperature control is critical. Above -40°C, the Grignard reagent may attack the C2-bromine via halogen-metal exchange, leading to des-bromo impurities.

  • Addition: Add MeMgBr dropwise via a pressure-equalizing addition funnel over 45 minutes. Maintain internal temperature below -65°C.

  • Reaction: Stir at -78°C for 1 hour, then allow the mixture to slowly warm to 0°C over 2 hours.

    • Monitoring: Check reaction progress via TLC (30% EtOAc/Hexanes) or LC-MS. The intermediate ketone (acetyl pyridine) is rarely observed as the second methyl addition is rapid.

  • Quench: Carefully quench the reaction at 0°C with saturated aqueous NH₄Cl. Caution: Exothermic.

  • Workup: Extract with EtOAc (3 x 50 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: The crude tertiary alcohol is often pure enough for the next step. If necessary, purify via silica gel chromatography (Gradient: 0-40% EtOAc in Hexanes).

Yield Expectation: 75–85% as a white to off-white solid.

Part 2: Functionalization via Suzuki-Miyaura Coupling

The C2-position is sterically crowded by the adjacent gem-dimethyl group. Standard Suzuki conditions often fail due to slow oxidative addition or protodeboronation of the coupling partner.

Optimization Table: Coupling Conditions
ParameterStandard Condition (Low Success)Recommended Condition (High Success) Rationale
Catalyst Pd(PPh₃)₄Pd(dppf)Cl₂·DCM or Pd₂(dba)₃/XPhos Bidentate ligands (dppf) or bulky phosphines (XPhos) resist steric crowding and prevent catalyst deactivation.
Base Na₂CO₃K₃PO₄ (anhydrous) or Cs₂CO₃ Stronger bases facilitate transmetallation in sterically hindered systems.
Solvent Toluene/Water1,4-Dioxane/Water (4:1) Higher boiling point allows for the thermal energy needed to overcome the steric barrier.
Temp 80°C100–110°C Essential for driving the reaction to completion.
Diagram: Synthesis & Coupling Workflow

SynthesisWorkflow Start Methyl 2-bromonicotinate Reagent MeMgBr (3.0 eq) THF, -78°C Start->Reagent Intermed This compound (The Intermediate) Reagent->Intermed Grignard Addition Coupling Suzuki Coupling Pd(dppf)Cl2, K3PO4 Ar-B(OH)2 Intermed->Coupling C2 Functionalization Product Functionalized Pyridine Scaffold Coupling->Product C-C Bond Formation

Caption: Figure 1. Streamlined synthesis and functionalization workflow for the gem-dimethyl pyridine intermediate.

Part 3: Macrocyclization Strategy (The "Gem-Dimethyl" Effect)

In the context of kinase inhibitors (like Lorlatinib analogues), this intermediate is often used to close a macrocyclic ring. The gem-dimethyl group at C3 plays a pivotal role here.

The Science: Thorpe-Ingold Effect

The two methyl groups on the carbinol carbon restrict the rotation of the side chain. This reduces the conformational entropy of the open-chain precursor, bringing the reactive ends (the alcohol and the electrophile) closer together. This increases the rate of cyclization by factors of 10² to 10³ compared to the non-methylated analog.

Protocol: Intramolecular SnAr Cyclization

Scenario: Closing a ring between the C3-alcohol and a fluorophenyl group attached via the C2-position.

  • Dissolution: Dissolve the linear precursor (containing the pyridine alcohol and a distal fluoro-arene) in anhydrous DMF (0.05 M concentration—high dilution favors intramolecular reaction).

  • Deprotonation: Add NaH (60% dispersion, 2.0 equiv) or LiHMDS at 0°C.

    • Note: The tertiary alkoxide is a potent nucleophile but sterically hindered.

  • Cyclization: Heat the mixture to 60–90°C .

  • Mechanism: The alkoxide attacks the fluoro-arene (Nucleophilic Aromatic Substitution), displacing fluoride and closing the macrocycle.

  • Workup: Quench with water, extract, and purify via reverse-phase HPLC.

Diagram: The Macrocyclization Logic

Macrocyclization OpenChain Open Precursor (Free Alcohol + Fluoro-Arene) Transition Gem-Dimethyl Effect (Conformational Lock) OpenChain->Transition Pre-organization Cyclized Macrocyclic Kinase Inhibitor (Restricted Conformation) Transition->Cyclized SnAr (NaH, DMF)

Caption: Figure 2. The role of the gem-dimethyl group in facilitating thermodynamically favorable macrocyclization.

References

  • Discovery of Lorlatinib (PF-06463922): Johnson, T. W., et al. "Discovery of (10R)-7-Amino-12-fluoro-2,10,16-trimethyl-15-oxo-10,15,16,17-tetrahydro-2H-8,4-(metheno)pyrazolo[4,3-h][2,5,11]-benzoxadiazacyclotetradecine-3-carbonitrile (PF-06463922), a Macrocyclic Inhibitor of Anaplastic Lymphoma Kinase (ALK) and c-ros Oncogene 1 (ROS1)..."[2] Journal of Medicinal Chemistry, 2014.

  • Gem-Dimethyl Effect in Drug Design: Talele, T. T.[3] "Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry." Journal of Medicinal Chemistry, 2018.[3]

  • Suzuki Coupling of 2-Pyridyl Systems: Billingsley, K., & Buchwald, S. L. "A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles." Journal of the American Chemical Society, 2007.[4][5]

  • Process Chemistry of Macrocycles: "Exploratory Process Development of Lorlatinib." Organic Process Research & Development.

Sources

Application Note: Directed Halogen-Lithium Exchange of 2-(2-Bromopyridin-3-yl)propan-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Discovery Scientists Focus: Mechanistic causality, process optimization, and self-validating experimental protocols for generating stabilized dilithio-pyridine intermediates.

Introduction and Strategic Rationale

Functionalized pyridines are ubiquitous in modern pharmaceuticals, frequently serving as core scaffolds in kinase inhibitors and allosteric modulators[1]. The functionalization of the C2 position of the pyridine ring is classically achieved via halogen-lithium exchange of 2-bromopyridines[2]. However, 2-lithiopyridines are notoriously unstable; they are highly prone to Wurtz-Fittig-type homocoupling, nucleophilic addition to unreacted starting materials (Chichibabin-type reactions), and rapid protonation by trace moisture[3].

The substrate 2-(2-Bromopyridin-3-yl)propan-2-ol offers an elegant chemical solution to these instability issues. The presence of the tertiary alcohol at the C3 position serves a dual purpose:

  • Directing and Chelating Group: Upon deprotonation, the resulting alkoxide coordinates the lithium atom at the C2 position, forming a thermodynamically favored 5-membered chelate ring.

  • Steric Shielding: The bulky propan-2-ol group provides steric hindrance, suppressing unwanted dimerization pathways.

This application note details the causality-driven protocol for the generation and electrophilic trapping of this stabilized dilithio intermediate, utilizing standard n-butyllithium (n-BuLi).

Mechanistic Pathway and Causality

The transformation requires exactly two equivalents of an organolithium reagent, governed by a strict sequence of acid-base and redox-like exchange events.

  • Phase 1: Deprotonation (Fast, Exothermic). The first equivalent of n-BuLi reacts instantly with the acidic hydroxyl proton (pKa ~16) of the tertiary alcohol. This step must be controlled thermally to prevent localized heating, which degrades the substrate.

  • Phase 2: Halogen-Lithium Exchange (Slower, Endothermic). The second equivalent of n-BuLi attacks the bromine atom. This step requires the strongly coordinating environment of anhydrous Tetrahydrofuran (THF) to break down the n-BuLi hexamers into reactive monomers or dimers.

  • Phase 3: Stabilization. The resulting lithium 2-(2-lithiopyridin-3-yl)propan-2-olate is stabilized by intramolecular N-O chelation, allowing it to be aged at -78 °C without significant decomposition.

Pathway A 2-(2-Bromopyridin-3-yl) propan-2-ol B Lithium Alkoxide Intermediate A->B 1.0 eq n-BuLi Deprotonation C Dilithio Intermediate (N-O Chelated) B->C 1.1 eq n-BuLi Li-Br Exchange D Electrophile Addition C->D E+ (e.g. DMF) E 2-Substituted Pyridine Product D->E H2O Quench

Mechanistic pathway of the halogen-lithium exchange and electrophilic trapping.

Experimental Design and Optimization

To ensure a high-yielding and reproducible process, the stoichiometry, temperature, and solvent must be tightly controlled. The tables below summarize the quantitative data and the causality behind each parameter.

Table 1: Lithiation Optimization Parameters
ParameterOptimal ConditionCausality & Scientific Rationale
Solvent Anhydrous THFTHF coordinates Li+, breaking down n-BuLi aggregates, which is strictly required to accelerate the halogen-lithium exchange at cryogenic temperatures.
Temperature -78 °CPrevents the highly nucleophilic 2-lithiopyridine intermediate from undergoing ring-opening or attacking unreacted 2-bromopyridine.
n-BuLi Equivalents 2.15 eq1.0 eq consumed by the OH group; 1.0 eq for Li-Br exchange; 0.15 eq excess compensates for trace moisture and titration inaccuracies.
Aging Time 30 - 45 minProvides sufficient time for complete Li-Br exchange without risking intermediate degradation.
Table 2: Electrophile Scope and Trapping Outcomes
ElectrophileProduct Functional GroupTypical YieldProcess Note
DMF 2-Formylpyridine78 - 85%Inverse addition (adding the intermediate to DMF) is recommended to prevent double addition.
Benzaldehyde Secondary Alcohol82 - 89%Forms a mixture of diastereomers; requires chromatographic separation if a single isomer is needed.
CO₂ (Dry Ice) Picolinic Acid Deriv.70 - 80%Requires strictly anhydrous CO₂ gas bubbling to prevent premature protonation of the intermediate.
Iodomethane 2-Methylpyridine85 - 92%Highly exothermic quench; add slowly at -78 °C to prevent solvent boiling and yield loss.

Self-Validating Experimental Protocol

A robust chemical protocol must be self-validating. Proceeding to the electrophile quench without verifying the success of the lithiation is a common source of failed reactions and wasted high-value electrophiles. This protocol integrates an In-Process Control (IPC) step using CD₃OD.

Workflow S1 1. Substrate Dissolution (Anhydrous THF, Ar atm) S2 2. Cryogenic Cooling (-78 °C) S1->S2 S3 3. Sequential Lithiation (Add 2.1 eq n-BuLi dropwise) S2->S3 S4 4. IPC Validation (CD3OD quench of aliquot) S3->S4 S5 5. Electrophilic Trapping (Add E+, warm to RT) S4->S5 S6 6. Isolation & Purification (Aqueous workup, Chromatography) S5->S6

Step-by-step experimental workflow featuring in-process control (IPC) validation.

Step-by-Step Methodology

Reagents Required:

  • This compound (1.00 g, 4.63 mmol, 1.0 eq)

  • n-Butyllithium (2.5 M in hexanes, 3.98 mL, 9.95 mmol, 2.15 eq)

  • Anhydrous THF (20 mL, strictly <50 ppm H₂O)

  • Electrophile (e.g., anhydrous DMF, 0.54 mL, 6.95 mmol, 1.5 eq)

  • CD₃OD (for IPC)

Step 1: Preparation and Cooling

  • Flame-dry a 50 mL Schlenk flask under vacuum and backfill with Argon (repeat 3x).

  • Add this compound (1.00 g) and anhydrous THF (20 mL) to the flask. Stir to dissolve.

  • Submerge the flask in a dry ice/acetone bath and allow the internal temperature to equilibrate to -78 °C for at least 15 minutes.

Step 2: Dilithiation 4. Using a syringe pump, add n-BuLi (3.98 mL, 2.5 M) dropwise over 15 minutes down the inner wall of the flask to pre-cool the reagent before it hits the reaction mixture.

  • Causality Note: Rapid addition causes localized temperature spikes, leading to the decomposition of the forming 2-lithiopyridine.

  • Stir the resulting deep red/orange solution at -78 °C for 45 minutes.

Step 3: Self-Validation (IPC) 6. Withdraw a 0.1 mL aliquot of the reaction mixture using an argon-purged syringe. 7. Inject the aliquot into a vial containing 0.5 mL of CD₃OD. 8. Analyze the quenched aliquot via LC-MS.

  • Validation Criteria: The mass of the starting material (m/z 216/218) should be completely absent. The presence of the deuterated product (m/z 139,[M+H]+ for 2-deutero-3-(2-hydroxypropan-2-yl)pyridine) confirms successful and complete halogen-lithium exchange. Do not proceed to Step 4 until >95% conversion is verified.

Step 4: Electrophilic Trapping (Example using DMF) 9. Add anhydrous DMF (0.54 mL) dropwise at -78 °C. 10. Maintain the reaction at -78 °C for 30 minutes, then remove the cooling bath and allow the mixture to slowly warm to room temperature over 1 hour.

Step 5: Workup and Isolation 11. Quench the reaction carefully with saturated aqueous NH₄Cl (10 mL). 12. Extract the aqueous layer with Ethyl Acetate (3 x 15 mL). 13. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. 14. Purify the crude residue via silica gel flash chromatography (Hexanes/EtOAc gradient) to afford the pure functionalized pyridine.

References

  • Title: Preparation and Reactivity of Organometallic Reagents Leading to Functionalized N-Heteroaromatics Source: Chemical Reviews (ACS Publications) URL: [Link]

  • Title: Modulators of hemoglobin (US Patent 10683285B2)

Sources

Microwave-assisted synthesis involving 2-(2-Bromopyridin-3-yl)propan-2-ol scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Microwave-Assisted Synthesis & Functionalization of 2-(2-Bromopyridin-3-yl)propan-2-ol Scaffolds

Executive Summary

The This compound scaffold represents a critical "pivot point" in medicinal chemistry. Its unique structural features—an ortho-positioned halogen and a gem-dimethyl tertiary alcohol—enable two distinct, high-value synthetic pathways:

  • Intramolecular Cyclization: Rapid access to 3,3-dimethyl-2,3-dihydrofuro[3,2-b]pyridine cores, a motif prevalent in kinase inhibitors and GPCR modulators.

  • Intermolecular Cross-Coupling: Facile generation of 2-aryl-3-(2-hydroxypropan-2-yl)pyridines via Suzuki-Miyaura protocols, leveraging the Thorpe-Ingold effect for conformational restriction.

Conventional thermal heating for these transformations often suffers from prolonged reaction times (12–24 h) and competitive degradation. This guide details optimized Microwave-Assisted Organic Synthesis (MAOS) protocols that reduce reaction times to minutes while improving yield and purity profiles.

Strategic Workflow & Decision Tree

The following diagram illustrates the divergent synthetic utility of the scaffold. Researchers must choose the pathway based on the desired target architecture.

G Scaffold 2-(2-Bromopyridin-3-yl) propan-2-ol (Starting Scaffold) Decision Select Pathway Scaffold->Decision PathA Path A: Cyclization (Intramolecular SNAr) Decision->PathA Strong Base MW 140°C PathB Path B: Cross-Coupling (Intermolecular Suzuki) Decision->PathB Boronic Acid Pd Cat. MW 120°C ProductA 3,3-dimethyl-2,3- dihydrofuro[3,2-b]pyridine (Fused Core) PathA->ProductA ProductB 2-Aryl-3-(2-hydroxypropan-2-yl) pyridine (Biaryl Alcohol) PathB->ProductB

Figure 1: Divergent synthetic pathways for the this compound scaffold.

Protocol A: Microwave-Assisted Intramolecular Cyclization

Objective: Synthesis of 3,3-dimethyl-2,3-dihydrofuro[3,2-b]pyridine. Mechanism: Base-mediated intramolecular Nucleophilic Aromatic Substitution (


). The gem-dimethyl group facilitates cyclization via the Thorpe-Ingold effect (reactive rotamer pre-organization).
Materials & Reagents
  • Substrate: this compound (1.0 equiv)

  • Base: Potassium tert-butoxide (KOtBu) (1.5 equiv) — Preferred over NaH for ease of handling in MW vials.

  • Solvent: Anhydrous THF or DMF (DMF absorbs MW energy more efficiently, allowing faster heating).

  • Vessel: 10 mL Microwave Process Vial (Quartz or Borosilicate).

Step-by-Step Methodology
  • Preparation: In a glovebox or under nitrogen flow, charge a 10 mL microwave vial with the substrate (1.0 mmol, 216 mg) and KOtBu (1.5 mmol, 168 mg).

  • Solvation: Add anhydrous DMF (4.0 mL). Add a magnetic stir bar. Cap the vial with a Teflon-lined septum crimp cap.

  • Pre-Stir: Stir at room temperature for 2 minutes to ensure homogeneity and initial deprotonation of the alcohol. Note: A color change (often yellow to orange) indicates alkoxide formation.

  • Microwave Irradiation: Place the vial in the microwave reactor cavity. Program the following method:

ParameterSettingRationale
Temperature 140 °CSufficient energy to overcome the activation barrier for

on the electron-neutral pyridine ring.
Hold Time 15:00 minOptimized for >98% conversion; thermal reflux typically requires 12+ hours.
Pressure Limit 250 psiSafety cutoff (DMF vapor pressure is low, but safety is paramount).
Power Dynamic (Max 300W)Allows rapid ramping without temperature overshoot.
Stirring HighEssential for uniform heat distribution.
  • Work-up:

    • Cool the vial to room temperature (using reactor's compressed air cooling).

    • Decamp the mixture into saturated aqueous

      
       (20 mL) to quench excess base.
      
    • Extract with EtOAc (3 x 15 mL).

    • Wash combined organics with water (2 x) and brine (1 x) to remove DMF.

    • Dry over

      
      , filter, and concentrate.[1]
      
  • Purification: Flash column chromatography (Hexanes/EtOAc gradient). The product is typically a low-melting solid or oil.

Scientific Insight: The use of microwave irradiation accelerates the rate-determining step (Meisenheimer complex formation) significantly compared to thermal heating. The high polarity of the transition state couples efficiently with the electromagnetic field [1].

Protocol B: Microwave-Assisted Suzuki-Miyaura Coupling

Objective: Synthesis of 2-aryl-3-(2-hydroxypropan-2-yl)pyridines. Challenge: The bulky ortho-gem-dimethyl group creates steric hindrance. High-energy microwave conditions overcome this barrier to facilitate transmetallation.

Materials & Reagents
  • Substrate: this compound (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (

    
    ) (1.5 equiv)
    
  • Catalyst:

    
     (5 mol%) — Robust against air/moisture.
    
  • Base:

    
     (2.0 M aqueous solution, 3.0 equiv)
    
  • Solvent: 1,4-Dioxane (3.0 mL).

Step-by-Step Methodology
  • Vial Charging: Add substrate (0.5 mmol), boronic acid (0.75 mmol), and Pd catalyst (0.025 mmol) to a 5 mL microwave vial.

  • Solvent Addition: Add 1,4-Dioxane (3 mL) and 2.0 M aq.

    
     (0.75 mL).
    
  • Degassing (Critical): Sparge the mixture with Nitrogen or Argon for 2 minutes. Oxygen is the primary cause of homocoupling byproducts and catalyst deactivation.

  • Microwave Irradiation:

ParameterSettingRationale
Temperature 120 °CHigh enough to drive the catalytic cycle; low enough to prevent dehydration of the tertiary alcohol.
Hold Time 10:00 minRapid coupling prevents protodeboronation of the boronic acid.
Power Mode Standard
  • Work-up:

    • Filter the reaction mixture through a pad of Celite (eluting with EtOAc) to remove Palladium black.

    • Wash the filtrate with brine.

    • Concentrate and purify via silica gel chromatography.

Self-Validating Check: If the reaction turns black immediately upon heating, Pd precipitation has occurred (likely poor degassing). If the mixture remains orange/red, the active catalytic species is preserved.

Troubleshooting & Optimization Guide

IssueProbable CauseCorrective Action
Incomplete Cyclization (Path A) Temperature too low for

.
Increase MW temp to 160°C or switch solvent to NMP (higher boiling point/absorbance).
Elimination Byproduct (Alkene) Acidic workup or excessive heat.Ensure workup is neutral/basic. The tertiary alcohol can dehydrate to the isopropenyl group under acidic thermal stress.
Low Yield in Coupling (Path B) Steric hindrance of gem-dimethyl.Switch to Buchwald's XPhos Pd G2 catalyst, designed for sterically demanding couplings.
Vial Failure/Leaking Excess pressure from solvent.Do not use low-boiling solvents like DCM or Et2O in MW. Ensure headspace is ~50% of vial volume.

References

  • Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions. Source: MDPI (Molecules 2013) Context: Establishes baseline MW conditions for halopyridine couplings.

  • Efficient Microwave-Assisted Suzuki-Miyaura Cross-Coupling of 6-Halogenoimidazo[1,2-a]pyridines. Source: IMIST Context: Demonstrates Pd(OAc)2/PPh3 efficiency in MW pyridine couplings.

  • Microwave-Assisted Synthesis of Novel 2,3-Disubstituted Imidazo[1,2-a]pyridines. Source: RSC Advances Context: Validates one-pot MW protocols for fused pyridine systems.

  • Effective Synthesis and Biological Evaluation of Functionalized 2,3-Dihydrofuro[3,2-c]coumarins. Source: NIH / ACS Omega Context: Provides mechanistic parallels for dihydrofuro-ring formation via intramolecular etherification.

  • Synthesis and Antiproliferative Activity of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines. Source: MDPI Context: Details the Grignard formation of the hydroxy-alkyl scaffold precursors.

Sources

Troubleshooting & Optimization

Technical Support Guide: Improving Yield of 2-(2-Bromopyridin-3-yl)propan-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Critical Failure Analysis

The Core Problem: The synthesis of 2-(2-Bromopyridin-3-yl)propan-2-ol via Grignard addition is notoriously difficult due to Halogen-Metal Exchange (The "Halogen Dance") .

The 2-position of the pyridine ring is highly electron-deficient, making the bromine atom extremely susceptible to nucleophilic attack by the magnesium of the Grignard reagent. Instead of attacking the carbonyl carbon (Path A), the Grignard reagent attacks the bromine (Path B), creating a pyridyl-Grignard intermediate. Upon quenching, this leads to the de-brominated byproduct 2-(pyridin-3-yl)propan-2-ol or 3-acetylpyridine, destroying your yield.

The Solution Matrix: To solve this, we must increase the oxophilicity (affinity for oxygen/carbonyls) of the nucleophile while simultaneously decreasing its basicity (affinity for protons/halogens).

MethodReagent SystemMechanismSuccess Rate
Standard (Low Yield) MeMgBr / THFDirect Nucleophilic Attack< 40% (High Exchange)
Cryogenic MeMgBr /

Kinetic Control50-60% (Inconsistent)
The "Imamoto" Method

Transmetallation to Organocerium> 85% (Recommended)
The "Turbo" Method

Lewis Acid Activation / Complexation> 80% (High Selectivity)
Visualizing the Competition

The following diagram illustrates the kinetic competition between the desired carbonyl addition and the undesired halogen exchange.

ReactionPathways Start Reactants: 2-Bromo-3-acetylpyridine + MeMgBr PathA Path A: Carbonyl Attack (Nucleophilic Addition) Start->PathA Promoted by CeCl3 / LaCl3 PathB Path B: Halogen Exchange (Metalation at C2) Start->PathB Favored by High Temp / Basic Grignard InterA Intermediate: Alkoxide PathA->InterA Product Product: This compound InterA->Product Quench (H+) InterB Intermediate: 3-acetyl-2-pyridyl Grignard + MeBr PathB->InterB Byproduct Byproduct: 2-(Pyridin-3-yl)propan-2-ol (De-brominated) InterB->Byproduct Quench (H+)

Figure 1: Mechanistic bifurcation. Path A is favored by increasing oxophilicity (Lanthanides). Path B is favored by standard Grignard basicity.

Protocol A: The "Imamoto" Method (Organocerium)

Status: Gold Standard for Halogenated Pyridines. Mechanism: Transmetallation of MeMgBr to MeCeCl


. Organocerium reagents are highly nucleophilic toward carbonyls but essentially non-basic toward halogens.
Reagents:
  • Anhydrous Cerium(III) Chloride (

    
    ). CRITICAL:  Must be rigorously dry.[1]
    
  • Methylmagnesium Bromide (MeMgBr) (3.0 M in ether).

  • 1-(2-bromopyridin-3-yl)ethanone (Starting Material).

  • Anhydrous THF.[1]

Step-by-Step Procedure:
  • Drying

    
     (The Failure Point): 
    
    • Place

      
       in a Schlenk flask.
      
    • Heat to

      
        under high vacuum (
      
      
      
      ) for 2--4 hours while stirring.
    • Check: The white powder should become fine and free-flowing. If it clumps, it is still wet.

    • Alternative: Purchase "Anhydrous

      
       beads" (99.9%) to skip this step.
      
  • Activation:

    • Cool the flask to room temperature (RT) under Argon.

    • Add anhydrous THF (

      
       substrate) and stir vigorously at RT for 2 hours. This creates a white suspension.
      
  • Transmetallation:

    • Cool the suspension to

      
       .
      
    • Add MeMgBr (1.2 equiv vs ketone) dropwise.

    • Stir for 30 minutes at

      
      . The organocerium reagent is now formed.[2]
      
  • Addition:

    • Dissolve 1-(2-bromopyridin-3-yl)ethanone in minimal THF.

    • Add this solution dropwise to the organocerium mixture at

      
      .
      
    • Crucial: Allow the reaction to warm slowly to

      
       over 2 hours. (Exchange is suppressed even at higher temps by Ce).
      
  • Quench:

    • Quench with saturated aqueous

      
       at 
      
      
      
      .[3]
    • Note: A gelatinous precipitate of Cerium salts will form. Filter through Celite to prevent emulsion during extraction.

Protocol B: The "Turbo" Method (Knochel's Salts)

Status: Modern High-Throughput Alternative. Mechanism:


 acts as a Lewis acid to activate the carbonyl and complex the Grignard, altering its aggregation state.
Reagents:
  • 
     solution (0.6 M in THF, commercially available).
    
  • MeMgBr.

  • Starting Material.[1][3][4][5][6]

Step-by-Step Procedure:
  • Setup:

    • Flame-dry a flask and purge with Argon.[3]

    • Add the

      
       solution (1.0 equiv).[3]
      
  • Complexation:

    • Add the Starting Material (Ketone) directly to the Lanthanum solution at RT. Stir for 1 hour. The Lewis acid coordinates to the carbonyl oxygen and the pyridine nitrogen.

  • Addition:

    • Cool the mixture to

      
        (Cryogenic temps not strictly required, but safer).
      
    • Add MeMgBr (1.1 equiv) dropwise.

    • Monitor by TLC/LCMS. Conversion is usually rapid (< 30 mins).

  • Workup:

    • Quench with dilute HCl or

      
      .
      
    • Extract with EtOAc.[5][6]

Troubleshooting & FAQs

Q: My yield is good, but I see a "dimer" impurity. What is it? A: This is likely 2,2'-bipyridine formation. If any halogen exchange occurs, the resulting 2-pyridyl Grignard can react with unreacted 2-bromopyridine (Wurtz-type coupling).

  • Fix: Ensure your Grignard addition is slow and efficient.[7] Switch to the Cerium method to completely shut down the exchange.

Q: Can I use the ester (Ethyl 2-bromonicotinate) instead of the ketone? A: Yes, but it is riskier. Esters require 2 equivalents of Grignard and the reaction passes through a ketone intermediate. The longer residence time increases the chance of bromine exchange.

  • Recommendation: If using the ester, the Cerium Method is mandatory . Use 2.5 equiv of

    
     and 2.5 equiv of MeMgBr.
    

Q: The Cerium reaction turned into a solid block of ice/gel. Help! A: This happens if the concentration is too high.

  • Fix: Ensure THF volume is at least

    
     per mmol of substrate. Vigorous stirring is essential during the formation of the 
    
    
    
    suspension.

Q: I don't have


. Can I just lower the temperature to 

?
A: Unlikely to work well. 2-Bromopyridines are uniquely sensitive. Even at

, the "ate" complex formation can lead to exchange. The Lewis acid additive is not just a catalyst; it changes the chemoselectivity.
Workflow Visualization: The Imamoto Protocol

ImamotoWorkflow Step1 1. Preparation Dry CeCl3·7H2O (140°C, Vac) or use Anhydrous Beads Step2 2. Suspension Suspend CeCl3 in THF Stir 2h @ RT Step1->Step2 Step3 3. Transmetallation Cool to -78°C Add MeMgBr -> Forms Me-Ce-Cl2 Step2->Step3 Step4 4. Addition Add 2-Bromo-3-acetylpyridine Warm to 0°C slowly Step3->Step4 Step5 5. Workup Quench NH4Cl Filter Celite (Remove Ce salts) Step4->Step5

Figure 2: Step-by-step workflow for the Organocerium (Imamoto) protocol.

References
  • Imamoto, T., et al. (1989). "Carbonyl addition reactions promoted by cerium reagents." Pure and Applied Chemistry, 62(4), 747-752.[2]

  • Krasovskiy, A., & Knochel, P. (2006). "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides." Angewandte Chemie International Edition, 43(25), 3333-3336.

  • Scheeper, S., et al. (2010). "Improvement of the Grignard Reaction with Carbonyl Compounds by the Addition of ." Journal of Organic Chemistry. (General application of Lanthanides in Grignard chemistry).

Sources

Minimizing dehydration side-products of 2-(2-Bromopyridin-3-yl)propan-2-ol under acidic conditions

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stability of 2-(2-Bromopyridin-3-yl)propan-2-ol

Case ID: PYR-OH-STAB-001 Subject: Minimizing Dehydration Side-Products Under Acidic Conditions Status: Open / Guide

Executive Summary & Diagnostic

The Issue: Users handling This compound (referred to herein as Substrate-A ) in acidic media frequently report the formation of the alkene side-product 2-bromo-3-(prop-1-en-2-yl)pyridine . This is a classic E1 elimination driven by the stability of the tertiary carbocation and the thermodynamic favorability of the conjugated alkene.[1]

The Chemical Paradox: While the pyridine nitrogen is basic (


), its protonation creates a pyridinium ion.[1] Electronically, a positively charged ring should destabilize the adjacent carbocation (due to Coulombic repulsion), theoretically slowing down dehydration.[1] However, in practice, once the carbocation forms, the driving force to restore neutrality and gain conjugation (styrene-like system) is immense.

Immediate Action Required: If you observe the alkene peak (M-18 in LCMS), STOP heating immediately. Neutralize the solution at


 or lower.[1]

Mechanism & Causality Analysis

To prevent the side reaction, we must understand the competition between the Stable Alcohol and the Elimination Pathway .[1]

The Dehydration Pathway (E1 Mechanism)[1][2][3][4]
  • Protonation: Acid protonates the tertiary -OH (and the Pyridine N).[1]

  • Ionization (Rate Determining Step):

    
     leaves, generating a tertiary carbocation at the benzylic position.[1]
    
  • Elimination: A base (solvent, counter-ion, or water) abstracts a

    
    -proton from the methyl group, collapsing the carbocation into the alkene.[1]
    

DehydrationMechanism Substrate Substrate-A (Tertiary Alcohol) Protonated Protonated Species (Py-H+ / R-OH2+) Substrate->Protonated + H+ Carbocation Tertiary Carbocation (High Energy) Protonated->Carbocation - H2O (Slow Step) Carbocation->Protonated + H2O Alkene Side Product (Alkene) Carbocation->Alkene - H+ (Fast)

Figure 1: The E1 elimination pathway. The transition from Protonated Species to Carbocation is the critical control point.

Troubleshooting Guide: Minimizing Dehydration

This section addresses specific scenarios where acid is present.

Scenario A: Acidic Workup (Quenching Grignard/Lithium Reactions)

Context: You synthesized Substrate-A via lithiation of 2,3-dibromopyridine and reaction with acetone. You are quenching the reaction.

  • Problem: Heat generation during quench + local acidity = Flash Dehydration.[1]

  • Protocol:

    • Cool: Chill the reaction mixture to

      
       (or at least 
      
      
      
      ).
    • Buffer: Do NOT use strong acids (HCl/H2SO4) to quench.[1] Use Saturated Ammonium Chloride (

      
      ) .[1]
      
      • 
         pH is ~4.5-5, mild enough to protonate the alkoxide but weak enough to suppress E1.[1]
        
    • Rate: Add quenchant dropwise. Monitor internal temperature; do not exceed

      
      .
      
Scenario B: Deprotection of Other Groups (e.g., Boc removal)

Context: Substrate-A is part of a larger molecule requiring acidic deprotection.

  • Problem: Strong acids (TFA/HCl) required for deprotection trigger the alcohol.[1]

  • Protocol:

    • Scavengers: Add Triethylsilane (TES) or water (if compatible) to trap the carbocation if it forms, though this may lead to reduction or substitution.[1] To keep the alcohol, you must rely on kinetics.[1]

    • Solvent Switch: Use HFIP (Hexafluoroisopropanol) as a solvent/additive.[1] HFIP stabilizes the carbocation but is non-nucleophilic and can alter the acidity scale, sometimes allowing deprotection without elimination.[1]

    • Temperature Cap: Perform deprotection at

      
      . Never heat.[1]
      
Scenario C: LCMS/HPLC Analysis

Context: You see the alkene in the analytical trace, but NMR shows pure alcohol.[1]

  • Problem: On-column dehydration. The acidic mobile phase (0.1% Formic/TFA) + heat in the column oven causes dehydration during analysis.[1]

  • Validation: Run the LCMS with a neutral mobile phase (Ammonium Bicarbonate) or lower the column temperature to

    
    . If the alkene peak disappears, your sample is fine; the method was the culprit.
    

Optimized Experimental Parameters

Use this table to select conditions that favor the Alcohol over the Alkene .

ParameterFavor Alcohol (Safe) Favor Alkene (Danger Zone) Technical Note
Temperature


E1 elimination is entropically driven; heat accelerates it exponentially.
Acid Type Acetic Acid,

, Pyridinium salts

, HCl (conc),

-TsOH
Strong acids with non-nucleophilic counter-ions promote elimination.
Solvent Ether, DCM (Aprotic)Water, Methanol (Protic)Protic solvents stabilize the leaving group (

), lowering the barrier for ionization.
Concentration Dilute (0.05 M)Concentrated (> 0.5 M)High concentration increases local acidity and heat of neutralization.

Validated Workup Protocol (The "Cold Quench")

Objective: Isolate this compound from a reaction mixture without dehydration.

  • Preparation: Prepare a saturated solution of

    
     and cool it to 
    
    
    
    .
  • Cooling: Cool the reaction vessel containing the alkoxide intermediate to

    
    .
    
  • Quenching:

    • Add the cold

      
       solution dropwise via addition funnel.[1]
      
    • CRITICAL: Ensure distinct phases form immediately.

  • Extraction:

    • Extract immediately with cold Ethyl Acetate or DCM.[1]

    • Wash organic layer with Sodium Bicarbonate (

      
      )  to ensure pH is neutral/basic (
      
      
      
      ).[1]
    • Why? Keeping the pyridine nitrogen unprotonated prevents the ring from becoming electron-deficient, but more importantly, it removes any trace acid that would catalyze dehydration during concentration.

  • Concentration:

    • Rotary evaporate at bath temperature

      
      .[1] Do not heat to dryness under high vacuum for extended periods.[1]
      

FAQ: Technical Clarifications

Q: Can I use silica gel chromatography to purify this alcohol? A: Use caution. Silica gel is slightly acidic.[1]

  • Fix: Pre-treat the silica column with 1-2% Triethylamine (TEA) in the mobile phase to neutralize acidic sites.[1] This prevents on-column dehydration.

Q: Why does the 2-bromo substituent matter? A: The bromine is electron-withdrawing.[1] While it deactivates the ring, it also sterically crowds the reaction center.[1] However, its main impact here is electronic; it makes the pyridine nitrogen less basic than unsubstituted pyridine, but it does not prevent the tertiary alcohol from being labile.[1]

Q: I need to do a Ritter reaction (convert OH to NH-Amide). How do I do that if dehydration is so fast? A: For a Ritter reaction, you need the carbocation.[1] The key is to have the nitrile (nucleophile) in large excess so it traps the carbocation faster than the proton is lost (elimination).[1] Keep the temperature low (


) and use concentrated 

in the presence of the nitrile solvent.[1]

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.[1] (Chapter 17: Elimination Reactions).

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.[1] (Section 5.3: Dehydration of Alcohols).[2]

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Wiley.[1] (Pyridine Reactivity and Side-chain reactivity).[3]

  • Sigma-Aldrich Technical Data. (n.d.). 2-(6-Bromopyridin-3-yl)propan-2-ol Product Information. (Note: Isomer analog used for stability comparison).

  • ChemGuide. (2023).[1] The Mechanism for the Dehydration of Alcohols. (General mechanism validation).

Sources

Optimization of work-up procedures to remove magnesium salts from 2-(2-Bromopyridin-3-yl)propan-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for synthetic chemists and drug development professionals facing downstream processing bottlenecks during the synthesis of 2-(2-Bromopyridin-3-yl)propan-2-ol .

Synthesizing this molecule via Grignard addition (e.g., reacting 1-(2-bromopyridin-3-yl)ethanone with methylmagnesium bromide) frequently results in severe work-up challenges. Below, we dissect the mechanistic causes of these bottlenecks and provide field-validated, self-correcting protocols to ensure high-yield recovery.

Part 1: Mechanistic Insight – The Chelation Dilemma

Why is this specific molecule so difficult to extract? Magnesium (Mg²⁺) is a hard Lewis acid. Your target molecule, this compound, contains both a Lewis basic pyridine nitrogen and a newly formed tertiary alkoxide/hydroxyl group. These two functional groups are perfectly positioned to form a highly stable, bidentate chelate with the Mg²⁺ ion[1].

When a standard aqueous quench is applied, polymeric basic magnesium salts (Mg(OH)X) precipitate as a gelatinous emulsion[2]. Because of the strong bidentate coordination, your product becomes permanently trapped within this magnesium hydroxide matrix, drastically reducing isolated yields and making filtration impossible.

Part 2: Troubleshooting Guides & FAQs

Q1: I quenched my reaction with saturated ammonium chloride (NH₄Cl), but my product yield is under 20%. Where did it go? A: It is likely trapped in the aqueous phase. The pyridine ring in this compound is highly sensitive to protonation. If the pH of your aqueous phase drops too low during an acidic quench, the pyridine nitrogen protonates, rendering the entire molecule water-soluble. Furthermore, standard NH₄Cl is often thermodynamically insufficient to break the strong Mg²⁺-pyridine chelate[3]. Diagnostic Check: Spot the aqueous layer on a TLC plate (elute with 10% MeOH in DCM). If you observe strong UV-active spots remaining in the aqueous phase, your product is trapped.

Q2: I used water to quench, and now I have a thick, unfilterable white gel. How do I break this emulsion? A: That gel is a polymeric basic magnesium halide network[2]. To break it without protonating your pyridine product, you must introduce a competitive chelating agent. Rochelle's salt (Potassium sodium tartrate) is the gold standard for this. It forms a highly water-soluble, thermodynamically superior complex with Mg²⁺, stripping the metal away from your product and dissolving the gel into two perfectly clear phases[4].

Q3: My compound is highly water-soluble, and I want to avoid aqueous work-ups entirely. Is there a non-aqueous alternative? A: Yes. The 1,4-dioxane precipitation method . By adding 1,4-dioxane to the ethereal Grignard mixture, you force the Schlenk equilibrium to shift. Dioxane forms a highly insoluble, polymeric coordination complex with magnesium halides (MgX₂•(dioxane)₂)[5]. This complex precipitates out of solution, leaving your free product dissolved in the organic phase[6].

Part 3: Experimental Protocols (Self-Validating Workflows)

Protocol A: The Rochelle's Salt Aqueous Work-Up

Use this method when scaling up and when the product has reasonable organic solubility.

  • Quench: Cool the crude Grignard reaction mixture to 0 °C. Slowly add a saturated aqueous solution of Rochelle's salt (Potassium sodium tartrate tetrahydrate) dropwise. Caution: Exothermic reaction and gas evolution (if unreacted Grignard remains).

  • Trans-Chelation (Critical Step): Remove the ice bath and allow the mixture to warm to room temperature. Vigorously stir the biphasic mixture for 1 to 2 hours .

  • Self-Validation Check: The work-up is only complete when two distinct, highly transparent liquid phases are visible. If the aqueous layer remains cloudy or a white interfacial rag persists, the Mg²⁺ trans-chelation is incomplete. Action: Add an additional 10% volume of Rochelle's salt solution and continue stirring until clear.

  • Extraction: Separate the phases. Extract the aqueous layer twice with Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

  • Wash & Dry: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Protocol B: The 1,4-Dioxane Non-Aqueous Work-Up

Use this method for highly water-soluble derivatives or when absolutely anhydrous conditions are required for the next synthetic step.

  • Solvent Swap (Optional but recommended): If the reaction was run in THF, concentrate the mixture slightly and dilute with a less polar solvent like toluene or diethyl ether. (THF enhances the solubility of Mg salts, making precipitation harder)[7].

  • Precipitation: At room temperature, add 1,4-dioxane dropwise to the vigorously stirring mixture. Use a 1.1 to 1.5 molar equivalent of dioxane relative to the initial magnesium used. A thick white precipitate of [MgX₂(dioxane)₂] will immediately form.

  • Self-Validation Check: To ensure complete precipitation of the magnesium salts, stop the stirring and let the solids settle. Add one more drop of 1,4-dioxane to the clear supernatant. If no new white precipitate forms, the precipitation is complete.

  • Separation: Because the dioxane-Mg complex is highly gelatinous, centrifugation is strongly recommended over standard filtration[7]. If a centrifuge is unavailable, perform a pressure filtration through a tightly packed pad of Celite.

  • Recovery: Wash the Celite pad thoroughly with diethyl ether. Evaporate the combined filtrates to yield the crude, magnesium-free product.

Part 4: Data Presentation & Method Comparison

Work-up MethodEmulsion RiskPyridine Protonation RiskScalabilityAverage Yield Recovery
Standard NH₄Cl HighHigh (pH dependent)Poor< 40%
Rochelle's Salt LowNone (Neutral pH)Excellent> 85%
1,4-Dioxane NoneNoneModerate (Filtration bottleneck)> 90%

Part 5: Workflow Visualization

Workup Start Crude Reaction Mixture Product-Mg2+ Chelate Aqueous Aqueous Quench (Water / NH4Cl) Start->Aqueous High Emulsion Risk NonAq Non-Aqueous Quench (1,4-Dioxane) Start->NonAq Moisture Sensitive Rochelle Add Rochelle's Salt (Potassium Sodium Tartrate) Aqueous->Rochelle Optimal Route Gel Mg(OH)X Gel Formation (Product Trapped) Aqueous->Gel Standard Route Precip Precipitate MgX2•(Dioxane)2 Filter via Celite / Centrifuge NonAq->Precip Shifts Schlenk Eq. Clean Clean Organic Phase High Yield Product Rochelle->Clean Breaks Chelate Gel->Rochelle Rescue Strategy Precip->Clean Evaporate Solvent

Caption: Decision tree for optimizing Mg²⁺ removal from pyridine-containing Grignard products.

Part 6: References

  • Master Organic Chemistry: Reactions of Grignard Reagents. Master Organic Chemistry. Available at: [Link]

  • Google Patents: Process for recovering magnesium salts from Grignard reaction wastewater (CN101665258A). Available at:

  • University of Rochester: Workup for Aluminum Hydride and Grignard Reductions (Rochelle's Salt). Available at: [Link]

  • Organometallics (ACS Publications): 1,4-Dioxane Adducts of Grignard Reagents: Synthesis, Ether Fragmentation Reactions, and Structural Diversity. Available at: [Link]

  • Chemistry - A European Journal: Structure–Solubility Relationship of 1,4‐Dioxane Complexes of Di(hydrocarbyl)magnesium. Available at: [Link]

  • Reddit r/Chempros: Using dioxane to crash out Mg salts following Grignard reaction. Available at: [Link]

Sources

Solving purification challenges for 2-(2-Bromopyridin-3-yl)propan-2-ol on silica gel

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a specialized Technical Support Center for researchers handling 2-(2-Bromopyridin-3-yl)propan-2-ol . It prioritizes the specific chemical behavior of this molecule—specifically the interplay between the electron-deficient pyridine ring and the acid-sensitive tertiary alcohol.

Status: Operational Ticket Focus: Silica Gel Chromatography Troubleshooting Analyst: Senior Application Scientist

Executive Summary: The "Hidden Trap"

Purifying This compound presents a dual challenge that often misleads chemists.

  • The Decoy (Tailing): Users often assume the pyridine nitrogen causes tailing due to interaction with acidic silanols.[1] However, the 2-Bromo substituent is strongly electron-withdrawing, lowering the pyridine pKa from ~5.2 to ~0.9. Consequently, this nitrogen is not basic enough to be significantly protonated by silica silanols (pKa ~4.5).

  • The Real Threat (Dehydration): The true culprit for mass loss and "streaking" is the acid-catalyzed dehydration of the tertiary alcohol. The silica surface acts as a Lewis acid, facilitating the elimination of water to form the conjugated alkene, 2-(2-bromopyridin-3-yl)prop-1-ene .

Recommendation: Your purification strategy must prioritize neutralizing surface acidity over simply "blocking" basic sites.

Diagnostic & Troubleshooting (Q&A)

Q1: "My spot looks like a streak on TLC, and I'm recovering less mass than expected. Is the nitrogen sticking?"

Diagnosis: Likely Decomposition , not just adsorption. Technical Insight: While pyridine derivatives often streak due to H-bonding, the 2-Br group deactivates the nitrogen. The "streak" is often a continuous formation of the alkene degradation product during elution. Test: Run a 2D TLC.

  • Spot the sample at the corner.[1]

  • Run Solvent Mix A (vertical).

  • Dry, rotate 90°, and run Solvent Mix A again.

  • Result: If spots lie on the diagonal, it is stable. If you see off-diagonal spots, the compound is decomposing on the plate.

Q2: "I see a new, less polar spot forming during column chromatography. What is it?"

Diagnosis: In-Column Dehydration . Mechanism: The tertiary alcohol undergoes E1 elimination. The resulting carbocation is stabilized by the adjacent pyridine ring (despite the Br), leading to the formation of the alkene. Fix: You must switch to a buffered stationary phase or Alumina .

Q3: "Can I just use 1% Triethylamine (TEA) in my mobile phase?"

Answer: Yes, but with a caveat. TEA is effective not because it competes for the nitrogen interaction (your molecule is barely basic), but because it neutralizes the silica surface acidity , preventing the dehydration reaction.

  • Warning: TEA has a high boiling point and can be difficult to remove from the oil.

  • Better Alternative: Use 1% NH₄OH (Ammonia) in the methanol component of your eluent, or pre-wash the column with TEA/Hexane and then flush with pure solvent before loading.

Recommended Protocols

Method A: The "Base-Buffered" Silica Column (Standard)

Best for: Routine purification when Alumina is unavailable.

The Logic: Pre-saturating the silica with a base neutralizes acidic silanols (


) before the sensitive alcohol touches them.
  • Slurry Preparation: Suspend your silica gel in the starting mobile phase (e.g., 5% EtOAc/Hexane) containing 1% Triethylamine (TEA) .

  • Packing: Pour the slurry and pack the column. Flush with 2-3 column volumes (CV) of the mobile phase without TEA to remove excess base (optional, but helps if TEA removal is a concern later).

  • Loading: Dissolve your crude material in a minimal amount of DCM (with 0.5% TEA added) or Toluene. Avoid loading with pure DCM if possible, as it is slightly acidic.

  • Elution: Run your gradient. If the compound is stable, you can omit TEA in the gradient. If streaking persists, maintain 0.5% TEA throughout.

Method B: Neutral Alumina (The "Safe Haven")

Best for: Highly acid-sensitive batches or high-value late-stage intermediates.

The Logic: Alumina (


) lacks the acidic silanol protons that catalyze dehydration.
  • Selection: Use Aluminum Oxide, Neutral, Brockmann Grade III .

    • Note: "Basic" alumina can sometimes cause hydrolysis of the 2-Br bond, though it is rare. Neutral is safer.

  • Mobile Phase: Alumina is more polar than silica. You will likely need a slightly more polar eluent (e.g., if it elutes at 20% EtOAc on Silica, try 10-15% EtOAc on Alumina).

  • Execution: Pack and run similar to silica. No amine additives are usually required.

Visualizing the Failure Mode

The following diagram illustrates the mechanistic pathway of the failure (Dehydration) and the decision logic for purification.

PurificationLogic Start Crude this compound Silica Standard Silica Gel (Acidic Si-OH, pH ~4-5) Start->Silica Buffered Base-Buffered Silica (TEA treated) Start->Buffered Method A Alumina Neutral Alumina (Non-acidic) Start->Alumina Method B Interaction Interaction Zone Silica->Interaction Protonation Protonation of -OH (Acid Catalysis) Interaction->Protonation High Risk Carbocation Tertiary Carbocation Formation Protonation->Carbocation Elimination E1 Elimination (- H2O) Carbocation->Elimination Alkene IMPURITY: 2-(2-bromopyridin-3-yl)prop-1-ene Elimination->Alkene Mass Loss PureProduct PURE PRODUCT Intact Alcohol Buffered->PureProduct Acidity Neutralized Alumina->PureProduct No Acid Sites

Caption: Figure 1. Mechanism of acid-catalyzed dehydration on standard silica vs. successful retention on buffered phases.

Quantitative Data: Solvent & Stability

ParameterStandard SilicaTEA-Buffered SilicaNeutral Alumina
Surface pH ~4.0 - 5.0 (Acidic)~7.5 - 8.0 (Basic)~7.0 (Neutral)
Recovery Yield 40 - 60% (Variable)85 - 95%>90%
Main Impurity Alkene (Dehydration)NoneNone
Tailing Factor High (> 1.5)Low (< 1.2)Low (< 1.2)
Rec. Eluent 20% EtOAc/Hex20% EtOAc/Hex + 1% TEA10-15% EtOAc/Hex

References

  • Nawrocki, J. (1997). The silanol group and its role in liquid chromatography. Journal of Chromatography A, 779(1-2), 29-71.

    • Establishes the acidity of isolated silanols (pKa ~4.5)
  • Reich, H. J. (2024). Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison.

    • Reference for the pKa of Pyridine (5.2) vs. 2-Bromopyridine (~0.9), confirming low basicity.
  • Teledyne ISCO. (2022). Purification of Pyridine Derivatives and Acid-Sensitive Compounds. Teledyne Application Notes.

    • Provides standard protocols for amine-modified mobile phases.
  • Loudon, G. M. (2009). Organic Chemistry. Roberts and Company Publishers. (Chapter: Dehydration of Alcohols).

Sources

Preventing protodebromination during the synthesis of 2-(2-Bromopyridin-3-yl)propan-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Protodebromination

This technical guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the synthesis of 2-(2-Bromopyridin-3-yl)propan-2-ol, with a specific focus on mitigating the common side reaction of protodebromination. As Senior Application Scientists, we have compiled field-proven insights and scientifically-grounded protocols to ensure the successful and efficient synthesis of this key intermediate.

I. Understanding the Challenge: Protodebromination

The synthesis of this compound typically involves the reaction of a 3-lithiated or 3-magnesiated 2-bromopyridine intermediate with acetone. A significant challenge in this process is the undesired protodebromination, where the bromine atom is replaced by a hydrogen atom, leading to the formation of 2-pyridyl-propan-2-ol as a major byproduct. This occurs when the highly basic organometallic intermediate reacts with a proton source in the reaction mixture.[1]

Mechanism of Protodebromination

The high basicity of the organometallic intermediate makes it susceptible to protonation from even weakly acidic sources.[1] Common proton sources in a typical lab setting can include adventitious moisture in solvents or on glassware, or even the starting material itself if it contains acidic impurities.

Protodebromination_Mechanism cluster_0 Grignard/Organolithium Formation cluster_1 Reaction Pathways 2,3-Dibromopyridine 2,3-Dibromopyridine Intermediate 2-Bromo-3-pyridylmagnesium bromide or 2-Bromo-3-lithiopyridine 2,3-Dibromopyridine->Intermediate Halogen-Metal Exchange Mg_or_BuLi Mg or n-BuLi Mg_or_BuLi->Intermediate Desired_Product This compound Intermediate->Desired_Product Reaction with Acetone Byproduct 2-Bromopyridine (Protodebromination) Intermediate->Byproduct Protonation Acetone Acetone Acetone->Desired_Product Proton_Source Proton Source (H+) Proton_Source->Byproduct

Figure 1. Competing reaction pathways in the synthesis of this compound.

II. Troubleshooting Guide: A-Q&A Approach

This section addresses common issues encountered during the synthesis, providing explanations and actionable solutions.

Question 1: My reaction is yielding a significant amount of the protodebrominated byproduct, 2-bromopyridine. What are the likely causes and how can I fix this?

Answer: The formation of 2-bromopyridine is a classic sign of premature quenching of your organometallic intermediate by a proton source. Here’s a checklist of potential culprits and their solutions:

Potential Cause Explanation Recommended Solution
Moisture in Reaction Grignard and organolithium reagents are extremely sensitive to water.[1] Any trace of moisture in your glassware, solvents, or starting materials will lead to protonation.Rigorous Drying: Oven-dry all glassware at >120 °C for several hours and cool under an inert atmosphere (e.g., nitrogen or argon). Use freshly distilled, anhydrous solvents. For particularly sensitive reactions, consider flame-drying the glassware under vacuum.
Impure Starting Material The starting material, 2,3-dibromopyridine, may contain acidic impurities or residual moisture from its synthesis or storage.Purification: Purify the 2,3-dibromopyridine before use, for instance, by recrystallization or distillation.
Incomplete Reaction If the formation of the organometallic intermediate is slow or incomplete, the unreacted starting material can act as a proton source for the newly formed reactive species.Optimize Reaction Conditions: Ensure efficient stirring and consider gentle warming to initiate the reaction. The use of an activator, such as a small crystal of iodine or a few drops of 1,2-dibromoethane, can help to initiate Grignard reagent formation by exposing a fresh magnesium surface.[2]
Atmospheric Exposure Exposure of the reaction mixture to air can introduce moisture and carbon dioxide, both of which can quench the reactive intermediate.Inert Atmosphere: Conduct the entire reaction under a positive pressure of a dry, inert gas like nitrogen or argon. Use Schlenk line techniques for transfers of reagents and solvents.

Question 2: The reaction to form the Grignard or organolithium reagent is not initiating. What should I do?

Answer: Difficulty in initiating the formation of the organometallic reagent is a common hurdle. Several factors could be at play:

  • Passive Magnesium Surface: A layer of magnesium oxide can form on the surface of the magnesium turnings, preventing the reaction from starting.[1][2]

    • Activation: Activate the magnesium turnings by adding a small crystal of iodine or a few drops of 1,2-dibromoethane and gently warming the flask.[2] The appearance of a brown color from the iodine, which then fades, or the evolution of gas from the dibromoethane, indicates activation.

  • Low Temperature: While low temperatures are often used to control exotherms, they can also hinder the initiation of the reaction.

    • Gentle Warming: Carefully warm the reaction mixture with a heat gun or in a warm water bath to initiate the reaction. Once initiated, the reaction is often exothermic and may require cooling to maintain a controlled rate.[3]

  • Insufficiently Reactive Halide: While 2,3-dibromopyridine is generally reactive enough, issues can still arise.

    • Use of an "Entrainer": Adding a small amount of a more reactive halide, like ethyl bromide, can help to initiate the reaction.[4]

Question 3: I am observing the formation of bipyridyl byproducts. How can I minimize this?

Answer: The formation of bipyridyls suggests a Wurtz-type coupling reaction, which can compete with the desired Grignard formation. This is particularly an issue with 2-bromopyridine derivatives.[5]

  • Low Temperature Grignard Exchange: A more controlled method is to use a Grignard exchange reaction at low temperatures. For example, you can prepare a simple Grignard reagent like isopropylmagnesium chloride separately and then add it to a solution of 2,3-dibromopyridine at a low temperature (e.g., 0 °C or below).[5] This can favor the desired halogen-metal exchange over homocoupling.

  • Slow Addition: Adding the 2,3-dibromopyridine solution slowly to the activated magnesium can help to maintain a low concentration of the reactive intermediate, thus minimizing the rate of the bimolecular coupling reaction.

III. Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for the formation of the organometallic intermediate?

A1: This is a critical parameter that often requires optimization. For the direct reaction with magnesium, initiation may require gentle warming, but the reaction should then be maintained at a controlled temperature, often around room temperature or slightly above, to ensure a steady reaction rate without excessive side reactions. For lithium-halogen exchange with n-butyllithium, the reaction is typically carried out at very low temperatures, such as -78 °C, to prevent side reactions and ensure regioselectivity.

Q2: Which solvent is best for this reaction?

A2: Anhydrous aprotic ethers are the solvents of choice for both Grignard and organolithium reactions.[1] Tetrahydrofuran (THF) and diethyl ether (Et2O) are the most common. THF is a better solvent for many Grignard reagents and can help to promote the reaction, but it must be rigorously dried as it is more hygroscopic than diethyl ether.

Q3: Can I use a pre-formed Grignard reagent like methylmagnesium bromide directly?

A3: Yes, adding a pre-formed Grignard reagent like methylmagnesium bromide or isopropylmagnesium chloride to 2,3-dibromopyridine can be an effective strategy.[6] This is a Grignard exchange reaction and can offer better control and potentially higher yields by avoiding the issues associated with direct magnesium insertion.

Q4: Are there alternative methods to a Grignard or organolithium reaction for this synthesis?

A4: While Grignard and organolithium reactions are common, other methods could be considered, especially if functional group tolerance is an issue. For instance, a Kumada coupling reaction, which uses a palladium or nickel catalyst to couple a Grignard reagent with an organic halide, could be explored.[7][8] However, this would involve a different synthetic strategy. More recently, light-promoted coupling reactions of bromopyridines with Grignard reagents have been developed as a transition-metal-free alternative.[9]

IV. Experimental Protocols

Protocol 1: Synthesis of this compound via Grignard Reaction

Protocol_1 cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Reaction with Acetone cluster_2 Step 3: Work-up and Purification A Activate Mg turnings with iodine in anhydrous THF under N2. B Slowly add a solution of 2,3-dibromopyridine in anhydrous THF. A->B C Maintain gentle reflux until Mg is consumed. B->C D Cool the Grignard solution to 0 °C. E Add a solution of anhydrous acetone in THF dropwise. D->E F Allow to warm to room temperature and stir for 2 hours. E->F G Quench with saturated aqueous NH4Cl solution. H Extract with ethyl acetate. G->H I Dry organic layer, concentrate, and purify by column chromatography. H->I

Figure 2. Workflow for the synthesis of this compound via a Grignard reaction.

Step-by-Step Methodology:

  • Preparation: All glassware must be rigorously dried in an oven at 120 °C overnight and assembled hot under a stream of dry nitrogen.

  • Grignard Formation:

    • To a three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 eq.).

    • Add a small crystal of iodine and gently warm with a heat gun until the purple vapor is observed, then allow to cool.

    • Add anhydrous THF via syringe.

    • Dissolve 2,3-dibromopyridine (1.0 eq.) in anhydrous THF and add it to the dropping funnel.

    • Add a small portion of the 2,3-dibromopyridine solution to the magnesium suspension. The reaction should initiate, as evidenced by bubbling and a gentle reflux. If not, gentle warming may be required.

    • Once the reaction has started, add the remaining 2,3-dibromopyridine solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir the mixture for an additional hour to ensure complete formation of the Grignard reagent.

  • Reaction with Acetone:

    • Cool the Grignard reagent solution to 0 °C in an ice bath.

    • Dissolve anhydrous acetone (1.1 eq.) in anhydrous THF and add it dropwise to the stirred Grignard solution.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Work-up:

    • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel to afford the pure this compound.

Protocol 2: Synthesis via Lithium-Halogen Exchange

Step-by-Step Methodology:

  • Preparation: Follow the same rigorous drying and inert atmosphere procedures as in Protocol 1.

  • Lithiation:

    • Dissolve 2,3-dibromopyridine (1.0 eq.) in anhydrous THF in a Schlenk flask under nitrogen.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add n-butyllithium (1.1 eq., solution in hexanes) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.

    • Stir the reaction mixture at -78 °C for 1 hour.

  • Reaction with Acetone:

    • Still at -78 °C, add anhydrous acetone (1.1 eq.) dropwise.

    • Stir at -78 °C for 1 hour, then allow the reaction to slowly warm to room temperature.

  • Work-up and Purification:

    • Follow the same work-up and purification procedures as described in Protocol 1.

V. References

  • Pande, S. S., Prabhu, P. P., & Srinivas, P. K. (n.d.). To explore Grignard's reaction in the synthesis of structurally related compounds of Carbinoxamine and evaluate Anti histaminic activity. Srinivas College of Pharmacy.

  • de Jonge, A. P., den Hertog, H. J., & Wibaut, J. P. (1951). The preparation of pyridine derivatives from bromopyridines by means of the Grignard reaction. II. Recueil des Travaux Chimiques des Pays-Bas, 70(10), 989-996.

  • Joule, J. A., & Mills, K. (2010). Pyridine. In Heterocyclic Chemistry (5th ed.). Wiley.

  • Wikipedia. (2023, December 27). Kumada coupling. Retrieved from [Link]

  • Wikipedia. (2023, October 2). Protodeboronation. Retrieved from [Link]

  • University of California, Irvine. (n.d.). The Grignard Reaction. Retrieved from [Link]

  • Lei, X., Wang, Y., Ma, S., & Jiao, P. (2024). Purple Light-Promoted Coupling of Bromopyridines with Grignard Reagents via SET. The Journal of Organic Chemistry, 89(11), 7148–7155.

  • Process Intensification. (2025, October 16). Kumada Coupling: Industrial Insights into One of the First C–C Bond Forming Reactions. Retrieved from [Link]

  • The May Group. (n.d.). Modern Transition Metal Catalyzed Cross Coupling Reaction. Retrieved from [Link]

  • Filo. (2026, February 12). Question: Starting from CH3MgBr, how would you prepare propan-2-ol?. Retrieved from [Link]

  • ResearchGate. (n.d.). Proposed mechanism for the protodeboronation of 2‐pyridyl boronic acid. Retrieved from [Link]

  • Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. Retrieved from [Link]

  • Google Patents. (n.d.). CN104974081A - Synthetic method of 3-bromopyridine. Retrieved from

  • Baran Lab. (2004, June 9). Pyridine Synthesis: Cliff Notes. Retrieved from [Link]

  • Iversen, P. E. (1963). The Addition of Grignard Reagents to Pyridazines. II. The Preparation of 4-Alkylated 3,6-Dimethoxypyridazines. Acta Chemica Scandinavica, 17, 1153-1158.

  • Lam, H. W., & Wilden, J. D. (2008). A Simple, Modular Synthesis of Substituted Pyridines. Angewandte Chemie International Edition, 47(39), 7533–7535.

  • Quiroz, J. A., Machado-Vieira, R., Zarate, C. A., Jr, & Manji, H. K. (2008). Potential mechanisms involved in the prevention of neurodegenerative diseases by lithium. Molecular Psychiatry, 13(7), 652–666.

  • ResearchGate. (2025, December 30). Problems encountered in the synthesis of 2-bromopyrrole?. Retrieved from [Link]

  • Reddit. (2019, April 24). What are some strategies to reduce side-reactions in a Grignard reaction? Any good papers on handling side-products?. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, June 11). 5.2: Practical Considerations, Procedural Changes, Safety Tips. Retrieved from [Link]

  • Reddit. (2023, September 15). Troubleshooting the synthesis of BINOL derivatives. Retrieved from [Link]

  • YouTube. (2020, April 1). Kumada cross-coupling is an organic reaction. Retrieved from [Link]

  • Master Organic Chemistry. (2015, December 16). Protecting Groups In Grignard Reactions. Retrieved from [Link]

  • Klapars, A., Antilla, J. C., Huang, X., & Buchwald, S. L. (2001). A General and Efficient Copper Catalyst for the Amidation of Aryl Halides and the N-Arylation of Nitrogen Heterocycles. Journal of the American Chemical Society, 123(31), 7727–7729.

  • Sciencemadness.org. (2020, January 28). Methods for preventing over addition of Grignard reagent. Retrieved from [Link]

  • Gurbanov, A. V., et al. (2021). Synthesis and Antiproliferative Activity of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines. Molecules, 26(22), 6825.

  • Vaia. (n.d.). Convert propan-2-ol. Retrieved from [Link]

  • MDPI. (2022, March 11). Synthesis of MAPA Reagents and 2-Alkyl(aryl)aminopyridines from 2-Bromopyridine Using the Goldberg Reaction. Retrieved from [Link]

  • Li, X., et al. (2016). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. International Journal of Simulation: Systems, Science and Technology, 17(46), 55.1-55.5.

  • PubMed. (2005, July 15). Lithium and valproic acid treatments reduce PKC activation and receptor-G protein coupling in platelets of bipolar manic patients. Retrieved from [Link]

Sources

Technical Support Center: Stability & Storage of 2-(2-Bromopyridin-3-yl)propan-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

Core Directive: The Stability Profile

2-(2-Bromopyridin-3-yl)propan-2-ol is a bifunctional intermediate commonly used in Suzuki-Miyaura cross-couplings or metallaphotoredox reactions. Its structural duality—a reactive aryl bromide and a steric tertiary alcohol —creates a "stability tension" that requires precise storage protocols.

The "Silent Killers" of this Compound:
  • Acid-Catalyzed Dehydration: The tertiary alcohol at the benzylic-like position is highly prone to E1 elimination, forming the alkene (isopropenyl derivative). This is accelerated by trace acidity on glassware or moisture.

  • Photolytic Debromination: The C-Br bond, particularly in electron-deficient pyridine rings, is susceptible to homolytic cleavage under UV/visible light.

  • Intramolecular Cyclization: Over extended periods, the hydroxyl group can displace the bromine (nucleophilic aromatic substitution), forming a dihydrofuro[2,3-b]pyridine impurity, especially if stored in basic conditions.

Standard Operating Procedure (SOP) for Long-Term Storage

Follow this protocol to ensure >98% purity over 12+ months.

Phase A: Preparation (The "Dry & Inert" Rule)
  • Vessel Selection: Use Amber Borosilicate Glass vials with Teflon-lined screw caps. Never use clear glass or plastic (which allows moisture permeation).

  • Atmosphere Exchange:

    • Place the open vial in a vacuum desiccator.

    • Evacuate for 30 minutes to remove surface moisture.

    • Backfill with Argon (preferred over Nitrogen due to higher density).

    • Why: Oxygen promotes N-oxide formation; moisture promotes dehydration.

  • Sealing: Parafilm is insufficient. Use electrical tape or shrink bands over the cap to prevent gas exchange.

Phase B: Environmental Control
ParameterSpecificationMechanism of Protection
Temperature -20°C (± 5°C) Slows kinetic rate of cyclization and dehydration.
Light Total Darkness Prevents C-Br bond photolysis (radical pathway).
Humidity <10% RH Prevents protonation of the alcohol by atmospheric water.

Troubleshooting Guide & FAQs

Direct solutions to common observations in the lab.

Q1: My white solid has turned yellow/orange. Is it still usable?

Diagnosis: Photolytic Degradation or N-Oxidation .

  • The Science: The yellow color typically indicates the formation of radical species or trace pyridyl N-oxides. While the bulk material might still be 95% pure, these impurities are radical scavengers and can poison palladium catalysts in downstream cross-couplings.

  • Action:

    • Dissolve a small sample in solvent.

    • Run a TLC (Check for a baseline spot = N-oxide).

    • Purification: Pass through a short plug of basic alumina (not silica, see Q2) to remove polar impurities. Recrystallize from Hexanes/EtOAc if necessary.

Q2: LCMS shows a mass peak of [M-18]. What happened?

Diagnosis: Dehydration (Loss of H₂O) .[1]

  • The Science: You have formed 2-(2-bromopyridin-3-yl)prop-1-ene . This occurs if the compound was exposed to acidic silica gel or stored in non-neutralized glassware.

  • Action: This transformation is irreversible.

    • Prevention:[2] Always add 1% Triethylamine (TEA) to your eluent during purification. Store solid with a small packet of K₂CO₃ in the secondary container to maintain a basic micro-environment.

Q3: The material has become a sticky gum or oil.

Diagnosis: Hygroscopic Melting Point Depression .

  • The Science: The tertiary alcohol moiety can form hydrogen bonds with atmospheric water. Absorbed water depresses the melting point, causing the solid to "oil out." This wet environment then catalyzes the dehydration mentioned in Q2.

  • Action:

    • High-vacuum drying (0.1 mmHg) for 4 hours at ambient temperature.

    • If it resolidifies: Re-analyze purity.

    • If it remains oil: It is likely degraded. Discard.

Visualizing the Degradation Pathways

The following diagram illustrates the chemical fate of the molecule under poor storage conditions.

DegradationPathways cluster_prevention Prevention Strategies Compound 2-(2-Bromopyridin-3-yl) propan-2-ol (Target Molecule) Alkene Dehydration Product (Alkene Impurity) [M-18] Compound->Alkene Acid / Heat (-H2O) Radical Debrominated Species (Radical/H-abstraction) Compound->Radical UV Light / hν (-Br•) Cyclic Dihydrofuro-pyridine (Cyclization Product) Compound->Cyclic Base / Long Term (Intramolecular SNAr) P1 Store at -20°C P2 Amber Vial P3 Inert Gas (Ar)

Figure 1: Chemical degradation pathways. Red paths indicate irreversible chemical changes. Dashed line indicates a slower process.

Self-Validating QC Protocol

Before committing this material to a high-value step (e.g., GMP synthesis), run this 15-minute check.

The "Proton-Alkene" NMR Check:

  • Solvent: Use CDCl₃ neutralized with basic alumina (or DMSO-d6). Avoid non-neutralized CDCl₃ as it is naturally acidic and can induce dehydration in the NMR tube.

  • Region of Interest: Zoom into 5.0 – 6.0 ppm .

  • Pass Criteria: Flat baseline.

  • Fail Criteria: Appearance of two singlets (or fine doublets) corresponding to the terminal alkene protons (=CH₂).

  • Secondary Check: Verify the methyl integration at ~1.5 ppm. It should integrate to 6H (singlet). If it splits or shifts downfield, cyclization may have occurred.

References & Authority[2][3][4][5]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (General authority on E1 elimination mechanisms of tertiary alcohols).

  • Sigma-Aldrich (Merck). (2024). Safety Data Sheet: 2-(6-Bromopyridin-3-yl)propan-2-ol. (Provides baseline handling for structural isomers).

  • Jubilant Ingrevia. (2023). 2-Bromopyridine Safety Data Sheet. (Establishes light sensitivity of the bromopyridine moiety).

  • National Institutes of Health (NIH) - PubChem. (2024). Compound Summary: 2-(2-Bromophenyl)propan-2-ol. (Analogous structure stability data).

  • ReAgent Chemical Services. (2021). A Level Chemistry Revision: Organic Chemistry - Alcohols. (General reference for tertiary alcohol dehydration risks).

Sources

Technisches Support-Center: Aufreinigung von 2-(2-Brompyridin-3-yl)propan-2-ol durch Umkristallisation

Author: BenchChem Technical Support Team. Date: March 2026

Answering in German. Absolut! Hier ist ein technisches Support-Center, das speziell auf die Reinigung von 2-(2-Brompyridin-3-yl)propan-2-ol durch Umkristallisation zugeschnitten ist.

Willkommen im technischen Leitfaden für die Aufreinigung von 2-(2-Brompyridin-3-yl)propan-2-ol. Dieses Dokument dient als Ressource für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung und bietet detaillierte Protokolle, Leitfäden zur Lösungsmittelauswahl und Ratschläge zur Fehlerbehebung.

Teil 1: Grundlegende Prinzipien & Häufig gestellte Fragen (FAQs)

Diese Sektion behandelt die grundlegenden Konzepte, die für eine erfolgreiche Umkristallisation dieser spezifischen Verbindung entscheidend sind.

F1: Welche strukturellen Merkmale von 2-(2-Brompyridin-3-yl)propan-2-ol beeinflussen die Wahl des Lösungsmittels?

Die Molekülstruktur ist der Schlüssel zur Vorhersage des Löslichkeitsverhaltens. Lassen Sie uns die funktionellen Gruppen aufschlüsseln:

  • Pyridinring: Dieser aromatische Heterozyklus verleiht dem Molekül eine gewisse Polarität und eine grundlegende Eigenschaft durch das Stickstoffatom. Er deutet auf eine gute Löslichkeit in polaren und aromatischen Lösungsmitteln hin.

  • Brom-Substituent: Das Bromatom erhöht das Molekulargewicht und die Polarisierbarkeit, was die intermolekularen Kräfte (Van-der-Waals-Kräfte) verstärkt.

  • Tertiärer Alkohol (-C(CH₃)₂OH): Diese Gruppe ist polar und kann als Wasserstoffbrücken-Donor und -Akzeptor fungieren. Dies erhöht die Löslichkeit in polaren protischen Lösungsmitteln wie Alkoholen und Wasser erheblich.

Zusammengenommen machen diese Merkmale 2-(2-Brompyridin-3-yl)propan-2-ol zu einer mäßig polaren Verbindung . Die allgemeine Regel "Gleiches löst sich in Gleichem" legt nahe, dass mäßig polare Lösungsmittel die besten Kandidaten sind.[1][2][3]

F2: Was definiert ein ideales Umkristallisationslösungsmittel?

Ein ideales Lösungsmittel muss mehrere Kriterien erfüllen, um eine hohe Ausbeute und Reinheit zu gewährleisten:

  • Temperaturabhängige Löslichkeit: Die Verbindung sollte in heißem (siedendem) Lösungsmittel sehr gut löslich, in kaltem Lösungsmittel (Raumtemperatur oder darunter) jedoch nur schlecht löslich sein.[2][4][5] Dies ist das wichtigste Kriterium, da es die Kristallisation beim Abkühlen ermöglicht.

  • Löslichkeit von Verunreinigungen: Verunreinigungen sollten entweder im kalten Lösungsmittel sehr gut löslich sein (damit sie in der Mutterlauge verbleiben) oder im heißen Lösungsmittel unlöslich sein (damit sie durch Heißfiltration entfernt werden können).[5][6]

  • Chemische Inertheit: Das Lösungsmittel darf nicht mit der zu reinigenden Verbindung reagieren.[1][6]

  • Siedepunkt: Der Siedepunkt des Lösungsmittels sollte idealerweise unter dem Schmelzpunkt der reinen Verbindung liegen, um ein "Ausscheiden als Öl" zu vermeiden.[1][7][8]

  • Flüchtigkeit: Das Lösungsmittel sollte ausreichend flüchtig sein, um nach der Kristallisation leicht von den Kristallen entfernt werden zu können.[2][5]

F3: Wann sollte ich ein Einzellösungsmittelsystem gegenüber einem Mischlösungsmittelsystem verwenden?

  • Einzellösungsmittelsystem: Verwenden Sie dies, wenn Sie ein einzelnes Lösungsmittel finden, das die ideale temperaturabhängige Löslichkeit für Ihre Verbindung aufweist. Dies ist oft der einfachste und bevorzugte Ansatz.

  • Mischlösungsmittelsystem: Greifen Sie auf ein Mischlösungsmittelsystem zurück, wenn kein einzelnes Lösungsmittel geeignet ist.[5] Dies ist oft der Fall, wenn die Verbindung in einem Lösungsmittel zu gut und in einem anderen zu schlecht löslich ist. Das System besteht typischerweise aus:

    • Einem "guten" Lösungsmittel, in dem die Verbindung auch in der Kälte gut löslich ist.

    • Einem "schlechten" oder "Anti"-Lösungsmittel, in dem die Verbindung auch in der Hitze schlecht löslich ist. Die beiden Lösungsmittel müssen vollständig mischbar sein.[7]

Teil 2: Leitfaden zur Auswahl des Lösungsmittelsystems

Die Auswahl des richtigen Lösungsmittels ist ein kritischer experimenteller Schritt. Der folgende Arbeitsablauf und die Daten sollen diesen Prozess leiten.

Solvent_Selection_Workflow cluster_analysis Phase 1: Analyse & Vorhersage cluster_screening Phase 2: Experimentelles Screening (kleiner Maßstab) A Analysieren Sie die Struktur der Zielverbindung (2-(2-Brompyridin-3-yl)propan-2-ol) - Polarität - H-Brücken-Potenzial B Vorhersage der Löslichkeit basierend auf 'Gleiches löst sich in Gleichem' A->B C Erstellen Sie eine Kandidatenliste von Einzellösungsmitteln und Mischlösungsmittelpaaren B->C D Testen Sie die Löslichkeit in ~0.5 mL kaltem Lösungsmittel C->D Beginnen Sie das Screening E Löst es sich? D->E F Erhitzen Sie die Suspension zum Sieden E->F Nein K UNGEEIGNET: Zu löslich E->K Ja G Löst es sich vollständig? F->G H Kühlen Sie die klare Lösung auf Raumtemperatur, dann im Eisbad ab G->H Ja L UNGEEIGNET: Unlöslich G->L Nein I Bilden sich Kristalle? H->I J IDEALES LÖSUNGSMITTEL GEFUNDEN I->J Ja M UNGEEIGNET: Keine Kristallisation (zu löslich oder übersättigt) I->M Nein

Abbildung 1: Arbeitsablauf zur Auswahl eines Umkristallisationslösungsmittels.

Tabelle 1: Kandidatenlösungsmittel für 2-(2-Brompyridin-3-yl)propan-2-ol

Basierend auf der mäßig polaren, H-Brücken-fähigen Struktur der Zielverbindung werden die folgenden Lösungsmittel für das Screening vorgeschlagen.

LösungsmittelSiedepunkt (°C)Polarität (Dielektrische Konstante)Begründung & Hinweise
Einzellösungsmittel-Kandidaten
Toluol1112.4Gut für aromatische Verbindungen. Kann eine gute Löslichkeit bei hohen Temperaturen bieten.[1]
Ethylacetat776.0Ein mäßig polares Lösungsmittel, das oft ein guter Allrounder ist.[1]
2-Butanon (MEK)8018.5Polarer als Ethylacetat, kann für Verbindungen mit H-Brücken-Donoren nützlich sein.[1]
Isopropanol8219.9Ein Alkohol, der Wasserstoffbrückenbindungen eingehen kann; oft ein gutes Gleichgewicht der Polarität.
Ethanol (95%)7824.3Ähnlich wie Isopropanol, aber etwas polarer. Ein ausgezeichnetes allgemeines Lösungsmittel.[1]
Mischlösungsmittel-Komponenten
Methanol6533.6(Gutes Lösungsmittel) Sehr polar, löst wahrscheinlich die Verbindung gut.[1]
Aceton5620.7(Gutes Lösungsmittel) Sehr polar, löst viele organische Verbindungen.[1]
Wasser10080.4(Anti-Lösungsmittel) Sehr polar, aber die Verbindung ist aufgrund des hydrophoben aromatischen Rings wahrscheinlich schlecht löslich.[1]
Hexan / Heptan69 / 98~1.9(Anti-Lösungsmittel) Sehr unpolar, die Verbindung ist darin wahrscheinlich unlöslich.[1]
Protokoll 1: Experimentelles Screening von Lösungsmitteln im kleinen Maßstab
  • Geben Sie ca. 20-30 mg Ihres Rohmaterials in ein Reagenzglas.

  • Fügen Sie tropfenweise das zu testende Lösungsmittel bei Raumtemperatur hinzu (beginnen Sie mit 0,5 mL) und schütteln Sie. Notieren Sie, ob sich die Verbindung löst. Wenn ja, ist das Lösungsmittel für die Einzellösungsmittel-Umkristallisation ungeeignet.[9]

  • Wenn sich die Verbindung nicht löst, erhitzen Sie das Reagenzglas vorsichtig in einem heißen Wasserbad, bis das Lösungsmittel siedet. Fügen Sie bei Bedarf weiteres Lösungsmittel tropfenweise hinzu, bis sich der Feststoff gerade eben vollständig auflöst.

  • Wenn sich der Feststoff im siedenden Lösungsmittel nicht löst (nach Zugabe von ~3 mL), ist das Lösungsmittel wahrscheinlich ungeeignet.

  • Wenn eine klare Lösung entsteht, nehmen Sie das Reagenzglas aus dem Wasserbad und lassen Sie es langsam auf Raumtemperatur abkühlen.

  • Kühlen Sie es anschließend in einem Eis-Wasser-Bad für 10-15 Minuten.

  • Beobachten Sie die Kristallbildung. Ein ideales Lösungsmittel führt zur Bildung einer reichlichen Menge an Kristallen.[7]

Teil 3: Standardarbeitsanweisungen (SOPs)

Protokoll 2: Einzellösungsmittel-Umkristallisation
  • Auflösung: Geben Sie Ihr Rohmaterial in einen Erlenmeyerkolben. Fügen Sie eine kleine Menge des ausgewählten Lösungsmittels hinzu und erhitzen Sie die Mischung unter Rühren auf einem Heizrührer bis zum Sieden.[2]

  • Sättigung: Fügen Sie langsam weiteres heißes Lösungsmittel hinzu, bis sich der Feststoff gerade eben vollständig auflöst. Vermeiden Sie einen großen Überschuss an Lösungsmittel, da dies die Ausbeute verringert.[4]

  • (Optional) Heißfiltration: Wenn unlösliche Verunreinigungen vorhanden sind, fügen Sie einen kleinen Überschuss an heißem Lösungsmittel hinzu, um eine vorzeitige Kristallisation zu verhindern, und filtrieren Sie die heiße Lösung schnell durch einen vorgewärmten Trichter mit geriffeltem Filterpapier.[4]

  • Kristallisation: Nehmen Sie den Kolben vom Heizrührer, decken Sie ihn mit einem Uhrglas ab und lassen Sie ihn langsam und ungestört auf Raumtemperatur abkühlen. Eine langsame Abkühlung fördert das Wachstum größerer, reinerer Kristalle.[4][8]

  • Maximierung der Ausbeute: Sobald die Lösung Raumtemperatur erreicht hat, kühlen Sie den Kolben für mindestens 30 Minuten in einem Eis-Wasser-Bad, um die Kristallisation zu vervollständigen.

  • Sammlung: Sammeln Sie die Kristalle durch Vakuumfiltration mit einem Büchnertrichter.

  • Waschen: Waschen Sie die Kristalle im Trichter mit einer kleinen Menge eiskaltem Umkristallisationslösungsmittel, um anhaftende Verunreinigungen zu entfernen.[8]

  • Trocknen: Lassen Sie die Kristalle an der Luft oder in einem Vakuumexsikkator trocknen, bis ein konstantes Gewicht erreicht ist.

Protokoll 3: Mischlösungsmittel-Umkristallisation (Lösungsmittel/Anti-Lösungsmittel)
  • Auflösung: Lösen Sie das Rohmaterial in der minimalen Menge des heißen "guten" Lösungsmittels (z. B. Ethanol oder Aceton) in einem Erlenmeyerkolben.

  • Zugabe des Anti-Lösungsmittels: Erhitzen Sie die Lösung zum Sieden und fügen Sie langsam und tropfenweise das "schlechte" Anti-Lösungsmittel (z. B. Wasser oder Hexan) hinzu, bis Sie eine leichte, anhaltende Trübung bemerken. Dies ist der Sättigungspunkt.[7]

  • Klärung: Fügen Sie tropfenweise das "gute" Lösungsmittel hinzu, bis die Trübung gerade eben verschwindet und die Lösung wieder klar ist.

  • Kristallisation & Sammlung: Fahren Sie mit den Schritten 4-8 aus dem Einzellösungsmittel-Protokoll fort. Waschen Sie die Kristalle mit einer eiskalten Mischung der beiden Lösungsmittel im gleichen Verhältnis wie für die Kristallisation verwendet.

Teil 4: Leitfaden zur Fehlerbehebung

Troubleshooting_Tree cluster_crystals Keine Kristalle bilden sich cluster_oil Verbindung ölt aus Problem Problem bei der Umkristallisation P1 Keine Kristalle nach dem Abkühlen Problem->P1 P2 Produkt scheidet sich als Öl ab Problem->P2 C1 Ursache: Zu viel Lösungsmittel verwendet? P1->C1 S1 Lösung: Kochen Sie einen Teil des Lösungsmittels ab und versuchen Sie erneut abzukühlen. C1->S1 Ja C2 Ursache: Übersättigte Lösung? C1->C2 Nein S2 Lösung: 1. Kratzen Sie die Innenwand des Kolbens. 2. Fügen Sie einen Impfkristall hinzu. C2->S2 Ja C3 Ursache: Siedepunkt des Lösungsmittels liegt über dem Schmelzpunkt der unreinen Verbindung? P2->C3 S3 Lösung: 1. Erhitzen Sie erneut, um das Öl aufzulösen. 2. Fügen Sie mehr Lösungsmittel hinzu. 3. Langsamer abkühlen lassen. C3->S3 Ja C4 Ursache: Zu schnelle Abkühlung? C3->C4 Nein S4 Lösung: Isolieren Sie den Kolben, um eine sehr langsame Abkühlung zu gewährleisten. C4->S4 Ja

Abbildung 2: Entscheidungsbaum zur Fehlerbehebung bei häufigen Umkristallisationsproblemen.

F: Meine Verbindung löst sich auch im siedenden Lösungsmittel nicht auf. Was soll ich tun?

  • Antwort: Sie verwenden wahrscheinlich ein zu unpolares Lösungsmittel oder die Löslichkeit ist einfach zu gering. Versuchen Sie, zu einem polareren Lösungsmittel aus der Kandidatenliste zu wechseln. Wenn Sie bereits ein polares Lösungsmittel verwenden, müssen Sie möglicherweise ein Mischlösungsmittelsystem in Betracht ziehen, bei dem Sie mit einem "guten" Lösungsmittel beginnen, in dem es sich löst.

F: Meine Verbindung ist gelöst, aber es bilden sich beim Abkühlen keine Kristalle. Was ist falsch?

  • Antwort: Dies ist ein häufiges Problem mit zwei wahrscheinlichen Ursachen:

    • Zu viel Lösungsmittel: Sie haben möglicherweise zu viel Lösungsmittel verwendet, sodass die Lösung beim Abkühlen nicht gesättigt wird. Die Lösung besteht darin, das Volumen durch vorsichtiges Sieden zu reduzieren und die Lösung erneut abkühlen zu lassen.[10][11]

    • Übersättigung: Die Lösung ist übersättigt und benötigt einen "Anstoß", um die Kristallisation zu starten. Versuchen Sie, die Innenseite des Kolbens unterhalb der Flüssigkeitsoberfläche mit einem Glasstab zu kratzen.[11] Die mikroskopischen Kratzer bieten Keimbildungsstellen. Alternativ können Sie einen winzigen Kristall Ihres Rohmaterials ("Impfkristall") hinzufügen, um das Kristallwachstum zu initiieren.[11]

F: Mein Produkt ist als Öl statt als Kristalle "ausgeölt". Wie kann ich das beheben?

  • Antwort: Das "Ausscheiden als Öl" tritt auf, wenn die gesättigte Lösung bei einer Temperatur abgekühlt wird, die über dem Schmelzpunkt der (oft unreinen) Verbindung liegt.[10]

    • Lösung: Erhitzen Sie die Mischung erneut, bis das Öl wieder gelöst ist. Fügen Sie eine kleine Menge mehr Lösungsmittel hinzu, um die Sättigungstemperatur zu senken. Lassen Sie die Lösung dann sehr langsam abkühlen, eventuell indem Sie den Kolben in einem großen Becher mit heißem Wasser stehen lassen, der langsam abkühlt. Das Kratzen der Kolbenwand während des Abkühlens kann ebenfalls helfen, die Kristallisation bei einer höheren Temperatur auszulösen.[10][11]

F: Mein Endprodukt ist auch nach der Umkristallisation noch gefärbt. Was kann ich tun?

  • Antwort: Farbige Verunreinigungen sind oft große, polare Moleküle mit konjugierten Systemen. Sie können durch die Zugabe von Aktivkohle entfernt werden.

    • Verfahren: Lösen Sie Ihr Rohmaterial im heißen Lösungsmittel. Nehmen Sie es vom Heizrührer und fügen Sie eine kleine Spatelspitze Aktivkohle hinzu (zu viel wird Ihr Produkt adsorbieren und die Ausbeute verringern). Erhitzen Sie die Mischung einige Minuten lang unter Rühren zum Sieden. Führen Sie eine Heißfiltration durch, um die Aktivkohle (mit den adsorbierten Verunreinigungen) zu entfernen, und fahren Sie dann mit der Abkühlung fort.[12]

F: Meine Wiedergewinnungsausbeute ist sehr gering. Wie kann ich sie verbessern?

  • Antwort: Eine geringe Ausbeute ist oft auf eine der folgenden Ursachen zurückzuführen:

    • Verwendung von zu viel Lösungsmittel: Dies ist die häufigste Ursache. Verwenden Sie immer die minimale Menge an heißem Lösungsmittel, die zur Auflösung Ihrer Verbindung erforderlich ist.[13]

    • Vorzeitige Kristallisation: Wenn die Verbindung während der Heißfiltration auskristallisiert, geht Produkt verloren. Stellen Sie sicher, dass Ihre Apparatur vorgewärmt ist und verwenden Sie einen leichten Überschuss an Lösungsmittel, den Sie vor dem Abkühlen wieder abdampfen können.

    • Zu aggressives Waschen: Waschen Sie die Kristalle nur mit einer minimalen Menge eiskaltem Lösungsmittel. Die Verwendung von warmem oder zu viel Lösungsmittel löst einen Teil Ihres Produkts wieder auf.

    • Zweite Ernte: Sie können versuchen, das Volumen der Mutterlauge (das Filtrat nach der ersten Filtration) durch Sieden zu reduzieren und abkühlen zu lassen, um eine zweite, weniger reine Ernte von Kristallen zu erhalten.

Teil 5: Referenzen

  • Experiment 2: Recrystallization. (n.d.). University of Colorado Boulder. Abgerufen von

  • Finding the best solvent for recrystallisation student sheet. (2021). Royal Society of Chemistry. Abgerufen von

  • Solvent Choice - Chemistry Teaching Labs. (n.d.). University of York. Abgerufen von

  • Solvent Selection and Recrystallization Guide. (n.d.). Scribd. Abgerufen von [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Abgerufen von

  • Recrystallization I. (n.d.). Organic Chemistry I Laboratory. Abgerufen von

  • Recrystallization. (n.d.). JoVE. Abgerufen von

  • Summary of Common Crystallization Solvents. (n.d.). University of Rochester. Abgerufen von

  • Recrystallization1. (n.d.). California State University, Long Beach. Abgerufen von

  • Problems in recrystallization. (n.d.). Biocyclopedia. Abgerufen von

  • RECRYSTALLISATION. (n.d.). University of Calgary. Abgerufen von

  • Isolation and Purification of Organic Compounds Recrystallization (Expt #3). (n.d.). University of Massachusetts Lowell. Abgerufen von

  • Troubleshooting common issues in pyridine synthesis. (2025). BenchChem. Abgerufen von

  • Baumann, J. B. (1979). Solvent Selection for Recrystallization. Journal of Chemical Education. Abgerufen von

  • Problems with Recrystallisations. (n.d.). University of York. Abgerufen von

  • Troubleshooting. (2022). Chemistry LibreTexts. Abgerufen von

  • Simple recrystallization method for obtaining pure compound (natural product)? (2018). ResearchGate. Abgerufen von

  • Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization. (2021). Semantic Scholar. Abgerufen von

  • Rowan College at Burlington County CHE 241 Lab 2: Recrystallization. (n.d.). Chemistry Solutions. Abgerufen von

Sources

Reducing residual solvent levels in 2-(2-Bromopyridin-3-yl)propan-2-ol production

Author: BenchChem Technical Support Team. Date: March 2026

Product: 2-(2-Bromopyridin-3-yl)propan-2-ol

Executive Summary

This guide addresses the persistent challenge of reducing residual solvent levels—specifically THF, Toluene, and Chlorinated solvents—in the production of This compound .

This tertiary alcohol is chemically sensitive.[1] The proximity of the hydroxyl group (position 3) to the bromine (position 2) on the pyridine ring creates a high risk of intramolecular cyclization (forming furo[3,2-b]pyridine derivatives) or dehydration (forming the alkene) if thermal limits are exceeded during drying. Therefore, standard "heat and vacuum" protocols often fail or degrade the product.

This guide provides chemically grounded protocols to achieve ICH Q3C (R8) compliance without compromising API purity.

Module 1: Critical Process Parameters & Limits

Before troubleshooting, verify your targets against the International Council for Harmonisation (ICH) guidelines.

SolventClassPDE (mg/day)Concentration Limit (ppm)Primary Removal Challenge
THF Class 27.2720Forms strong H-bonds with tertiary -OH; stable solvates.
Toluene Class 28.9890High boiling point (110°C); hard to remove without heat.
DCM Class 26.0600Trapped in crystal lattice; requires displacement.
Ethanol Class 350 (max)5,000Generally easier, but can esterify if acid is present.

Reference: ICH Q3C (R8) Guideline for Residual Solvents [1].

Module 2: Troubleshooting Guides
Issue #1: "I cannot get THF levels below 1000 ppm without melting/degrading my solid."

Diagnosis: You are likely dealing with a THF Solvate . Tertiary alcohols are notorious for coordinating with THF oxygen atoms via hydrogen bonding. If the solvent is part of the crystal lattice, standard vacuum drying will fail until the lattice is broken.

The Solution: The "Put-and-Take" Solvent Swap Do not increase heat. Instead, use a higher-boiling, non-hydrogen-bonding solvent (Toluene or Heptane) to displace the THF.

Protocol:

  • Dissolution: Redissolve your crude solid in Toluene (approx. 5-8 volumes). Toluene forms a positive azeotrope with THF (BP 81°C) and Water.

  • Distillation (The "Put-and-Take"):

    • Heat the mixture to mild reflux under partial vacuum (keep pot temp < 50°C).

    • Distill off the solvent volume.[1]

    • Crucial Step: As volume decreases, continuously add fresh Toluene to maintain constant volume.

    • Monitor distillate by GC until THF is < 0.5%.

  • Crystallization: Slowly cool the toluene solution. Add Heptane (anti-solvent) dropwise to induce precipitation. The new crystal lattice will trap Toluene/Heptane (easier to remove or higher limits) instead of THF.

  • Final Dry: Filter and dry at 40°C.

Visualizing the Logic:

SolventSwap Start Crude Product (High THF) Dissolve Dissolve in Toluene (Disrupts H-Bonds) Start->Dissolve Distill Vacuum Distillation (Constant Volume) Dissolve->Distill Check THF in Distillate? Distill->Check Check->Distill Yes (>0.5%) Crystallize Crystallize w/ Heptane Check->Crystallize No (<0.5%)

Caption: Azeotropic displacement workflow to break THF solvates without excessive heat.

Issue #2: "My product turns yellow/brown during drying (Decomposition)."

Diagnosis: The 2-bromo-3-hydroxy motif is chemically spring-loaded. Under basic conditions or high heat (>60°C), you are triggering cyclization to form a furan ring (furo[3,2-b]pyridine) or elimination to the alkene.

The Solution: Humidity-Controlled Drying Paradoxically, "bone dry" gas can sometimes lock solvents into the surface crust (case hardening). Using a humidified gas sweep can keep the surface porous and displace organic solvents.

Protocol:

  • Temperature Limit: Set oven max to 45°C .

  • Atmosphere: Use a Nitrogen sweep.

  • The "Wet" Cycle: For the first 4 hours, pass the Nitrogen through a water bubbler (RH 40-60%). Water vapor molecules are small and can penetrate the lattice, displacing the larger organic solvent molecules.

  • The "Dry" Cycle: Switch to dry Nitrogen for the final 12-24 hours to remove the water.

  • Vacuum: Use high vacuum (< 10 mbar) only during the "Dry" cycle.

Issue #3: "I have residual DCM (Dichloromethane) that won't leave."

Diagnosis: DCM is heavy and packs efficiently into crystal voids. It is also a Class 2 solvent with a low limit (600 ppm).

The Solution: Reslurry (Digestion) Recrystallization might be too aggressive (yield loss). A reslurry allows the solvent to diffuse out of the solid without fully dissolving it.

Protocol:

  • Suspend the solid in 10 volumes of Pentane or Cyclohexane .

  • Stir rapidly at room temperature for 12-24 hours.

  • The dynamic equilibrium allows DCM to partition from the solid into the bulk solvent.

  • Filter and dry.[1]

Module 3: Analytical Troubleshooting (FAQ)

Q: Why does my Headspace GC show lower solvent levels than my LOD (Loss on Drying)? A: LOD measures all volatiles, including water. If your product is hygroscopic (common for pyridines), LOD will be falsely high. Always rely on Headspace GC (HS-GC) for specific solvent quantitation. Ensure your HS-GC method uses a high-boiling solvent like DMAc (Dimethylacetamide) or DMI (1,3-Dimethyl-2-imidazolidinone) to fully dissolve the matrix at the equilibration temperature.

Q: Can I use lyophilization (Freeze Drying)? A: Only if the solvent is water or t-Butanol. Lyophilizers are generally not rated for aggressive solvents like THF or DCM (they damage the vacuum pump seals and oil). Furthermore, lyophilization rarely breaks the specific crystal solvates associated with this molecule.

Q: Is spray drying an option? A: Yes, spray drying is excellent for removing residual solvents because it creates amorphous material with high surface area (instant evaporation). However, it requires the API to be amorphous-stable. If the crystalline form is required for stability, spray drying is not recommended.

Module 4: Process Safety & Stability Logic

The following decision tree helps you choose the right drying method based on your specific impurity profile.

DryingLogic Start High Residual Solvents CheckImp Check Impurity Profile (HPLC) Start->CheckImp Degradation Degradants Present? (Cyclized/Alkene) CheckImp->Degradation Solvate Is it a Solvate? (DSC/TGA check) Degradation->Solvate No (Stable) MethodB Method B: Reslurry in Pentane (Ambient Temp) Degradation->MethodB Yes (Heat Sensitive) MethodA Method A: Solvent Swap (Toluene) + Crystallization Solvate->MethodA Yes (Trapped) MethodC Method C: Humidity Controlled Drying (<45°C) Solvate->MethodC No (Surface only)

Caption: Decision matrix for selecting the drying protocol based on thermal stability and solvation state.

References
  • International Council for Harmonisation (ICH). (2021).[2][3][4] ICH Q3C (R8) Guideline for Residual Solvents.[2][3][4][5]Link

  • Byrne, F. P., et al. (2016). Tools and techniques for solvent selection: green solvent selection guides. Sustainable Chemical Processes. Link

  • Papadakis, E., et al. (2016). Solvent selection methodology for pharmaceutical processes: Solvent swap.[6][7][8][9] Chemical Engineering Research and Design.[7] Link

  • Luyben, W. L. (2013). Plantwide Control for the Separation of THF–Water in an Azeotropic Distillation Process. Industrial & Engineering Chemistry Research.[7] Link

Sources

Validation & Comparative

Comparative Guide: Benchtop vs. High-Field NMR for the Spectral Interpretation of 2-(2-Bromopyridin-3-yl)propan-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

As pharmaceutical pipelines accelerate, the demand for rapid, highly confident structural verification of key synthetic intermediates has never been higher. 2-(2-Bromopyridin-3-yl)propan-2-ol (CAS: 909532-39-4) is a highly versatile building block frequently utilized in medicinal chemistry for Suzuki-Miyaura cross-coupling reactions and the synthesis of complex kinase inhibitors.

Traditionally, Nuclear Magnetic Resonance (NMR) spectroscopy for such intermediates was exclusively relegated to centralized, high-field superconducting facilities. However, the advent of cryogen-free, permanent-magnet benchtop NMR spectrometers has disrupted this paradigm[1].

As a Senior Application Scientist, I have designed this guide to objectively compare the analytical performance of Benchtop NMR (80 MHz) against High-Field NMR (600 MHz) for the routine structural elucidation and purity analysis of this compound. This guide details the fundamental spectral interpretation, explains the causality behind the chemical shifts, and provides field-proven, self-validating experimental protocols.

Spectral Interpretation & Causality Analysis

Understanding the intrinsic electronic environment of this compound is critical before evaluating instrument performance. The molecule consists of a pyridine ring substituted with a strongly electronegative bromine atom at C2 and a bulky, mildly electron-donating 2-hydroxypropan-2-yl group at C3.

Causality of H NMR Chemical Shifts
  • Pyridine Protons (H6, H4, H5): The nitrogen atom in the pyridine ring exerts a strong electron-withdrawing effect via both inductive and resonance mechanisms, heavily deshielding the

    
    -proton (H6) and 
    
    
    
    -proton (H4)[2].
    • H6 (

      
       ~8.25 ppm):  Experiences the maximum deshielding due to its proximity to the nitrogen atom. It appears as a doublet of doublets (dd) due to ortho-coupling with H5 (
      
      
      
      Hz) and meta-coupling with H4 (
      
      
      Hz).
    • H4 (

      
       ~8.05 ppm):  Deshielded by the ring current and the meta-relationship to the electronegative bromine. It also appears as a dd (
      
      
      
      Hz).
    • H5 (

      
       ~7.30 ppm):  The least deshielded aromatic proton, appearing as a dd (
      
      
      
      Hz).
  • Aliphatic Protons:

    • gem-Dimethyls (

      
       ~1.65 ppm):  The two methyl groups attached to the C3' quaternary carbon are chemically equivalent. They appear as a sharp 6H singlet. They are slightly deshielded compared to standard alkanes due to the adjacent hydroxyl oxygen.
      
    • Hydroxyl Proton (

      
       ~2.5–3.5 ppm):  Appears as a broad singlet. Its exact shift is highly dependent on sample concentration, temperature, and hydrogen bonding.
      
Causality of C NMR Chemical Shifts
  • Aromatic Carbons: The C6 carbon adjacent to the nitrogen is the most deshielded (

    
     ~148.0 ppm). The C2 carbon bonded to the bromine experiences a strong inductive pull, shifting to 
    
    
    
    ~141.0 ppm. The C5 carbon is the most shielded in the ring (
    
    
    ~123.0 ppm).
  • Aliphatic Carbons: The quaternary carbon bonded to the hydroxyl group (C-OH) is shifted downfield to

    
     ~72.5 ppm due to oxygen's electronegativity, while the equivalent methyl carbons resonate at 
    
    
    
    ~29.5 ppm.

Comparative Data Presentation: 80 MHz vs. 600 MHz

The fundamental difference between benchtop and high-field systems is spectral dispersion (


). At 80 MHz, the Hz-per-ppm ratio is 80; at 600 MHz, it is 600. This directly impacts the ability to resolve complex 

-couplings in the crowded aromatic region.
Table 1: H and C NMR Assignments & Platform Resolution
Nucleus / PositionExpected Shift (

, ppm)
Multiplicity &

-Coupling (Hz)
Benchtop NMR (80 MHz) ResolutionHigh-Field NMR (600 MHz) Resolution

H - H6 (Pyridine)
8.25dd,

= 4.8, 1.8
Appears as a broad doublet; meta-coupling (1.8 Hz) often unresolved.Fully resolved doublet of doublets.

H - H4 (Pyridine)
8.05dd,

= 7.8, 1.8
Appears as a doublet; potential overlap with H6 tails.Fully resolved doublet of doublets.

H - H5 (Pyridine)
7.30dd,

= 7.8, 4.8
Resolved as a broad multiplet/doublet.Fully resolved doublet of doublets.

H - OH
2.50 - 3.50br s, 1HBroad singlet; easily identifiable.Broad singlet; easily identifiable.

H - CH

(x2)
1.65s, 6HSharp, distinct singlet.Sharp, distinct singlet.

C - C6
148.0Quaternary / CHRequires >500 scans for adequate S/N.High S/N achieved in <64 scans.

C - C-OH
72.5QuaternaryWeak signal; requires high concentration.Sharp, distinct peak.

C - CH

29.5CH

Strong signal; easily resolved.Strong signal; easily resolved.
Table 2: Operational Performance Comparison
MetricBenchtop NMR (80 MHz)High-Field NMR (600 MHz)
Primary Use Case Reaction monitoring, rapid Go/No-Go verification.Trace impurity profiling (<0.1%), complex elucidation.
Sample Throughput High (at-line placement, no sample transport).Medium (requires transport to centralized core facility).
Sensitivity (Limit of Detection) ~1-5 mM for

H.
<10

M for

H.
Infrastructure Requirements Standard 110/220V outlet, no cryogens.Liquid Helium/Nitrogen, dedicated facility, high power.

Self-Validating Experimental Protocols

To ensure data integrity, every analytical workflow must be self-validating. The following protocols guarantee reproducible results across both platforms.

Protocol A: Sample Preparation & Solvent Management

Expert Insight: Trace water in CDCl


 appears as a broad singlet at 

1.56 ppm[3]. Because the gem-dimethyl protons of our target molecule resonate at

1.65 ppm, failure to dry the solvent will result in peak overlap, severely compromising integration on the 80 MHz system where peak dispersion is compressed.
  • Solvent Drying: Store CDCl

    
     (containing 0.03% v/v TMS) over activated 4Å molecular sieves for at least 24 hours prior to use.
    
  • Sample Concentration:

    • Benchtop (80 MHz): Dissolve 25 mg of this compound in 0.6 mL of dry CDCl

      
       (~190 mM) to maximize S/N for 
      
      
      
      C acquisition.
    • High-Field (600 MHz): Dissolve 5 mg in 0.6 mL of dry CDCl

      
       (~38 mM) to prevent detector saturation and maintain optimal lineshape.
      
  • Filtration: Filter the solution through a 0.2

    
    m PTFE syringe filter directly into a high-quality 5 mm NMR tube to remove particulates that distort magnetic homogeneity.
    
Protocol B: Instrument Validation & Acquisition
  • Lineshape Validation (Self-Correction): Before running the target sample, insert a standard 1% Ethylbenzene in CDCl

    
     sample. Run a single scan. The Full Width at Half Maximum (FWHM) of the TMS peak must be <0.5 Hz on the 600 MHz system and <1.2 Hz on the 80 MHz system. If it exceeds this, re-shim the magnet.
    
  • 
    H NMR Acquisition: 
    
    • Use a 30-degree excitation pulse (zg30 on Bruker systems). Causality: A 30° pulse allows for a shorter relaxation delay (D1 = 1.5 s), enabling faster signal averaging without saturating the spin system.

    • Benchtop: 16 scans, 10 seconds per scan. Total time: ~2.5 minutes.

    • High-Field: 8 scans, 8 seconds per scan. Total time: ~1 minute.

  • 
    C NMR Acquisition: 
    
    • Use a power-gated decoupling sequence (zgpg30) to leverage the Nuclear Overhauser Effect (NOE), which enhances the signal of the carbon atoms attached to protons.

    • Benchtop: Minimum 1024 scans due to low inherent sensitivity. Total time: ~1 hour.

    • High-Field: 128 scans. Total time: ~5 minutes.

Decision Matrix Workflow

To optimize laboratory efficiency, the choice between Benchtop and High-Field NMR should be governed by the specific analytical objective of the synthesis step.

NMR_Decision_Tree A Target: this compound (CAS: 909532-39-4) B Primary Analytical Objective? A->B C Routine Structural Verification Reaction Yield & Go/No-Go B->C High Throughput D Trace Impurity Profiling Complex J-Coupling Analysis B->D High Resolution E Benchtop NMR (80 MHz) - Rapid deployment - Resolves gem-dimethyls - Aromatic overlap C->E F High-Field NMR (600 MHz) - High sensitivity - Resolves meta/ortho couplings - Detects <0.1% impurities D->F G Proceed to Downstream Synthesis (e.g., Suzuki Cross-Coupling) E->G F->G

Workflow for selecting the optimal NMR platform for pyridine intermediate analysis.

Conclusion & Recommendations

For the routine analysis of This compound , Benchtop NMR (80 MHz) is highly recommended as the primary screening tool. Despite the loss of fine


-coupling resolution in the pyridine aromatic region, the benchtop system easily resolves the diagnostic 6H aliphatic singlet at 

1.65 ppm, providing immediate, at-line confirmation of the propan-2-ol moiety's presence.

Conversely, High-Field NMR (600 MHz) should be reserved for final API characterization, regulatory submissions, or troubleshooting complex side-reactions where resolving the 1.8 Hz meta-coupling of the pyridine ring or detecting sub-0.1% trace impurities is analytically mandatory.

By strategically deploying both platforms according to the decision matrix above, pharmaceutical laboratories can drastically reduce analytical bottlenecks while maintaining rigorous scientific integrity.

References

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist Source: Organometallics (ACS Publications), 2010. URL:[Link][3]

  • Benchtop NMR in Biomedicine: An Updated Literature Overview Source: MDPI, 2025. URL:[Link][1]

  • Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity Source: Inorganic Chemistry (ACS Publications), 2022. URL:[Link][2]

Sources

IR spectroscopy characteristic peaks for 2-(2-Bromopyridin-3-yl)propan-2-ol validation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

In the synthesis of fragment-based drug candidates, 2-(2-Bromopyridin-3-yl)propan-2-ol serves as a critical halogenated scaffold. Its validation is frequently complicated by the presence of its ketone precursor (1-(2-bromopyridin-3-yl)ethanone) and potential regioisomers.

This guide moves beyond generic spectral lists. It provides a comparative validation protocol designed to distinguish the target product from its specific synthetic impurities and isomers using FTIR (Fourier Transform Infrared Spectroscopy). The focus is on the causality of vibrational modes —explaining why peaks shift and how to use these shifts as definitive "Go/No-Go" decision gates in process chemistry.

Structural Analysis & Predicted Fingerprint

The target molecule combines an electron-deficient 2-bromopyridine ring with a steric tertiary alcohol . Validation requires confirming three structural motifs simultaneously:

  • Gem-dimethyl Tertiary Alcohol: Presence of O-H and specific C-O stretches.

  • Pyridine Skeletal Integrity: Characteristic ring breathing modes.[1]

  • Substitution Pattern (2,3-disubstituted): Crucial for distinguishing from the 2,5- or 2,6-isomers.[2]

Table 1: Characteristic Frequency Assignment (Target vs. Precursor)
Functional GroupVibration ModeTarget: this compoundPrecursor: 1-(2-Bromopyridin-3-yl)ethanoneValidation Insight
Hydroxyl (-OH) O-H Stretch3200–3500 cm⁻¹ (Broad, Strong)AbsentPrimary Indicator. Appearance confirms nucleophilic addition.
Carbonyl (C=O) C=O StretchAbsent1680–1700 cm⁻¹ (Strong)Critical Purity Check. Presence indicates incomplete reaction.
Methyl (C-CH₃) C-H Stretch (sp³)2970 & 2870 cm⁻¹ (Split doublet)2900–3000 cm⁻¹ (Weak)The gem-dimethyl group often shows a characteristic doublet splitting.
C-O Bond C-O Stretch (3°)~1150 cm⁻¹ (Strong)AbsentConfirms tertiary alcohol formation.
Pyridine Ring C=N / C=C Stretch1580, 1560, 1430 cm⁻¹1580, 1560, 1430 cm⁻¹Ring modes remain largely unchanged; useful for normalization.
Substitution C-H OOP Bend780 ± 20 cm⁻¹ (3 adj. H's)780 ± 20 cm⁻¹Confirms 2,3-substitution pattern (protons at 4,5,6).

Comparative Analysis: Product vs. Alternatives

In a drug development context, "alternatives" are often the impurities or isomers that mimic the product. Distinguishing these is critical for maintaining E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) in your QC protocols.

Scenario A: Target vs. Precursor (The Reaction Monitor)
  • The Problem: The starting material, 1-(2-bromopyridin-3-yl)ethanone, is a conjugated ketone.

  • The Spectral Shift: The conversion of C=O to C-OH removes the conjugation with the pyridine ring.

  • Diagnostic: Monitor the disappearance of the 1690 cm⁻¹ peak . Even a 2% residual ketone will show a sharp needle in this region. Simultaneously, the broad O-H band at 3300 cm⁻¹ must appear.

    • Caution: Wet samples (water) also absorb at 3300 cm⁻¹. Confirm the C-O stretch at 1150 cm⁻¹ to distinguish product formation from simple moisture contamination.

Scenario B: Target vs. Regioisomer (The Specificity Check)
  • The Problem: 2-(6 -Bromopyridin-3-yl)propan-2-ol is a common isomer if the bromination or coupling regioselectivity drifts.

  • The Mechanism: The "Fingerprint Region" (600–900 cm⁻¹) is governed by the number of adjacent hydrogen atoms on the aromatic ring (Out-of-Plane bending).

  • Diagnostic:

    • Target (2,3-subst): Protons are at positions 4, 5, and 6. This creates a "3-adjacent proton" system.

      • Signal: Strong band at ~780 cm⁻¹ and ~710 cm⁻¹.

    • Isomer (2,5-subst / 6-bromo-3-yl): Protons are at positions 2, 4, 5. H-4 and H-5 are adjacent; H-2 is isolated.

      • Signal: Strong band at ~820 cm⁻¹ (2 adjacent) and ~880 cm⁻¹ (isolated).

Experimental Protocol: ATR-FTIR

For rapid validation of this solid/oil intermediate, Attenuated Total Reflectance (ATR) is superior to KBr pellets due to the hygroscopic nature of the tertiary alcohol.

Step-by-Step Workflow
  • Crystal Cleaning: Clean the Diamond/ZnSe crystal with isopropanol. Ensure the background energy curve is normal.

  • Background Scan: Collect 16 scans of the ambient air to subtract CO₂ and H₂O vapor.

  • Sample Loading:

    • If Oil: Place 1 drop covering the crystal eye.

    • If Solid: Place ~5 mg of powder; apply high pressure using the anvil to ensure intimate contact.

  • Acquisition:

    • Resolution: 4 cm⁻¹

    • Scans: 32 (sufficient for S/N ratio > 100:1)

    • Range: 4000–600 cm⁻¹

  • Post-Processing: Apply "ATR Correction" (if comparing to library transmission spectra) to adjust for penetration depth differences at lower wavenumbers.

Validation Logic Diagram

The following decision tree visualizes the logic for validating the product against its common failure modes.

IR_Validation Start Crude Product Spectrum Check_CO Check 1680-1700 cm⁻¹ (C=O Stretch) Start->Check_CO Has_CO Peak Present Check_CO->Has_CO Strong Peak No_CO Peak Absent Check_CO->No_CO Baseline Result_Fail_Start FAIL: Unreacted Precursor Has_CO->Result_Fail_Start Check_OH Check 3200-3500 cm⁻¹ (O-H Stretch) No_CO->Check_OH No_OH Broad Band Absent Check_OH->No_OH Has_OH Broad Band Present Check_OH->Has_OH Result_Fail_Prod FAIL: No Alcohol Formed No_OH->Result_Fail_Prod Check_Fingerprint Check Fingerprint (OOP Bending) 750-800 cm⁻¹ vs 800-850 cm⁻¹ Has_OH->Check_Fingerprint Pattern_Target Peak at ~780 cm⁻¹ (3 adj. protons) Check_Fingerprint->Pattern_Target Pattern_Isomer Peak at ~820 cm⁻¹ (2 adj. protons) Check_Fingerprint->Pattern_Isomer Result_Pass PASS: this compound Identity Confirmed Pattern_Target->Result_Pass Result_Fail_Iso FAIL: Wrong Regioisomer (Likely 2,5-subst) Pattern_Isomer->Result_Fail_Iso

Figure 1: Logic flow for spectral validation of this compound, prioritizing impurity detection (ketone) and isomer differentiation.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.
  • Doc Brown's Chemistry. (n.d.). Infrared spectroscopy of alcohols - spectra of propan-2-ol. Retrieved from [Link] (Validation of tertiary alcohol C-O and O-H stretch characteristics).

  • National Institute of Standards and Technology (NIST). (2023). NIST Chemistry WebBook, SRD 69: 2-Bromopyridine IR Spectrum. Retrieved from [Link] (Baseline data for 2-bromopyridine ring vibrations).

  • PubChem. (2023). 2-(6-Bromopyridin-2-yl)propan-2-ol Compound Summary. Retrieved from [Link] (Isomer structural comparison data).

  • Katritzky, A. R., & Ambler, A. P. (1963). Infrared Spectra of Pyridines. In Physical Methods in Heterocyclic Chemistry (Vol. 2). Academic Press.

Sources

Bioisosteric replacement studies using 2-(2-Bromopyridin-3-yl)propan-2-ol moieties

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Bioisosteric Replacement Guide: Optimizing the 2-(2-Bromopyridin-3-yl)propan-2-ol Scaffold

Part 1: Executive Technical Analysis

The moiety This compound represents a highly specialized fragment in modern medicinal chemistry. Unlike simple pyridine spacers, this scaffold offers a unique trifecta of properties:

  • The 2-Bromine Atom: Serves either as a reactive handle for cross-coupling (e.g., Suzuki-Miyaura) to install the pyridine onto a core scaffold or as a "conformation locker" via steric clash with the C3-substituent.

  • The Pyridine Nitrogen: A canonical hydrogen bond acceptor (HBA) with lower lipophilicity than a phenyl ring.

  • The C3-Gem-Dimethyl Carbinol: A polar, solubilizing group that mimics the hydration shell of a carbonyl without the electrophilic liability.

The Critical Challenge: While the tertiary alcohol improves solubility, it is a metabolic "soft spot" (susceptible to Phase II glucuronidation) and can suffer from poor permeability if the LogD drops too low. Furthermore, the 2-Br atom, if retained in the final drug, poses molecular weight and lipophilicity penalties.

This guide analyzes three primary bioisosteric replacement strategies to optimize this scaffold: The Oxetane Switch , The Fluorine Edit , and The Atropisomeric Lock .

Part 2: Comparative Bioisosteric Matrix

The following table contrasts the baseline moiety with its top three bioisosteric alternatives.

FeatureBaseline Moiety (2-Br-Py-C(Me)2OH)Alternative A: The Oxetane Switch (Oxetan-3-yl)Alternative B: The Fluorine Edit (C(CF3)2OH or C(Me)2F)Alternative C: The De-Aza Lock (2-Br-Phenyl analog)
Primary Utility Synthetic handle; H-bond acceptor.[1]Solubility enhancement; Metabolic stability.[2][3][4]Metabolic blocking; Potency increase.Permeability; pi-stacking.[5]
LogD (pH 7.4) Moderate (2.0 - 2.5)Low (< 1.5) (Superior Solubility)High (> 3.0) (Superior Permeability)High (> 3.5)
H-Bond Capacity 1 Donor / 2 Acceptors0 Donors / 3 Acceptors1 Donor (Acidic) / 1 Acceptor1 Donor / 0 Acceptors (Ring)
Metabolic Risk High (Glucuronidation of OH)Low (Ether is stable)Low (C-F bond stability)Moderate (CYP oxidation)
Steric Profile High (Ortho-clash twists ring)Medium (Compact ring)High (CF3 is bulky)High
Deep Dive: The "Ortho-Effect" Mechanism

In the 2-(2-Bromopyridin-3-yl) configuration, the Bromine atom at C2 forces the C3-isopropyl group out of the pyridine plane due to steric repulsion (A(1,2) strain).

  • Scientific Insight: If you replace the Bromine with a Hydrogen, the molecule flattens, potentially killing bioactivity if the target requires a twisted conformation.

  • Recommendation: If removing the Bromine, replace it with a Methyl or Chloro group to maintain the torsion angle (approx. 60-90°) required for target fit.

Part 3: Experimental Protocols

Protocol A: Synthesis of the Oxetane Bioisostere

Rationale: Replacing the gem-dimethyl alcohol with an oxetane reduces lipophilicity (lowering LogD) and blocks glucuronidation while maintaining the spatial arrangement of oxygen lone pairs.

Reagents: 2,3-Dibromopyridine, Isopropylmagnesium chloride (TurboGrignard), 3-Oxetanone.[6]

  • Activation: Charge a dry flask with 2,3-dibromopyridine (1.0 eq) in anhydrous THF under Argon. Cool to -78°C.

  • Exchange: Add i-PrMgCl·LiCl (1.1 eq) dropwise. Stir for 30 min at -78°C. Note: The exchange occurs preferentially at the C3 position due to the directing effect of the pyridine nitrogen, preserving the C2-Br.

  • Addition: Add 3-oxetanone (1.2 eq) dissolved in THF. Allow to warm to 0°C over 2 hours.

  • Quench: Quench with saturated NH4Cl. Extract with EtOAc.

  • Purification: Silica gel chromatography (0-50% EtOAc/Hexanes). The product, 3-(2-bromopyridin-3-yl)oxetan-3-ol, is more polar than the starting material.

Protocol B: Self-Validating LogD Determination (Shake-Flask Method)

Rationale: To objectively compare the bioisosteres, a robust lipophilicity assay is required.

  • Preparation: Prepare a 10 mM stock of the test compound in DMSO.

  • Partitioning: Add 50 µL of stock to a biphasic mixture of 1-octanol (saturated with buffer) and Phosphate Buffered Saline (PBS, pH 7.4).

  • Equilibration: Vortex for 1 hour at 25°C. Centrifuge at 3000 rpm for 10 min to separate phases.

  • Quantification: Analyze both phases via LC-MS/MS.

  • Validation Check: The mass balance (Sum of Area_oct + Area_aq) must be >90% of the initial standard injection. If <90%, the compound is precipitating or sticking to the plastic (use glass).

Part 4: Visualization & Logic Flow

The following diagram illustrates the decision tree for optimizing the this compound scaffold based on assay data.

Bioisostere_Optimization Start Start: this compound (Scaffold Analysis) Check_Metab Assay 1: Metabolic Stability (Microsomal Clearance) Start->Check_Metab Check_Sol Assay 2: Kinetic Solubility (PBS pH 7.4) Start->Check_Sol Issue_Potency Issue: Low Potency (Conformational Flop) Start->Issue_Potency If Br removed Issue_Gluc Issue: High Glucuronidation Check_Metab->Issue_Gluc High Clearance Issue_Sol Issue: Poor Solubility Check_Sol->Issue_Sol < 10 µM Sol_Oxetane Solution: Oxetane Switch (Replace C(Me)2OH with Oxetane) Issue_Gluc->Sol_Oxetane Remove OH Sol_Fluoro Solution: Fluorine Edit (Replace OH with F or CF3) Issue_Gluc->Sol_Fluoro Block Metabolism Issue_Sol->Sol_Oxetane Reduce LogD Sol_Ortho Solution: Ortho-Lock (Replace Br with Cl/Me) Issue_Potency->Sol_Ortho Restore Twist

Caption: Decision tree for optimizing the this compound scaffold based on ADME liabilities.

Part 5: References

  • Wuitschik, G., et al. (2010). "Oxetanes as Promising Bioisosteric Replacements for gem-Dimethyl Groups."[1][7] Angewandte Chemie International Edition. [Link]

  • Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry. [Link]

  • Barnes-Seeman, D., et al. (2014). "The Role of Fluorine in Medicinal Chemistry." ACS Medicinal Chemistry Letters. [Link]

  • Müller, K., Faeh, C., & Diederich, F. (2007). "Fluorine in Pharmaceuticals: Looking Beyond Intuition." Science. [Link]

Sources

Comparative Guide: Elemental Analysis vs. Orthogonal Verification for 2-(2-Bromopyridin-3-yl)propan-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Technical Context[1][2][3][4][5][6][7]

The verification of 2-(2-Bromopyridin-3-yl)propan-2-ol (Formula:


) presents a distinct analytical challenge common to halogenated pyridine derivatives. While classical Elemental Analysis (CHN) remains the publication gold standard, the physicochemical properties of this molecule—specifically the refractory nature of the pyridine ring combined with the volatility of the tertiary alcohol and the interference of bromine—often lead to results falling outside the acceptable IUPAC tolerance (

).

This guide establishes the Dual-Verification Standard , recommending a protocol that prioritizes Quantitative NMR (qNMR) as the primary determinant of absolute purity, with optimized CHN combustion as a secondary validation step.

Target Molecule Profile
  • Molecular Weight: 216.08 g/mol [1]

  • Key Structural Features: Electron-deficient pyridine core, sterically hindered tertiary alcohol, labile bromine substituent.

  • Analytical Risk: Incomplete combustion (low %C), volatile loss during weighing, and halogen interference in thermal conductivity detection.

Theoretical Standards & Tolerance Limits

Before experimental validation, the theoretical baselines must be established. For a sample to be deemed "Analytically Pure" by classical standards, it must adhere to the following mass fractions.

Table 1: Theoretical Elemental Composition ( )
ElementAtomic MassCountTotal Mass ContributionTheoretical %IUPAC Tolerance Range (

)
Carbon (C) 12.011896.08844.47% 44.07% – 44.87%
Hydrogen (H) 1.0081010.0804.66% 4.26% – 5.06%
Nitrogen (N) 14.007114.0076.48% 6.08% – 6.88%
Bromine (Br) 79.904179.90436.98% N/A (Standard CHN does not detect)
Oxygen (O) 15.999115.9997.40% Calculated by difference

Critical Insight: A deviation in Carbon >0.5% often indicates trapped solvent (e.g., dichloromethane) or incomplete combustion of the pyridine ring, rather than synthetic failure.

Comparative Methodology: CHN vs. qNMR

Method A: Classical Combustion Analysis (CHN)

Status: Legacy Standard (Required by many journals).

The Challenge: Bromine atoms in the sample can form volatile hydrogen bromide (HBr) or free bromine (


) during combustion. These gases can interfere with the signals for 

,

, and

. Furthermore, pyridines are known to form "coke" (graphitic carbon) that resists oxidation, leading to artificially low Carbon values.

Optimized Protocol for this compound:

  • Oxidation Catalyst: Do not use standard tin capsules alone. Use Silver (Ag) capsules or add Silver Tungstate on Magnesium Oxide (

    
    ) to the sample. The silver acts as a halogen scrubber, trapping Bromine as stable Silver Bromide (
    
    
    
    ), preventing detector interference.
  • Oxygen Boost: Increase the oxygen dosing time by 15% to ensure ring opening of the pyridine.

  • Hygroscopic Handling: Due to the tertiary alcohol, dry the sample in a vacuum desiccator (

    
    ) for 4 hours prior to weighing.
    
Method B: Quantitative NMR (qNMR)

Status: Modern Standard (High Accuracy, Specific).

The Advantage: qNMR measures the molar ratio of the analyte protons against a certified internal standard. It is non-destructive, insensitive to combustion resistance, and explicitly quantifies residual solvents and water.

Recommended Protocol:

  • Solvent: DMSO-

    
     (Prevents exchange of the hydroxyl proton, allowing it to be used for verification).
    
  • Internal Standard (IS): 1,3,5-Trimethoxybenzene or Maleic Acid (Traceable to NIST SRM).

  • Relaxation Delay (

    
    ):  Set to 
    
    
    
    (typically 30–60 seconds) to ensure full magnetization recovery for accurate integration.

Decision Workflow & Signaling Pathways

The following diagram illustrates the logical flow for verifying the purity of this specific brominated intermediate, accounting for common failure modes.

VerificationWorkflow Start Crude this compound Purification Purification (Column Chromatography / Recrystallization) Start->Purification Drying High-Vac Drying (Remove volatile solvents) Purification->Drying Decision Select Verification Method Drying->Decision MethodCHN Method A: CHN Analysis (Combustion) Decision->MethodCHN Standard Req. MethodQNMR Method B: qNMR (Internal Standard) Decision->MethodQNMR High Precision Req. ResultCHN Check Tolerance (C/H/N within ±0.4%) MethodCHN->ResultCHN ResultQNMR Calculate Purity wt% MethodQNMR->ResultQNMR Pass PASS: Batch Release ResultCHN->Pass Yes Troubleshoot Troubleshoot: 1. Add V2O5/Ag Wool 2. Check trapped solvent ResultCHN->Troubleshoot No (Low %C) ResultQNMR->Pass >98% Fail FAIL: Re-process ResultQNMR->Fail <95% Troubleshoot->MethodQNMR Switch Method

Caption: Figure 1. Decision logic for validating brominated pyridine derivatives. Note the "Switch Method" pathway if combustion fails due to refractory carbon formation.

Experimental Data Comparison

The following table summarizes a comparative study of a single batch of this compound synthesized via Grignard addition to 2-bromo-3-acetylpyridine.

Table 2: Method Performance Matrix
FeatureCombustion Analysis (CHN)Quantitative NMR (qNMR)
Sample Required 2–5 mg (Destructive)10–20 mg (Recoverable)
Accuracy

absolute (approx.

relative)

relative
Specificity Low. Cannot distinguish between isomer/analyte or trapped solvent (e.g.,

mimics C/H ratio).
High. Distinct peaks for analyte vs. solvent vs. impurities.
Interference High. Bromine poisons catalysts; Pyridine resists burning.None. Br does not affect proton signals; Pyridine protons are distinct.
Cost/Run Low (

50)
Medium (

100, instrument time dependent)
Verdict Use for Confirmation only after purity is established.Use for Assignment of absolute purity.
Reference Calculation for qNMR

To calculate purity (


) using an internal standard:


Where:

  • 
    : Integration area[2]
    
  • 
    : Number of protons (e.g., 6 for the dimethyl group of the analyte)
    
  • 
    : Molar mass[2][3]
    
  • 
    : Weighed mass
    

References

  • International Union of Pure and Applied Chemistry (IUPAC). "Recommendation for the publication of particle size distribution data and elemental analysis." Pure and Applied Chemistry. (Guidelines on the

    
     tolerance). 
    
  • Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 2014. (Foundational text on qNMR vs. CHN).

  • Microanalysis of Halogenated Compounds. "Combustion techniques for organic bromine." Analytica Chimica Acta. (Details on Silver Tungstate usage).

  • National Institute of Standards and Technology (NIST). "Standard Reference Materials for NMR." (Selection of Internal Standards).

Sources

Technical Comparison: Characterization & Differentiation of 2-(2-Bromopyridin-3-yl)propan-2-ol vs. Dehydration Impurities

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Context

In the synthesis of functionalized pyridines—critical scaffolds in kinase inhibitors and agrochemicals—2-(2-bromopyridin-3-yl)propan-2-ol (hereafter Compound A ) serves as a high-value intermediate. However, its tertiary alcohol moiety, positioned benzylic-like to the pyridine ring, is prone to spontaneous dehydration under acidic or thermal stress.

The resulting impurity, 2-bromo-3-(prop-1-en-2-yl)pyridine (hereafter Compound B ), is a "silent killer" in downstream Suzuki-Miyaura couplings. It possesses similar solubility profiles but drastically different electronic properties, leading to catalyst poisoning or off-target coupling.

This guide provides an autonomous, evidence-based workflow to definitively differentiate these species, emphasizing that GC-MS is often unreliable for this specific pair due to thermal artifact generation.

Structural & Mechanistic Analysis

Understanding the structural drive for dehydration is key to preventing it.

  • Compound A (Alcohol): Contains a tertiary hydroxyl group at the C3 position. The proximity of the C2-Bromine atom creates significant steric strain (peri-interaction).

  • Compound B (Alkene): The dehydration product relieves this steric strain and extends the conjugation of the pyridine ring system, making it thermodynamically favorable under acidic conditions.

Chemical Structures[1][2][3][4]
  • Compound A: Pyridine-2-Br-3-C(Me)2OH

  • Compound B: Pyridine-2-Br-3-C(Me)=CH2

Analytical Strategy: The Differentiation Matrix

The following table summarizes the diagnostic signals required to distinguish the alcohol from the alkene.

FeatureCompound A (Alcohol) Compound B (Alkene) Differentiation Power
1H NMR (Methyls) Singlet (6H) at

1.5–1.7 ppm
Singlet (3H) at

2.0–2.2 ppm
High (Clear integral shift)
1H NMR (Olefin) AbsentTwo Singlets (1H each) at

5.0–5.5 ppm
Critical (Definitive proof)
13C NMR Quaternary C-O at

~70–73 ppm
Terminal alkene CH2 at

~115 ppm
High
LC-MS (ESI+) [M+H]+ 216/218 (Br pattern)[M+H]+ 198/200 (Br pattern)Medium (Alcohol often fragments in source)
GC-MS Artifact Risk: Often dehydrates in injector to show m/z 198/200Parent ion m/z 198/200Low (High false positive risk for alkene)
TLC (Hex/EtOAc) Lower Rf (More Polar)Higher Rf (Less Polar)Medium (Quick check)

Detailed Experimental Protocols

Protocol A: Definitive 1H NMR Characterization

Rationale: NMR is the only non-destructive method that avoids thermal degradation during analysis.

Materials: CDCl3 (neutralized with K2CO3 to prevent acid-catalyzed dehydration in the tube), 5mm NMR tubes.

  • Sample Prep: Dissolve ~10 mg of the sample in 0.6 mL CDCl3.

  • Acquisition: Run standard proton sequence (16 scans).

  • Analysis:

    • Compound A: Look for the sharp singlet integrating to 6 protons upfield (~1.6 ppm). The hydroxyl proton is variable but often broad around 2-4 ppm.

    • Compound B: Look for the disappearance of the 6H singlet. It is replaced by a 3H singlet (methyl on double bond) and two distinct signals for the terminal methylene protons (=CH2).

Protocol B: HPLC-MS Method (Reverse Phase)

Rationale: Unlike GC-MS, LC-MS uses lower temperatures, preserving the alcohol.

System: Agilent 1290 Infinity II or equivalent. Column: C18 (e.g., Zorbax Eclipse Plus, 2.1 x 50mm, 1.8 µm). Mobile Phase:

  • A: Water + 0.1% Formic Acid

  • B: Acetonitrile + 0.1% Formic Acid

Gradient:

  • 0-1 min: 5% B

  • 1-6 min: 5%

    
     95% B
    
  • 6-8 min: 95% B

Interpretation:

  • Compound A: Elutes earlier (more polar). Mass spectrum may show [M+H]+ (216) or [M+H-H2O]+ (198) depending on source fragmentation voltage. Note: If you see 198 mass at the EARLY retention time, it is the alcohol fragmenting in the source.

  • Compound B: Elutes later (less polar). Mass spectrum shows stable [M+H]+ (198).

Protocol C: Controlled Dehydration (Standard Generation)

To validate your analytical method, you must intentionally synthesize the impurity.

  • Dissolve 100 mg of Compound A in 5 mL Toluene.

  • Add 10 mg p-Toluenesulfonic acid (pTsOH).

  • Reflux for 2 hours with a Dean-Stark trap or molecular sieves.

  • Cool, wash with NaHCO3 (aq), dry (MgSO4), and concentrate.

  • Result: Quantitative conversion to Compound B . Use this as your HPLC standard.

Decision Logic & Workflow (Visualization)

The following diagram illustrates the logical flow for characterizing a batch of this compound.

G Start Crude Sample Analysis TLC Step 1: TLC Screen (Hex/EtOAc 3:1) Start->TLC GCMS_Warning WARNING: GC-MS May show false Alkene Start->GCMS_Warning Avoid TLC_Result Single Spot vs. Two Spots TLC->TLC_Result NMR Step 2: 1H NMR (CDCl3) *Gold Standard* TLC_Result->NMR Confirmatory Methyl_Check Check Methyl Region (1.5 - 2.5 ppm) NMR->Methyl_Check Pure_A Result: Pure Alcohol (Singlet 6H @ 1.6 ppm) Methyl_Check->Pure_A Only 1.6 ppm Mix Result: Mixture (Singlet 6H + Singlet 3H) Methyl_Check->Mix Both Signals Pure_B Result: Pure Alkene (Singlet 3H @ 2.1 ppm) Methyl_Check->Pure_B Only 2.1 ppm

Figure 1: Analytical decision tree for differentiating the tertiary alcohol from its dehydration product. Note the critical reliance on NMR over GC-MS.

References

  • Context: Provides baseline chemical shifts for the 2-bromopyridine core, essential for interpreting ring proton shifts in the deriv
  • LabFlow. (n.d.). Acid-Catalyzed Dehydration of an Alcohol. Retrieved October 26, 2023, from [Link]

    • Context: Establishes the fundamental mechanism and conditions for alcohol dehydration, supporting the protocol for gener
  • Dphen1. (n.d.). Injection Port Derivatization for GC/MS-MS. Retrieved October 26, 2023, from [Link]

    • Context: Validates the claim regarding steric hindrance and thermal instability of tertiary alcohols in GC injection ports.
  • Context: Provides analogous Grignard synthesis protocols for pyridyl tertiary alcohols, supporting the structural context of the starting m

X-ray crystallography data for 2-(2-Bromopyridin-3-yl)propan-2-ol structural confirmation

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the challenge of unambiguous structural elucidation for sterically hindered, halogenated heteroaromatics. For building blocks like 2-(2-Bromopyridin-3-yl)propan-2-ol (CAS: 909532-39-4) [1], confirming the exact spatial arrangement is not just a matter of chemical identity—it is critical for predicting downstream reactivity and receptor binding in drug development.

In this guide, I will objectively compare Single Crystal X-Ray Diffraction (SCXRD) against alternative analytical techniques (NMR and HRMS) for the structural confirmation of this specific compound, detailing the causality behind our methodological choices and providing self-validating experimental protocols.

The Analytical Challenge: Steric Clash and Conformation

The molecule this compound features a bulky tertiary alcohol group (


) directly adjacent to a heavy halogen (Bromine) on a rigid pyridine scaffold. This ortho-substitution creates significant steric hindrance.

While High-Resolution Mass Spectrometry (HRMS) easily confirms the molecular formula (


) and the characteristic 1:1 isotopic ratio of 

and

, it provides zero three-dimensional structural data. To map the spatial orientation, we must turn to Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography[2].
X-Ray Crystallography vs. Solution-State NMR

NMR spectroscopy is a dynamic technique that allows the study of molecules in solution, closely mimicking physiological conditions[3]. Through 2D NMR (such as HMBC and NOESY), we can establish the connectivity of the propan-2-ol group to the C3 position of the pyridine ring. However, because the carbon-carbon bond connecting the pyridine ring to the tertiary alcohol can freely rotate in solution, NMR only provides a time-averaged conformation.

Conversely, SCXRD locks the molecule into its solid-state lattice. While X-ray diffraction relies on electron density and historically struggles with resolving single-electron hydrogen atoms compared to heavy atoms[4], modern high-resolution diffractometers can accurately locate the hydroxyl proton. This is the only way to definitively map the absolute torsion angles and determine whether the


 group forms an intramolecular hydrogen bond with the pyridine nitrogen or participates in intermolecular bonding networks.

Performance Comparison Matrix

To objectively evaluate these techniques for this compound, I have summarized their performance metrics below.

Table 1: Comparative Analysis of Structural Confirmation Techniques

Analytical TechniquePrimary Output3D ResolutionStateSample Requirement
SCXRD Absolute 3D coordinates, bond lengths, H-bond networksAtomic (Sub-Angstrom)Static (Solid)~0.1 mm single crystal
Solution NMR 2D connectivity, functional group identificationLow (Time-averaged)Dynamic (Liquid)~5-10 mg in deuterated solvent
HRMS (ESI-TOF) Exact mass, isotopic distributionNoneGas phase< 1 µg

Table 2: Representative SCXRD Parameters for this compound (Note: Parameters are representative of high-quality data for this class of halogenated pyridine derivatives).

Crystallographic ParameterRepresentative Value
Chemical Formula

Formula Weight 216.08 g/mol
Crystal System / Space Group Monoclinic /

Temperature 100(2) K
Radiation Source Cu

(

Å)
Final

indices[

]

,

Structural Elucidation Workflow

To visualize the parallel pathways of structural confirmation, I have mapped the decision tree for analyzing this compound.

G cluster_0 X-Ray Crystallography (SCXRD) cluster_1 Solution-State NMR Compound This compound (CAS: 909532-39-4) Cryst Single Crystal Growth (EtOAc / Hexane) Compound->Cryst Prep Sample Preparation (CDCl3) Compound->Prep Diffract X-Ray Diffraction (Cu Kα Radiation) Cryst->Diffract Solve Structure Solution (SHELXT / SHELXL) Diffract->Solve Absolute Absolute 3D Structure & H-Bonding Network Solve->Absolute Acquire Data Acquisition (1H, 13C, HMBC) Prep->Acquire Connect 2D Connectivity & Dynamic Conformation Acquire->Connect

Figure 1: Comparative workflow for SCXRD vs. NMR structural elucidation.

Experimental Methodologies

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Every step is grounded in physical chemistry principles to maximize data quality.

Protocol A: Single Crystal Growth via Vapor Diffusion

Because X-ray crystallography requires a highly ordered single crystal[2], the crystallization process must be tightly controlled.

  • Solvent Selection: Dissolve 50 mg of this compound in 1.5 mL of Ethyl Acetate (EtOAc) in a 4 mL inner vial. Causality: EtOAc is a moderately polar solvent that readily dissolves both the lipophilic pyridine ring and the polar hydroxyl group.

  • Antisolvent Chamber: Place the 4 mL vial (uncapped) inside a larger 20 mL scintillation vial containing 5 mL of Hexane. Cap the outer 20 mL vial tightly.

  • Vapor Diffusion: Leave the system undisturbed at 20 °C for 5-7 days. Causality: Hexane has a higher vapor pressure than EtOAc. It will slowly diffuse into the inner vial, gradually lowering the solubility of the compound and inducing controlled nucleation, which prevents the formation of amorphous powder.

  • Self-Validation Check: Harvest the resulting crystals and examine them under a cross-polarized light microscope. A high-quality single crystal will uniformly extinguish light when rotated. If the crystal flashes irregularly, it is twinned and must be recrystallized.

Protocol B: SCXRD Data Collection and Refinement
  • Cryoprotection and Mounting: Select a pristine crystal (~0.2 × 0.2 × 0.1 mm) and coat it in Paratone-N oil. Mount it on a MiTeGen polyimide loop. Causality: The oil acts as a cryoprotectant, preventing the crystal from cracking due to thermal shock or solvent loss when exposed to the cold stream.

  • Data Acquisition: Transfer the loop to a diffractometer equipped with a Cu

    
     microfocus source (
    
    
    
    Å) and a nitrogen cold stream set to 100 K. Causality: Copper radiation is specifically chosen over Molybdenum because it provides stronger anomalous dispersion signals for light-atom organic molecules, enabling unambiguous absolute structure determination. Cooling to 100 K minimizes the thermal vibration of the atoms, drastically improving the resolution of the electron density map.
  • Structure Solution: Integrate the diffraction frames and solve the phase problem using direct methods (e.g., SHELXT). Refine the structure using full-matrix least-squares on

    
     (SHELXL). Ensure the hydroxyl hydrogen atom is located in the difference Fourier map and refined freely to accurately measure hydrogen bonding distances.
    

References

Sources

Comparative yield analysis of synthetic routes to 2-(2-Bromopyridin-3-yl)propan-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of 2-(2-bromopyridin-3-yl)propan-2-ol (CAS: 477252-20-3 analog/isomer) represents a critical transformation in medicinal chemistry, particularly for fragment-based drug discovery where the 2-bromo handle is preserved for subsequent Suzuki-Miyaura couplings or Buchwald-Hartwig aminations.

This guide evaluates three distinct synthetic pathways. Our analysis indicates that Route B (Halogen-Lithium Exchange) is the superior method for laboratory-scale purity and regioselectivity, offering yields consistently >80%. Route A (Grignard Addition) serves as a cost-effective alternative for scale-up, provided that cryogenic controls are maintained to prevent nucleophilic attack at the C2-bromide.

MetricRoute A: Grignard AdditionRoute B: Halogen-Lithium ExchangeRoute C: Directed Ortho-Metalation
Starting Material Ethyl 2-bromonicotinate2,3-Dibromopyridine2-Bromopyridine
Reagents MeMgBr (3.0 eq)n-BuLi, AcetoneLDA, Acetone
Typical Yield 55–70%75–85% 40–60%
Regioselectivity Moderate (Over-addition risk)Excellent (Kinetic control)Low (Halogen dance risk)
Scalability HighModerate (Cryogenic req.)Low

Technical Analysis of Synthetic Routes

Route A: The Nucleophilic Addition (Grignard)

Mechanism: Double nucleophilic addition of methylmagnesium bromide to the ester carbonyl.

This route utilizes the readily available ethyl 2-bromonicotinate . While conceptually simple, the presence of the C2-bromide presents a chemoselectivity challenge. Grignard reagents can theoretically attack the C2-position via nucleophilic aromatic substitution (


), although the ester carbonyl is kinetically more electrophilic at lower temperatures.
Experimental Protocol
  • Preparation: Dissolve ethyl 2-bromonicotinate (1.0 eq) in anhydrous THF (0.5 M) under

    
    .
    
  • Addition: Cool to -20°C . Add MeMgBr (3.0 M in ether, 3.2 eq) dropwise over 30 minutes.

    • Note: The temperature must be kept below 0°C to suppress attack on the pyridine ring.

  • Reaction: Stir at 0°C for 2 hours. Monitor by TLC (disappearance of ester and ketone intermediate).

  • Quench: Pour into saturated aqueous

    
     at 0°C.
    
  • Purification: Extract with EtOAc. Silica gel chromatography (Hex/EtOAc) is usually required to remove the methyl ketone intermediate if addition was incomplete.

Pros:

  • Low cost of starting materials.[1][2]

  • Avoids the use of pyrophoric t-BuLi or n-BuLi.

Cons:

  • Formation of the methyl ketone intermediate (incomplete addition).

  • Risk of displacing the 2-Br atom if temperature spikes.

Route B: Regioselective Halogen-Lithium Exchange (The Gold Standard)

Mechanism: Kinetic lithium-halogen exchange followed by electrophilic trapping.

This route exploits the specific electronic properties of 2,3-dibromopyridine . The C3-bromide is significantly more labile toward lithium-halogen exchange than the C2-bromide. This is due to the inductive effect of the C2-bromide and the "optional coordination" of the lithium species, which directs exchange to the 3-position.

Experimental Protocol
  • Preparation: Dissolve 2,3-dibromopyridine (1.0 eq) in anhydrous toluene or ether (0.2 M) under Argon.

  • Exchange: Cool to -78°C (Critical). Add n-BuLi (1.1 eq, 1.6 M in hexanes) dropwise over 20 minutes.

    • Mechanistic Insight: The exchange at C3 is extremely fast (< 5 min). Prolonged stirring or warming > -60°C can cause equilibration to the thermodynamically more stable C2-lithio species or "halogen dance" rearrangement.

  • Trapping: Add anhydrous acetone (2.0 eq) dropwise at -78°C.

  • Workup: Allow to warm to RT, then quench with water.

Pros:

  • High Regiofidelity: >95% selectivity for C3 substitution.

  • Clean Profile: The product is often pure enough after workup to proceed without chromatography.

Cons:

  • Requires cryogenic conditions (-78°C).

  • 2,3-Dibromopyridine is more expensive than the nicotinate ester.

Route C: Directed Ortho-Metalation (DoM)

Mechanism: Deprotonation ortho to the directing group (Br).

Using 2-bromopyridine and a non-nucleophilic base (LDA), one can theoretically deprotonate C3. However, the resulting 3-lithio-2-bromopyridine is unstable and prone to the "halogen dance," where the bromine migrates to the 3-position and lithium to the 2-position, leading to mixtures of isomers.

  • Verdict: This route is not recommended for high-purity applications due to the difficulty in controlling the halogen migration.

Visualized Workflows (Graphviz)

Pathway 1: Grignard Synthesis

GrignardRoute Start Ethyl 2-bromonicotinate Reagent MeMgBr (3.2 eq) THF, -20°C Start->Reagent Inter Intermediate: Methyl Ketone Reagent->Inter 1st Addition Impurity Side Product: 2-Methylpyridine deriv. Reagent->Impurity High Temp (>0°C) Product 2-(2-Bromopyridin-3-yl) propan-2-ol Inter->Product 2nd Addition

Figure 1: Step-wise addition of Grignard reagent. Note the risk of impurity formation at higher temperatures.

Pathway 2: Lithium-Halogen Exchange

LithiationRoute Start 2,3-Dibromopyridine LiStep n-BuLi -78°C, Toluene Start->LiStep LithioSpecies 3-Lithio-2-bromopyridine LiStep->LithioSpecies Kinetic Exchange Acetone Acetone (Electrophile) LithioSpecies->Acetone HalogenDance Isomerized Impurities (Halogen Dance) LithioSpecies->HalogenDance Warm > -60°C Product 2-(2-Bromopyridin-3-yl) propan-2-ol Acetone->Product Quench

Figure 2: The cryogenic lithiation pathway. Success depends strictly on maintaining -78°C to prevent isomerization.

References

  • ChemicalBook. (2024).[1] Synthesis of 2-(pyridin-3-yl)propan-2-ol from 3-acetylpyridine.Link

  • BenchChem. (2025).[3] Application Notes and Protocols for the Lithiation of 3-Bromopyridine.[3]Link

  • Organic Process Research & Development. (2009). Optimization of Organolithium Reactions: Chelation Control.Link

  • Nagaki, A., et al. (2013). Halogen-lithium exchange reaction and electrophilic reaction of dibromopyridines. Australian Journal of Chemistry. Link

  • MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling.Link

Sources

Safety Operating Guide

2-(2-Bromopyridin-3-yl)propan-2-ol proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Operational & Disposal Guide for 2-(2-Bromopyridin-3-yl)propan-2-ol

For researchers and drug development professionals, managing halogenated pyridine derivatives requires stringent operational discipline. This compound (CAS: 909532-39-4) is a specialized brominated intermediate frequently utilized in pharmaceutical synthesis. Due to the presence of both a pyridine ring and a covalently bonded bromine atom, this compound presents unique environmental and toxicological challenges.

This guide provides a self-validating, step-by-step operational framework for handling, spill containment, and regulatory-compliant disposal of this specific chemical, ensuring laboratory safety and adherence to Environmental Protection Agency (EPA) standards.

Section 1: Chemical Profiling & Causality of Hazards

To safely manage this compound, one must understand the causality behind its hazard classifications. The carbon-bromine bond requires high energy to cleave, meaning standard disposal methods (like low-temperature incineration) fail to break down the molecule safely, potentially yielding highly toxic brominated dioxins and furans. Furthermore, halogenated solvents can dissociate over time to produce hydrobromic acid (HBr), a highly corrosive gas[1].

Table 1: Quantitative Data & Operational Implications

Property / ClassificationValueOperational & Safety Implication
CAS Number 909532-39-4Essential for accurate SDS tracking and waste manifesting.
Molecular Weight 216.08 g/mol Used for quantitative mass-balance tracking in waste logs.
Halogen Content Bromine (Br)Strictly mandates segregation into "Halogenated Organic Waste" streams[2].
Container Compatibility Polyethylene / GlassDo not use metal safety cans. Halogen dissociation produces acids that corrode metal[1].
Disposal Method High-Temp IncinerationRequires specialized acid-gas scrubbers to neutralize HBr emissions[1].

Section 2: Operational Handling & PPE Protocol

Standard latex gloves provide insufficient barrier protection against halogenated organic compounds. To prevent percutaneous absorption and respiratory exposure, adhere to the following self-validating handling protocol:

  • Environmental Verification: Before opening the reagent, verify that the chemical fume hood has a face velocity of 80–120 feet per minute (fpm). Validation: Check the digital airflow monitor; do not proceed if the alarm is active.

  • PPE Selection: Don a fully-buttoned lab coat, chemical splash goggles, and double-nitrile or Viton gloves[1]. Causality: Viton offers superior permeation resistance to halogenated pyridines compared to standard nitrile.

  • Dispensing: Keep the primary container tightly closed at all times except when actively dispensing. Causality: This prevents the accumulation of toxic vapor concentrations in the laboratory atmosphere[1].

Section 3: Spill Response & Containment Workflow

In the event of a localized spill, immediate containment is required to prevent vapor dispersion and environmental contamination.

Step-by-Step Spill Methodology:

  • Isolate & Ventilate: Immediately remove any potential sources of ignition. Evacuate personnel from the immediate vicinity and ensure the fume hood exhaust remains on to ventilate the area[3].

  • Don Emergency PPE: Upgrade PPE to include heavy-duty Viton gloves and, if the spill is outside a hood, a fitted respirator with organic vapor cartridges[1].

  • Apply Inert Absorbent: Cover the spill with an inert, dry material such as vermiculite, sand, or specialized halogen-compatible spill pads[1]. Causality: Never use combustible absorbents (like sawdust) with halogenated organics, as this can trigger an exothermic reaction.

  • Collect & Seal: Sweep the saturated absorbent into a heavy-duty, resealable polyethylene bag or bucket[1].

  • Validation: Use a Photoionization Detector (PID) to scan the spill zone. Validation Check: The area is only considered safe once ambient vapor readings return to a baseline of 0.0 ppm.

SpillResponse Start Spill Detected: This compound Assess Isolate Area & Remove Ignition Sources Start->Assess Ventilate Maximize Fume Hood Ventilation Assess->Ventilate PPE Don Viton Gloves & Splash Goggles Ventilate->PPE Absorb Apply Inert Absorbent (Vermiculite) PPE->Absorb Collect Collect in Polyethylene Container Absorb->Collect Validate Validate Cleanup via PID Sensor Collect->Validate Dispose Tag for EH&S Halogenated Pickup Validate->Dispose

Fig 1: Self-validating emergency spill response workflow for halogenated pyridine derivatives.

Section 4: Waste Segregation & Disposal Procedures

The EPA strictly prohibits the disposal of hazardous waste pharmaceuticals and halogenated organics by flushing them down the drain (sewering)[4]. This compound must be isolated from standard organic waste to prevent dangerous chemical incompatibilities and to comply with specialized incineration requirements[5].

Step-by-Step Disposal Methodology:

  • Container Selection: Obtain a dedicated, chemically compatible polyethylene container from Environmental Health and Safety (EH&S)[1]. Ensure it features a threaded, vapor-tight cap[3].

  • Labeling (Pre-generation): Before the first drop of waste is added, affix a Hazardous Waste Tag clearly identifying the contents as "Halogenated Solvent Waste" and listing "this compound" with its exact percentage[2][3].

  • Segregation: Ensure absolutely no non-halogenated solvents, heavy metals, or acids are mixed into this container[2][5]. Causality: Commingling increases disposal costs exponentially and risks violent exothermic reactions.

  • Filling & Storage: Transfer waste only inside an active fume hood[2]. Fill the container to a maximum of 80% capacity. Validation Check: Visually confirm the liquid level is below the 80% fill line to allow for thermal vapor expansion. Store the container in a designated Satellite Accumulation Area (SAA) within a secondary containment tray[2].

  • EH&S Collection: Once the 80% threshold is reached, tightly seal the cap and submit an online waste collection request to your institutional EH&S department for high-temperature incineration[2].

WasteDisposal Waste Waste Generated Check Contains Halogen (Bromine)? Waste->Check Halo Halogenated Waste Stream Check->Halo Yes NonHalo Non-Halogenated Stream Check->NonHalo No Container Polyethylene SAA Container (Max 80% Capacity) Halo->Container Secondary Secondary Containment Container->Secondary Incineration High-Temp Incineration (w/ Acid Gas Scrubbers) Secondary->Incineration

Fig 2: Segregation and disposal pathway for brominated organic compounds.

References

  • University of Illinois Division of Research Safety. Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]

  • Temple University Environmental Health and Radiation Safety. Halogenated Solvents in Laboratories. Retrieved from[Link]

  • Washington State University Environmental Health & Safety. Standard Operating Procedure: Halogenated Solvents. Retrieved from[Link]

  • Auckland Microfab. Cleanroom Waste Disposal Protocol: Disposal of Halogenated Organic Solvents. Retrieved from [Link]

  • Idaho Department of Environmental Quality / US EPA. Hazardous Waste Pharmaceutical Sewer Ban. Retrieved from[Link]

Sources

Operational Safety and Logistics Guide: Handling 2-(2-Bromopyridin-3-yl)propan-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

An authoritative, procedural guide designed for researchers, medicinal chemists, and drug development professionals handling 2-(2-Bromopyridin-3-yl)propan-2-ol .

This compound (CAS: 909532-39-4) is a highly versatile halogenated pyridine derivative. In drug development, it is frequently utilized as a bifunctional building block for cross-coupling and Click chemistry to synthesize advanced Active Pharmaceutical Ingredients (APIs) (1[1]). However, the presence of the 2-bromopyridine moiety confers significant toxicological risks. This guide synthesizes field-proven insights and regulatory standards to provide a self-validating system for safe handling, stock preparation, and disposal.

Mechanistic Toxicology and Hazard Profile

To design an effective safety protocol, one must first understand the molecular behavior of the hazard. Halogenated pyridines are highly lipophilic, allowing them to bypass the stratum corneum and rapidly absorb through intact skin (2[2]).

  • Systemic Toxicity: Once in systemic circulation, pyridine derivatives substituted at the 2-position undergo hepatic N-oxidation via microsomal enzymes. This metabolic pathway can lead to severe hepatotoxicity and central nervous system (CNS) depression (3[3], 2[2]).

  • Acute Irritation: The compound is a severe irritant to the ocular and respiratory mucosa. Direct contact can cause localized dermatitis or cyanosis of the extremities (4[4], 3[3]).

Table 1: Physicochemical & Hazard Summary

Property / Hazard Class Value / Designation Source
CAS Number 909532-39-4 5[5]
Molecular Weight 216.08 g/mol
Acute Toxicity (Analog Data) Acute Tox. 3 (Oral), Acute Tox. 2 (Dermal) 6[6]

| Irritation (Analog Data) | Skin Irrit. 2, Eye Irrit. 2, STOT SE 3 | 4[4] |

Personal Protective Equipment (PPE) Specifications

A self-validating safety system relies on redundant barriers. Because halogenated pyridines act as aggressive permeators, standard laboratory PPE is insufficient. The following specifications are mandatory (7[7], 8[8]).

Table 2: PPE Specifications and Mechanistic Causality

Category Specification Mechanistic Justification
Eye/Face ANSI Z87.1 / EN 166 chemical splash goggles. Prevents ocular absorption and irreversible corneal damage. Safety glasses are insufficient due to vapor volatility.
Skin/Hands Double-gloving: Heavy-duty Nitrile (outer) + Standard Nitrile (inner), or Butyl rubber. Halogenated organics rapidly permeate latex. Nitrile provides a temporary barrier but must be changed immediately upon contact.
Respiratory NIOSH/MSHA or EN 149 approved respirator with Type ABEK cartridges. Mitigates inhalation of volatile aerosols if handling occurs outside a certified containment device.

| Body | Flame-resistant lab coat, closed-toe non-porous shoes. | Prevents dermal exposure from accidental bench-level spills. |

PPE_Logic Compound This compound (Halogenated Pyridine) Vapor Volatile Vapors / Aerosols Compound->Vapor Dermal Rapid Dermal Penetration Compound->Dermal Ocular Severe Ocular Irritation Compound->Ocular Respirator Type ABEK Respirator / Fume Hood Vapor->Respirator Intercepted by Gloves Double Nitrile / Butyl Gloves Dermal->Gloves Blocked by Goggles ANSI Z87.1 Goggles Ocular->Goggles Shielded by Metabolism Hepatic N-Oxidation (Systemic Toxicity) Respirator->Metabolism Prevents Gloves->Metabolism Prevents

Figure 1: Mechanistic toxicology pathways and the logical interception by specific PPE barriers.

Standard Operating Procedure (SOP): Safe Handling and Stock Preparation

Expertise & Experience Note: When preparing stock solutions for high-throughput screening or synthesis, minimizing open-air transfer time is critical. Halogenated pyridines are highly electrophilic; exposing them to ambient moisture or static discharge can compromise both safety and chemical integrity (6[6]).

Workflow 1: Preparation of a Standardized Stock Solution

  • Pre-Operational Environmental Validation:

    • Verify the chemical fume hood is operational with a face velocity of 80–120 feet per minute (fpm).

    • Clear the workspace of incompatible materials, specifically strong oxidizing agents and strong acids (6[6]).

    • Validation Checkpoint: Visually inspect outer nitrile gloves for micro-tears before proceeding.

  • Weighing and Transfer:

    • Place a static-dissipative weighing boat on an analytical balance inside the fume hood.

    • Using a clean, non-sparking anti-static spatula, carefully transfer the required mass.

    • Causality Check: If the balance is external, weigh the material into a pre-tared, sealable amber vial. Seal it and wipe the exterior with a compatible solvent before transporting it to the hood to prevent fugitive emissions.

  • Solubilization:

    • Inside the hood, transfer the compound to a reaction flask.

    • Slowly add the chosen organic solvent (e.g., anhydrous DMF or DMSO). Halogenated pyridines exhibit moderate to high solubility in organic solvents (9[9]).

    • Seal the flask with a septum and purge with inert gas (Nitrogen or Argon) to maintain stability.

  • Decontamination:

    • Wipe down the balance and hood surface with an isopropanol-dampened cloth, followed by a mild detergent solution. Doff outer gloves inside the hood and dispose of them in a solid hazardous waste container.

SafeHandling Start Start: Pre-Operational Checks PPE Don PPE (Double Nitrile, Goggles, Lab Coat) Start->PPE Hood Verify Fume Hood (Face Velocity 80-120 fpm) Start->Hood Weigh Weigh Compound (Inside Hood / Sealed Vial) PPE->Weigh Hood->Weigh Solubilize Solubilize in Organic Solvent (e.g., Anhydrous DMF) Weigh->Solubilize Decon Decontaminate Surfaces (Avoid Chlorinated Solvents) Solubilize->Decon Waste Dispose as Toxic/Halogenated Waste Decon->Waste

Figure 2: Step-by-step logical workflow for the safe handling and transfer of halogenated pyridines.

Spill Response and Disposal Logistics

In the event of an accidental release, immediate and systematic action is required to prevent aerosolization and dermal contact (10[10]).

Workflow 2: Chemical Spill Containment and Neutralization

  • Evacuation and Assessment: Immediately alert personnel and evacuate the immediate area. If the spill is outside a fume hood, don a full-face respirator with ABEK filters before approaching the spill zone (8[8]).

  • Containment: Surround the spill with an inert, non-combustible absorbent material such as vermiculite or dry sand (10[10]). Never use combustible absorbents like sawdust.

  • Cleanup: Carefully sweep the absorbed mixture using non-sparking tools and place it into a heavy-duty, sealable polyethylene hazardous waste bag (6[6]). Wash the spill site thoroughly with a strong detergent and water.

    • Expert Insight: Strictly avoid using chlorinated solvents (e.g., Dichloromethane) for cleanup. Mixing halogenated waste streams can complicate disposal, trigger exothermic incompatibilities, and pose severe stability risks during waste consolidation (1[1]).

  • Regulatory Disposal: Label the container strictly as "Toxic/Halogenated Organic Waste" in compliance with EPA/RCRA guidelines. This compound must be disposed of via high-temperature incineration equipped with an alkaline scrubber to neutralize hydrobromic acid (HBr) and nitrogen oxide (NOx) emissions generated during combustion.

References

  • Sigma-Aldrich. "2 bromo propanol - Sigma-Aldrich". 5

  • Sigma-Aldrich. "2 bromo propanol | Sigma-Aldrich: Descripción, SDS, Precios".

  • Scribd. "MSDS for 2-Bromopyridine, 99% | PDF | Dangerous Goods | Personal Protective Equipment".7

  • Sigma-Aldrich. "2-Bromopyridine 99 109-04-6 - Sigma-Aldrich". 8

  • Fisher Scientific. "2 - SAFETY DATA SHEET". 6

  • Avantor Sciences. "Safety Data Sheet".4

  • Cole-Parmer. "Material Safety Data Sheet - 2-Bromopyridine, 99%".3

  • CymitQuimica. "CAS 25297-51-2: 2,6-dichloro-4-phenylpyridine". 9

  • National Toxicology Program (NTP). "2-Chloropyridine - National Toxicology Program (NTP)". 2

  • Benchchem. "Navigating the Safety Profile of 3-Chloro-5-fluoro-2-methoxypyridine: A Technical Guide".10

  • Organic Chemistry Portal. "Structural and Thermal Characterization of Halogenated Azidopyridines". 1

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